Glycylglycine hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAZQDEMYQPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
556-50-3 (Parent) | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065342 | |
| Record name | Glycine, glycyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-60-4, 23851-28-7 | |
| Record name | Glycylglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, glycyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, glycyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycylglycine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-glycylglycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Glycylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine hydrochloride, the hydrochloride salt of the simplest dipeptide, glycylglycine, is a fundamental molecule in biochemical research and pharmaceutical development. Its well-defined structure and properties make it an invaluable tool as a buffering agent, a building block in peptide synthesis, and a model compound for studying peptide and protein characteristics. This technical guide provides a comprehensive overview of the core chemical, physical, and spectroscopic properties of this compound, complete with detailed experimental protocols and workflow visualizations to support laboratory applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the salt formed between the dipeptide glycylglycine and hydrochloric acid.[1] This salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical applications.[1]
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-Aminoacetamido)acetic acid hydrochloride | [1] |
| Synonyms | Gly-Gly·HCl, Diglycine hydrochloride | [1][2] |
| Molecular Formula | C₄H₉ClN₂O₃ | [3] |
| Molecular Weight | 168.58 g/mol | [3] |
| CAS Number | 13059-60-4 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa (of Glycylglycine) | 3.14 (at 25°C) | [4] |
Table 2: Physical and Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 128 - 133°C | [5] |
| Solubility in Water | Soluble | [1] |
| Crystal System (Monohydrate) | Monoclinic | [6] |
| Space Group (Monohydrate) | P2₁/c | [6] |
| Density (calculated, Monohydrate) | 1.513 g/cm³ | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features/Peaks | Reference(s) |
| ¹H NMR (in D₂O) | δ (ppm): ~3.8-4.0 (singlets for α-CH₂ groups) | [1] |
| ¹³C NMR | Peaks corresponding to carbonyl and α-carbon atoms. | [4] |
| FT-IR (KBr disc) | Characteristic peaks for C=O (amide I), N-H bend (amide II), C-N stretch, and O-H stretch. | [7] |
Experimental Protocols
Synthesis of Glycylglycine via Hydrolysis of 2,5-Diketopiperazine
This method, based on the original synthesis by Fischer and Fourneau, involves the acid-catalyzed hydrolysis of glycine anhydride (2,5-diketopiperazine).[8]
Methodology:
-
Hydrolysis: Boil a suspension of 2,5-diketopiperazine in a solution of hydrochloric acid. The acid catalyzes the opening of the cyclic dipeptide.
-
Neutralization and Precipitation: After hydrolysis, carefully neutralize the solution with an alkali (e.g., sodium hydroxide) to the isoelectric point of glycylglycine (pH ~5.9). This will cause the glycylglycine to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated glycylglycine by filtration. Wash the solid with cold water and then with ethanol to remove any remaining impurities and salts.
-
Drying: Dry the purified glycylglycine in a vacuum oven.
-
Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, dissolve the purified glycylglycine in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. The this compound can then be crystallized by the addition of a miscible organic solvent like ethanol or by slow evaporation of the solvent.
Caption: Synthesis of this compound.
Purification by Recrystallization
For high-purity applications, this compound can be further purified by recrystallization.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The addition of a less polar solvent in which the compound is insoluble, such as ethanol, can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Purification Workflow.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa values) of glycylglycine can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place a known volume of the this compound solution in a beaker. Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
Titration: Add the standardized NaOH solution in small, known increments from a burette. After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (for the carboxylic acid group) and the second pKa (for the amino group) can be determined from the inflection points of the curve.
Caption: pKa Determination Workflow.
Conclusion
This compound is a versatile and essential compound in the fields of biochemistry and pharmaceutical sciences. Its well-characterized chemical and physical properties, presented herein in a consolidated format, provide a solid foundation for its application in research and development. The detailed experimental protocols and workflow diagrams offer practical guidance for the synthesis, purification, and characterization of this fundamental dipeptide, empowering researchers to utilize it effectively in their laboratory endeavors.
References
- 1. This compound(13059-60-4) 1H NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glycine hydrochloride(6000-43-7) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(13059-60-4) 13C NMR spectrum [chemicalbook.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycylglycine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Glycylglycine Hydrochloride for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of glycylglycine hydrochloride, a fundamental dipeptide widely utilized in biochemical research, drug development, and as a biological buffer. This document details two primary synthesis methodologies, complete with experimental protocols, quantitative data, and characterization analysis. Furthermore, it contextualizes the synthesis of this simple dipeptide within the broader field of peptide chemistry by discussing the crucial role of protecting groups in the synthesis of more complex peptides.
Introduction
Glycylglycine, the simplest dipeptide, is composed of two glycine amino acids linked by a peptide bond. Its hydrochloride salt is a stable, water-soluble compound essential for various biochemical applications. It serves as a foundational building block in peptide synthesis, a component in cell culture media, and a gentle buffer for biological systems. This guide presents two effective methods for its synthesis: the direct condensation of glycine followed by hydrolysis, and the classic hydrolysis of 2,5-diketopiperazine.
Synthesis Methodologies
Two principal routes for the synthesis of glycylglycine are detailed below, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.
Method 1: Condensation of Glycine in Glycerol followed by Hydrolysis
This method involves the thermal condensation of glycine in a high-boiling point solvent, glycerol, to form the cyclic intermediate 2,5-diketopiperazine (glycine anhydride). This intermediate is then hydrolyzed under basic conditions, followed by neutralization and precipitation to yield glycylglycine. The final product can then be converted to its hydrochloride salt.
Step 1: Synthesis of 2,5-Diketopiperazine [1]
-
In a 100 mL flask equipped with a reflux condenser and a stirrer, add 30 mL of glycerol.
-
While stirring, add 12 g of pulverized glycine to the glycerol.[1]
-
Heat the mixture with stirring to 175-180°C and maintain this temperature for 50 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add 12 mL of distilled water to the cooled mixture and store it in a refrigerator overnight.[1]
-
Collect the precipitated crude 2,5-diketopiperazine by suction filtration.
-
Wash the crude product with 50% ethanol.[1]
-
For further purification, the crude product can be recrystallized from water.
Step 2: Hydrolysis of 2,5-Diketopiperazine to Glycylglycine [1]
-
In a 250 mL round-bottomed flask, add 50 mL of 1 mol/L sodium hydroxide solution.
-
With stirring, add 5 g of the synthesized 2,5-diketopiperazine. Continue stirring at room temperature until the solid has completely dissolved.[1]
-
Add 25 mL of 2 mol/L hydrochloric acid to the solution to adjust the pH to 6.0.[1]
-
Concentrate the solution by evaporation to a volume of approximately 20 mL.[1]
-
Add 30 mL of 95% ethanol to the concentrated solution and place it in a refrigerator overnight to facilitate precipitation.[1]
-
Collect the precipitated glycylglycine by suction filtration.
-
Wash the product with 70% ethanol until the washings are free of chloride ions (tested with silver nitrate solution).[1]
Step 3: Formation of this compound
-
Dissolve the purified glycylglycine in a minimal amount of deionized water.
-
Add a molar equivalent of concentrated hydrochloric acid to the solution.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow for the synthesis of this compound via glycine condensation.
Method 2: Direct Hydrolysis of 2,5-Diketopiperazine
This is the historical method first reported by Emil Fischer and Ernest Fourneau in 1901.[2] It involves the direct acid-catalyzed hydrolysis of commercially available or pre-synthesized 2,5-diketopiperazine.
While the original 1901 publication lacks the detailed procedural information expected in modern chemical literature, the following protocol is based on the principles of acid-catalyzed peptide bond hydrolysis.
-
In a round-bottomed flask equipped with a reflux condenser, suspend 2,5-diketopiperazine in a solution of hydrochloric acid (e.g., 3-6 M).
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis (this may range from several hours to overnight, and should be monitored by a suitable technique like TLC).
-
After completion, cool the reaction mixture.
-
The product, this compound, may crystallize upon cooling or after partial removal of the solvent under reduced pressure.
-
Recrystallize the crude product from a water/ethanol mixture to obtain purified this compound.
Workflow for the synthesis of this compound by direct hydrolysis.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis methods described.
| Parameter | Method 1: Glycine Condensation | Method 2: Direct Hydrolysis |
| Yield of 2,5-Diketopiperazine | 89%[1] | N/A |
| Yield of Glycylglycine | 81% (from 2,5-diketopiperazine)[1] | Dependent on reaction conditions |
| Melting Point of 2,5-Diketopiperazine | 300-302°C[1] | N/A |
| Melting Point of Glycylglycine | 258-260°C[1] | ~260-262°C (decomposition) |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O typically shows two singlets corresponding to the two non-equivalent methylene (-CH₂-) groups. The chemical shifts are approximately δ 4.06 ppm and δ 3.91 ppm.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amide and carboxylic acid functional groups. Key peaks include N-H stretching, C=O stretching (amide I and carboxylic acid), and N-H bending (amide II).
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
The Role of Protecting Groups in Peptide Synthesis
While the synthesis of a simple dipeptide like glycylglycine can be achieved without the use of protecting groups, their application is fundamental to the synthesis of longer and more complex peptides. Amino acids are bifunctional molecules, containing both a reactive amino group (-NH₂) and a carboxylic acid group (-COOH). To form a specific peptide bond between two different amino acids, it is essential to temporarily block the reactive groups that are not intended to participate in the reaction.
-
Amino-Protecting Groups: These groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are attached to the N-terminus of an amino acid to prevent it from reacting.
-
Carboxyl-Protecting Groups: These are used to protect the C-terminus, often by converting the carboxylic acid to an ester.
The synthesis of complex peptides involves a cyclical process of:
-
Protecting the N-terminus of one amino acid and the C-terminus of another.
-
Activating the free carboxyl group of the N-protected amino acid.
-
Coupling the two amino acids to form a dipeptide.
-
Selectively removing one of the protecting groups to allow for the addition of the next amino acid.
This controlled, stepwise approach is the foundation of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. The straightforward synthesis of glycylglycine, which does not require these protective steps, serves as a valuable introductory model in the field of peptide chemistry.
General logic of protected peptide bond formation.
Conclusion
The synthesis of this compound is a well-established and accessible process that provides a vital reagent for the scientific community. The two methods presented in this guide, the condensation of glycine in glycerol and the direct hydrolysis of 2,5-diketopiperazine, offer reliable routes to this important dipeptide. The choice of method may depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. A thorough understanding of these synthetic pathways, coupled with an appreciation for the role of protecting groups in more advanced peptide synthesis, provides a solid foundation for researchers and professionals in the fields of biochemistry and drug development.
References
The Strategic Role of Glycylglycine Hydrochloride in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylglycine, the simplest dipeptide, and its hydrochloride salt, are fundamental building blocks in the intricate process of peptide synthesis. This technical guide provides an in-depth exploration of the role and application of Glycylglycine hydrochloride in both solid-phase and solution-phase peptide synthesis methodologies. It offers detailed experimental protocols, quantitative data on coupling efficiencies, and visual workflows to equip researchers and drug development professionals with the practical knowledge required for the successful incorporation of this dipeptide into complex peptide chains. The significance of the hydrochloride salt form in enhancing stability and handling is also elucidated, providing a comprehensive understanding of its utility in the synthesis of therapeutic and research-grade peptides.
Introduction: The Foundational Role of Glycylglycine in Peptide Architectures
Peptide synthesis is a cornerstone of modern biomedical research and drug development, enabling the creation of novel therapeutics, diagnostics, and research tools. At its core, peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain of a specific sequence. Glycylglycine (Gly-Gly), as the most basic dipeptide unit, serves as a versatile building block in this process.[1] Its hydrochloride salt form, this compound, offers advantages in terms of stability and solubility, making it a preferred reagent in many synthetic protocols.[2]
The incorporation of Gly-Gly motifs into peptide sequences can be crucial for introducing conformational flexibility, acting as a spacer arm, or mimicking endogenous peptide structures. This guide will delve into the technical nuances of utilizing this compound in the two primary methods of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS).
The Significance of the Hydrochloride Salt in Peptide Synthesis
Amino acids and dipeptides are often supplied as hydrochloride salts to improve their stability and ease of handling compared to their free amine counterparts.[2] The protonated amine group in the hydrochloride salt is protected from unwanted side reactions and degradation. However, for the coupling reaction to proceed, the free amine must be regenerated in situ. This is typically achieved by the addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), which neutralizes the hydrochloride salt, liberating the nucleophilic amino group for peptide bond formation.[3]
Methodologies for Incorporating this compound
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis, where the peptide chain is assembled on an insoluble resin support.[4] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS.[5]
The following diagram illustrates the cyclical nature of Fmoc-based SPPS.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Glycylglycine Hydrochloride: An In-depth Technical Guide to its Function as a Biological Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine, the simplest dipeptide, is a crucial component in numerous biological systems and a versatile tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of glycylglycine hydrochloride's function as a biological buffer, offering in-depth quantitative data, detailed experimental protocols, and visualizations of its role in various biological processes. Its zwitterionic nature, with two ionizable groups, allows it to buffer effectively in two distinct pH ranges, making it a valuable reagent for a wide array of applications, from enzyme kinetics and protein chemistry to cell culture and drug formulation.
Physicochemical Properties of Glycylglycine Buffer
This compound's utility as a biological buffer stems from its well-defined physicochemical properties. A thorough understanding of these characteristics is essential for its effective application in experimental design.
Quantitative Data Summary
The buffering capacity of glycylglycine is dictated by its pKa values, which are influenced by temperature. The following tables summarize the key quantitative data for glycylglycine as a biological buffer.
Table 1: pKa Values and Buffering Ranges of Glycylglycine
| pKa (at 25 °C) | Effective Buffering pH Range |
| pKa1 ≈ 3.14 | 2.5–3.8[1][2] |
| pKa2 ≈ 8.17 | 7.5–8.9[1][3] |
Table 2: Temperature Dependence of Glycylglycine pKa2
| Temperature (°C) | pKa2 | ΔpKa/°C |
| 25 | 8.17 | -0.016 |
| 37 | 7.98 | -0.016 |
Note: The temperature coefficient (ΔpKa/°C) indicates the change in pKa for each degree Celsius change in temperature. This is a critical consideration for experiments conducted at temperatures other than 25°C.
Interaction with Metal Ions
Glycylglycine can chelate metal ions, which can be a significant factor in experimental systems where metal ion concentration is critical. The stability of these complexes is described by the logarithm of the formation constant (log K).
Table 3: Stability Constants (log K) of Glycylglycine with Divalent Cations
| Metal Ion | log K1 | log K2 |
| Cu(II) | 5.85 | 4.88 |
| Ni(II) | 4.30 | 3.51 |
| Co(II) | 3.51 | 2.85 |
| Zn(II) | 3.48 | 3.17 |
| Mn(II) | 2.30 | - |
| Fe(II) | 3.5-3.8 | - |
| Mg(II) | Weak | - |
| Ca(II) | Weak | - |
Data compiled from various sources.[4][5][6][7][8][9] The stability of these complexes generally follows the Irving-Williams series.
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound is commonly used as a buffer.
Preparation of Glycylglycine Buffer
Objective: To prepare a stock solution of glycylglycine buffer at a desired pH and concentration.
Materials:
-
This compound (MW: 168.59 g/mol )
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound. For example, to prepare 1 L of a 0.1 M solution, weigh out 16.86 g of this compound.
-
Dissolve the this compound. Add the powder to approximately 800 mL of deionized water in a beaker and stir until fully dissolved.
-
Adjust the pH. While continuously monitoring with a calibrated pH meter, slowly add a concentrated solution of NaOH (e.g., 1 M or 10 M) to reach the desired pH within the alkaline buffering range (7.5-8.9). For the acidic range (2.5-3.8), use HCl to adjust the pH.
-
Bring to final volume. Once the desired pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (optional). If required for cell culture or other sterile applications, filter-sterilize the buffer solution through a 0.22 µm filter.
-
Storage. Store the buffer solution at 4°C. For long-term storage, consider aliquoting and freezing.
Enzyme Inhibition Assay using Glycylglycine Buffer
Objective: To determine the inhibitory effect of a compound on enzyme activity using a continuous spectrophotometric assay buffered with glycylglycine.
Materials:
-
Enzyme solution (e.g., α-glucosidase)
-
Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Glycylglycine buffer (e.g., 50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay plate. In a 96-well plate, add 2 µL of each inhibitor dilution (or solvent for control wells).
-
Add the enzyme. Add 48 µL of the enzyme solution in glycylglycine buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate the reaction. Add 50 µL of the substrate solution in glycylglycine buffer to each well.
-
Monitor the reaction. Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals for a set period (e.g., 30 minutes).
-
Data analysis. Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.[10]
Peptide Uptake Assay in Caco-2 Cells
Objective: To study the transport of a peptide across a Caco-2 cell monolayer, a model of the intestinal epithelium, using glycylglycine as a model peptide or as a component of the transport buffer.
Materials:
-
Caco-2 cells cultured on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glycylglycine or another buffer)
-
Test peptide
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare Caco-2 monolayers. Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
Prepare transport solutions. Dissolve the test peptide in the transport buffer at the desired concentration.
-
Apical to basolateral transport. Remove the culture medium from the apical (upper) and basolateral (lower) chambers of the Transwell® inserts. Add the transport solution containing the test peptide to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubation. Incubate the plates at 37°C with gentle shaking.
-
Sample collection. At designated time points, collect samples from the basolateral chamber for analysis.
-
Quantification. Analyze the concentration of the test peptide in the collected samples using a validated analytical method.
-
Calculate permeability. Determine the apparent permeability coefficient (Papp) to quantify the transport rate across the cell monolayer.[11][12][13]
Visualizations of Biological Roles and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows where this compound plays a significant role.
Caption: Glycine transporter (GlyT) signaling at an inhibitory synapse.
Caption: Experimental workflow for a Caco-2 cell peptide transport assay.
Conclusion
This compound is a robust and versatile biological buffer with well-characterized physicochemical properties. Its dual buffering range, coupled with its biocompatibility, makes it an indispensable tool for researchers in biochemistry, cell biology, and pharmaceutical development. This guide has provided a detailed overview of its buffering characteristics, interactions with metal ions, and practical applications through detailed experimental protocols. The provided visualizations further illustrate its role in complex biological systems and experimental workflows. By understanding and applying the information presented herein, researchers can effectively utilize this compound to maintain stable experimental conditions and achieve reliable and reproducible results.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Biological Buffers [staff.ustc.edu.cn]
- 3. Gly-Gly Buffer | CAS 556-50-3 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40° - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and water coordination on the structure of glycine and zwitterionic glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological buffers pKa calculation [reachdevices.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. Transport of free and peptide-bound glycated amino acids: synthesis, transepithelial flux at Caco-2 cell monolayers, and interaction with apical membrane transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycylglycine: A Technical Guide to its Discovery and Historical Background
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the discovery and historical context of glycylglycine, the simplest dipeptide. It details the seminal synthesis methods, presents key physicochemical data, and outlines the experimental protocols that marked its entry into the scientific world.
Introduction
Glycylglycine (Gly-Gly), the dipeptide formed from two glycine molecules, holds a significant place in the history of biochemistry and peptide science.[1][2] Its synthesis was a critical step in understanding the nature of the peptide bond and the structure of proteins.[3][4] This document traces the origins of glycylglycine, from early peptide synthesis concepts to its first successful isolation, providing a technical foundation for researchers in the field.
The Dawn of Peptide Synthesis: Theodor Curtius
Prior to the first synthesis of free glycylglycine, the groundwork for peptide bond formation was laid by Theodor Curtius. In 1882, Curtius achieved the first-ever synthesis of a protected dipeptide, benzoylglycylglycine.[5][6] This pioneering work was a proof of concept for the chemical linkage of amino acids.
A diagram illustrating the conceptual workflow of Curtius's groundbreaking synthesis is presented below.
References
- 1. Glycylglycine - Wikipedia [en.wikipedia.org]
- 2. discofinechem.com [discofinechem.com]
- 3. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
The Role of Glycylglycine Hydrochloride in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylglycine, the simplest dipeptide, and its hydrochloride salt, are increasingly recognized for their significant involvement in cellular metabolism. Beyond its basic role as a constituent of proteins, glycylglycine hydrochloride serves as a source of glycine, a crucial amino acid in a myriad of metabolic pathways. This technical guide provides an in-depth exploration of the cellular uptake, metabolic fate, and signaling implications of this compound. It details its influence on central carbon metabolism, mitochondrial function, and key regulatory pathways such as mTOR and AMPK. This document synthesizes quantitative data from relevant studies, presents detailed experimental protocols for investigating its metabolic effects, and visualizes the associated cellular processes and workflows.
Introduction
Glycylglycine is a dipeptide composed of two glycine molecules linked by a peptide bond. Its hydrochloride salt is a highly water-soluble and stable form, making it suitable for use in a variety of biochemical and cell culture applications[1]. Once transported into the cell, glycylglycine is rapidly hydrolyzed into two molecules of glycine, which then enter the cellular glycine pool. Glycine is a non-essential amino acid that plays a pivotal role in numerous metabolic processes, including the synthesis of proteins, purines, glutathione, and heme[2]. It is also a key substrate for the mitochondrial glycine cleavage system (GCS), which is a major pathway for glycine catabolism and a crucial source of one-carbon units for biosynthesis[3].
Recent research has highlighted the therapeutic potential of modulating glycine levels in various pathological conditions, including metabolic syndrome, cancer, and neurological disorders[4][5]. This compound, as a direct precursor to intracellular glycine, is a valuable tool for studying these effects and holds promise as a therapeutic agent itself[6]. This guide will delve into the core metabolic pathways influenced by this compound and provide the necessary technical information for its investigation.
Cellular Uptake and Metabolism
Glycylglycine is transported into cells via specific peptide transporters, which are distinct from amino acid transporters[7]. Once inside the cell, it is rapidly hydrolyzed by intracellular dipeptidases into two molecules of glycine.
The metabolic fate of this glycine is diverse:
-
Protein Synthesis: Glycine is incorporated into newly synthesized proteins.
-
Glycine Cleavage System (GCS): In the mitochondria, glycine is catabolized by the GCS, producing carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is vital for the synthesis of nucleotides (purines and thymidylate) and other essential molecules[3].
-
Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione.
-
Heme Synthesis: Glycine is a precursor for the synthesis of porphyrins, the building blocks of heme.
-
Creatine Synthesis: Glycine is involved in the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue.
-
Gluconeogenesis: Glycine can be converted to serine, which can then enter the gluconeogenic pathway to produce glucose.
Below is a diagram illustrating the cellular uptake and primary metabolic pathways of glycylglycine.
References
- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycylglycine in the development of bioactive peptide therapeutics [cds-bsx.com]
- 6. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Preliminary Investigations of Glycylglycine Hydrochloride in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylglycine hydrochloride, the simplest dipeptide's salt form, is a crucial reagent in various biochemical and enzymatic studies. This technical guide delves into its preliminary investigations in enzymatic reactions, focusing on its role as a substrate and its general utility in enzyme assays. This document provides a comprehensive overview of the kinetic parameters of an intestinal peptidase acting on glycylglycine, details the experimental protocols for such analyses, and discusses its broader applications in enzyme stabilization. The information is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.
Introduction
This compound (Gly-Gly·HCl) is a dipeptide composed of two glycine molecules, presenting as a highly water-soluble, white crystalline powder.[1] Its zwitterionic nature, conferred by the presence of both a carboxyl and an amino group, allows it to act as a buffering agent across two distinct pH ranges: 2.5-3.8 and 7.5-8.9.[2][3] This property makes it a versatile component in numerous biochemical assays where maintaining a stable pH is critical for enzymatic activity and stability.[2][3] Beyond its role as a buffer, glycylglycine itself can serve as a substrate for peptidases and has been noted for its stabilizing effects on proteins, including enzymes.[4] This guide will explore the quantitative aspects of glycylglycine as an enzyme substrate and provide detailed methodologies for its investigation in enzymatic reactions.
Data Presentation: Kinetics of Intestinal Peptidase with Glycylglycine
Glycylglycine is a substrate for various peptidases. A kinetic study of an intestinal peptidase hydrolyzing glycylglycine to two molecules of glycine provides quantitative insights into the enzyme's efficiency. The data from such a study is summarized below.
Table 1: Kinetic Data for the Hydrolysis of Glycylglycine by Intestinal Peptidase
| Substrate Concentration [S] (mM) | Product Formed (μmol/min) | 1/[S] (mM⁻¹) | 1/v (min/μmol) |
| 1.5 | 0.21 | 0.667 | 4.76 |
| 2.0 | 0.24 | 0.500 | 4.17 |
| 3.0 | 0.28 | 0.333 | 3.57 |
| 4.0 | 0.33 | 0.250 | 3.03 |
| 8.0 | 0.40 | 0.125 | 2.50 |
| 16.0 | 0.45 | 0.063 | 2.22 |
Data sourced from publicly available kinetic studies.
Table 2: Calculated Kinetic Parameters for Intestinal Peptidase
| Kinetic Parameter | Value |
| Vmax (Maximum Velocity) | 0.50 μmol/min |
| Km (Michaelis Constant) | 2.15 mM |
These parameters were determined using a Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. The Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, and the Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of enzymatic assays. The following protocol outlines the key steps for determining the kinetic parameters of an intestinal peptidase with glycylglycine as the substrate.
Materials and Reagents
-
Enzyme: Purified intestinal peptidase solution of known concentration.
-
Substrate: this compound (CAS: 6000-48-2).
-
Buffer: Krebs-Ringer bicarbonate buffer, pH adjusted to the optimal range for the enzyme (typically 7.5-8.5).
-
Reagents for product quantification: Ninhydrin reagent for the detection of glycine (the product of hydrolysis).
-
Instrumentation: Spectrophotometer, water bath or incubator, pH meter, micropipettes, and standard laboratory glassware.
Enzyme Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a series of substrate dilutions from the stock solution to achieve the final concentrations listed in Table 1.
-
Prepare the intestinal peptidase solution at the desired concentration in the assay buffer. Keep on ice.
-
-
Enzymatic Reaction:
-
For each substrate concentration, pipette the substrate solution into a reaction tube.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the enzyme solution to each tube.
-
Incubate the reaction mixtures for a fixed period (e.g., 10 minutes), ensuring the reaction rate is linear during this time.
-
Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid), which denatures the enzyme.
-
-
Quantification of Glycine:
-
Use the ninhydrin colorimetric method to determine the concentration of glycine produced.
-
Add ninhydrin reagent to the reaction mixtures and heat.
-
After cooling, measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
Create a standard curve with known concentrations of glycine to quantify the amount of product formed in the enzymatic reactions.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration, expressed as μmol of product formed per minute.
-
Plot the data using the Lineweaver-Burk method (1/v versus 1/[S]).
-
Determine Vmax from the y-intercept (1/Vmax) and Km from the x-intercept (-1/Km) or the slope (Km/Vmax) of the linear regression.
-
Visualization of Experimental Workflow
The logical flow of the kinetic analysis can be visualized to provide a clear overview of the process.
Caption: Workflow for the kinetic analysis of intestinal peptidase.
Role of this compound in Enzyme Stabilization
In addition to its role as a substrate and buffer, this compound is often employed to enhance the stability of enzymes. While specific quantitative data on the stabilizing effects of this compound are not extensively available in the reviewed literature, the principle is based on the ability of small, neutral molecules to favorably interact with the protein surface and stabilize its native conformation. This can be particularly beneficial during protein purification, storage, and in the formulation of enzymatic assays to prevent denaturation and preserve catalytic function.[4] The mechanism is thought to involve preferential hydration and the exclusion of the additive from the protein's surface, which increases the energetic barrier for unfolding.
Conclusion
This compound is a multifaceted compound in the realm of enzymology. Its utility as a buffer is well-established, providing stable pH conditions essential for reliable enzymatic studies. The quantitative data and experimental protocols provided herein for the kinetic analysis of an intestinal peptidase with glycylglycine as a substrate offer a practical guide for researchers. While its role in enzyme stabilization is qualitatively acknowledged, further quantitative studies are needed to fully elucidate the concentration-dependent effects on enzyme stability and activity. This guide serves as a foundational resource for professionals engaged in the study and application of enzymatic reactions.
References
The Peptide Bond in Glycylglycine Hydrochloride: A Structural and Functional Keystone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine, the simplest dipeptide, serves as a fundamental model for understanding the stereochemistry and reactivity of the peptide bond. In its hydrochloride salt form, glycylglycine hydrochloride provides a stable, crystalline compound amenable to detailed structural and spectroscopic analysis. The central peptide linkage (–CO–NH–) in this molecule is of paramount significance, as its characteristics underpin the structure of larger peptides and proteins, and inform the design of peptide-based therapeutics. This technical guide offers a comprehensive examination of the peptide bond's importance in this compound, presenting quantitative structural data, detailed experimental protocols for its characterization, and an overview of its relevance in drug development.
Physicochemical Properties and the Peptide Bond
This compound is a white crystalline solid, soluble in water, with the molecular formula C₄H₉ClN₂O₃. The presence of the hydrochloride salt ensures that the N-terminal amino group is protonated. The peptide bond itself is a rigid, planar unit due to the delocalization of electrons between the oxygen, carbon, and nitrogen atoms, resulting in a partial double bond character. This planarity is a defining feature that dictates the conformational possibilities of the peptide backbone.
Quantitative Structural Data
The precise geometry of the peptide bond in this compound has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles, providing a quantitative basis for understanding its structure.
| Parameter | Bond | Value (Å) | Bond Angle | Value (°) |
| Peptide Bond Length | C-N | 1.33 | O=C-N | 123.0 |
| Carbonyl Bond Length | C=O | 1.24 | Cα-C-N | 115.0 |
| C-N-Cα | 122.0 |
Data extracted from the crystal structure of this compound.
Experimental Protocols
The characterization of the peptide bond in this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
One common laboratory synthesis involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).
Materials:
-
2,5-diketopiperazine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Hydrolysis: Boil 2,5-diketopiperazine with concentrated hydrochloric acid under reflux for 1-2 hours. This cleaves the cyclic dipeptide to form glycylglycine.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize it with a solution of sodium hydroxide.
-
Crystallization: Concentrate the neutralized solution by evaporation. Add ethanol to precipitate the this compound.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure crystals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the vibrational modes of the peptide bond.
Instrumentation:
-
FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder (e.g., KBr pellet press or ATR accessory).
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands of the peptide group: the Amide I band (C=O stretching) around 1650 cm⁻¹ and the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in the peptide bond.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The chemical shifts of the α-protons and the amide proton provide information about the local electronic structure.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. The chemical shift of the carbonyl carbon is particularly sensitive to the conformation and hydrogen bonding of the peptide bond.
Significance in Research and Drug Development
The peptide bond in this compound serves as a crucial model for several areas of scientific inquiry:
-
Structural Biology: The planarity and defined geometry of the peptide bond in this simple dipeptide provide a foundational understanding for modeling the complex three-dimensional structures of proteins.
-
Drug Design and Delivery: Peptides are increasingly important as therapeutic agents due to their high specificity and low toxicity.[1] Understanding the stability and reactivity of the peptide bond is essential for designing peptide-based drugs with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[2] Glycylglycine itself can be incorporated into drug delivery systems to enhance solubility and bioavailability.[2]
-
Biochemical Research: Glycylglycine is used as a buffering agent in many biochemical assays and as a building block in the synthesis of more complex peptides.[3]
Visualizations
The following diagrams illustrate key workflows and concepts related to the study of this compound.
References
An In-depth Technical Guide on the Chemical Structure of Glycylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Glycylglycine hydrochloride, a dipeptide of significant interest in various scientific and pharmaceutical domains.
This compound is the hydrochloride salt of glycylglycine, the simplest dipeptide, formed from two glycine molecules.[1] Its structure and properties have been well-characterized by various analytical techniques, providing a solid foundation for its application in research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-[(2-aminoacetyl)amino]acetic acid;hydrochloride[2] |
| Molecular Formula | C4H9ClN2O3[2] |
| Molecular Weight | 168.58 g/mol [2] |
| CAS Number | 13059-60-4[2] |
| SMILES | C(NCC(O)=O)(CN)=O.Cl[1] |
| InChI Key | YHBAZQDEMYQPJL-UHFFFAOYSA-N[1] |
Structural Visualization
The fundamental structure of this compound comprises a dipeptide backbone with a hydrochloride salt.
Caption: 2D structure of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic space group P21/c.[3] The unit cell contains four molecules of the dipeptide hydrochloride and four molecules of water.[3]
Table 1: Unit Cell Parameters of this compound Monohydrate at 22°±3°C [3]
| Parameter | Value |
| a | 8.813 ± 0.003 Å |
| b | 9.755 ± 0.005 Å |
| c | 9.788 ± 0.003 Å |
| β | 104.10° ± 0.02° |
| Z (molecules/unit cell) | 4 |
| Space Group | P21/c |
| Calculated Density | 1.513 g/cm³ |
| Observed Density | 1.51 g/cm³ |
Table 2: Selected Bond Distances and Angles [3]
| Bond | Distance (Å) | Angle | Angle (°) |
| C(1)-N(1) | 1.488 | N(1)-C(1)-C(2) | 111.9 |
| C(1)-C(2) | 1.523 | C(1)-C(2)-N(2) | 115.8 |
| C(2)-N(2) | 1.331 | C(1)-C(2)-O(1) | 120.9 |
| C(2)-O(1) | 1.240 | N(2)-C(2)-O(1) | 123.3 |
| N(2)-C(3) | 1.450 | C(2)-N(2)-C(3) | 122.1 |
| C(3)-C(4) | 1.516 | N(2)-C(3)-C(4) | 113.2 |
| C(4)-O(2) | 1.245 | C(3)-C(4)-O(2) | 117.8 |
| C(4)-O(3) | 1.258 | C(3)-C(4)-O(3) | 117.0 |
| O(2)-C(4)-O(3) | 125.2 |
Note: Atom numbering is based on the crystallographic study by Parthasarathy (1969).
Experimental Protocols
A common method for synthesizing glycylglycine involves the hydrolysis of 2,5-diketopiperazine (glycine anhydride).
Caption: Synthesis of Glycylglycine from Glycine.
The historical synthesis by Fischer and Fourneau involved boiling 2,5-diketopiperazine with hydrochloric acid.[4] A patented method describes the reaction of glycine in glycerol at 175-180°C to form 2,5-diketopiperazine, which is then hydrolyzed with NaOH and subsequently neutralized with HCl to a pH of 6.0 to yield glycylglycine.[5]
Single crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of an aqueous solution of this compound.[6] Purification can be achieved by recrystallization from 95% ethanol.[6][7]
The determination of the crystal structure of this compound involved the following key steps:[3]
-
Crystal Mounting: A suitable single crystal was mounted with its[3] axis along the φ axis of a goniostat.
-
Data Collection: Three-dimensional intensity data were collected using a G.E. XRD-3 diffractometer equipped with a goniostat. The stationary-crystal stationary-counter method was employed with Cu Kα radiation (λ = 1.54051 Å) up to a limit of 2θ = 140°.
-
Data Processing: The collected intensities were corrected for Lorentz and polarization factors.
-
Structure Solution and Refinement: The structure was solved and refined using Fourier and least-squares methods, resulting in a final R-value of 0.065.
References
- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9ClN2O3 | CID 83095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Glycylglycine - Wikipedia [en.wikipedia.org]
- 5. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]
- 6. This compound | 13059-60-4 [chemicalbook.com]
- 7. This compound CAS#: 13059-60-4 [amp.chemicalbook.com]
Methodological & Application
Step-by-step protocol for preparing Glycylglycine hydrochloride buffer.
Topic: Step-by-Step Protocol for Preparing Glycylglycine Hydrochloride Buffer
Introduction
Glycylglycine, the dipeptide of glycine, is a versatile and low-toxicity buffer widely used in biological and biochemical research.[1][2][3][4] It possesses two pKa values, making it an effective buffer in two distinct pH ranges: approximately 2.5 to 3.8 and 7.5 to 8.9.[1][4][5] This document provides a detailed protocol for the preparation of a this compound buffer, which is particularly useful for applications requiring a pH in the acidic range, such as in enzymatic assays, chromatography, and protein solubilization.[1][3]
Data Presentation
The following table summarizes the key quantitative data for the preparation of a 0.1 M this compound buffer.
| Parameter | Value |
| Reagent | Glycylglycine |
| Molecular Formula | C₄H₈N₂O₃ |
| Molecular Weight | 132.12 g/mol |
| pKa₁ (at 25°C) | 3.14 |
| pKa₂ (at 25°C) | 8.17 |
| Reagent | Hydrochloric Acid (HCl) |
| Concentration (Stock) | 1 M |
| Buffer Characteristics | |
| Final Concentration | 0.1 M |
| pH Range (Acidic) | 2.5 - 3.8 |
| Storage Conditions | 2-8°C |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 0.1 M this compound buffer with a target pH within its acidic buffering range.
Materials:
-
Glycylglycine (MW: 132.12 g/mol )
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Volumetric flask (e.g., 1 L)
Procedure:
-
Calculate the required amount of Glycylglycine: To prepare 1 liter of a 0.1 M Glycylglycine solution, weigh out 13.21 grams of Glycylglycine (0.1 mol/L * 132.12 g/mol * 1 L).
-
Dissolve the Glycylglycine: Add the weighed Glycylglycine to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the Glycylglycine is completely dissolved.
-
Adjust the pH: While continuously monitoring with a calibrated pH meter, slowly add 1 M HCl to the Glycylglycine solution. Add the acid dropwise as the pH approaches the desired value (e.g., pH 3.0).
-
Bring to final volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Final pH check and storage: Invert the flask several times to ensure the solution is thoroughly mixed. Re-check the pH and make any final minor adjustments if necessary. The buffer is now ready for use. Store the buffer at 2-8°C.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of the this compound buffer.
References
Application Notes and Protocols for Utilizing Small Dipeptides in Protein Crystallization Screening
Topic: Exploring the Potential of Glycylglycine Hydrochloride and Other Small Dipeptides as Additives in Protein Crystallization Screening
Audience: Researchers, scientists, and drug development professionals engaged in protein crystallography.
Introduction
Obtaining well-diffracting crystals is often a significant bottleneck in structural biology. While traditional screening methods vary precipitants, buffers, and salts, the inclusion of small molecule additives can be a powerful strategy to overcome crystallization challenges. This document provides detailed application notes and protocols for the systematic screening of small dipeptides, such as this compound, as additives to promote protein crystallization.
Amino acids and their derivatives have been shown to positively influence protein crystallization by suppressing non-specific aggregation, shielding surface charges, and mediating crystal contacts.[1][2] Certain amino acids, like arginine and glutamic acid, can even have synergistic effects on protein solubility.[3][4] Dipeptides, as the simplest peptide units, offer a unique combination of charge, hydrophobicity, and hydrogen bonding potential that can be explored to expand the chemical space of crystallization screening. While this compound is not a widely documented component of commercial crystallization screens, its properties as a small, water-soluble dipeptide make it an interesting candidate for investigation as a crystallization additive.
The following protocols and notes provide a framework for researchers to systematically evaluate the impact of this compound and other small dipeptides on the crystallization of their target proteins.
Data Presentation: Screening Parameters for Dipeptide Additives
The following table summarizes key parameters to consider when screening for the effect of dipeptide additives like this compound.
| Parameter | Recommended Range | Rationale |
| Dipeptide Concentration | 10 mM - 200 mM | To explore a range from potential stabilizing effects at lower concentrations to gentle precipitating effects at higher concentrations. The optimal concentration is highly protein-dependent.[5] |
| Protein Concentration | 2 - 20 mg/mL | A standard range for initial crystallization screening. The optimal concentration may need to be adjusted in the presence of the dipeptide additive. |
| pH Range | 4.0 - 9.0 | To assess the effect of the dipeptide at different protonation states of the protein and the additive itself. |
| Precipitant Type | Polyethylene Glycols (PEGs), Salts (e.g., Ammonium Sulfate), Organic Solvents (e.g., MPD) | The effect of the dipeptide should be tested in the context of different precipitant types to identify synergistic or antagonistic effects. |
| Temperature | 4°C and 20°C | Temperature can significantly influence protein solubility and the kinetics of crystallization. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for use as an additive in crystallization screens.
-
Materials:
-
This compound (MW: 168.57 g/mol )
-
Ultrapure water
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 1 M stock solution of this compound by dissolving 168.57 mg in 1 mL of ultrapure water.
-
Gently vortex until the solid is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
-
Protocol 2: Additive Screening using the Hanging Drop Vapor Diffusion Method
This protocol describes how to screen the effect of this compound as an additive to a pre-existing crystallization condition (a "hit") or as a component in an initial screen.
-
Objective: To systematically evaluate the effect of varying concentrations of this compound on the crystallization of a target protein.
-
Materials:
-
Purified protein solution (2-20 mg/mL in a suitable buffer)
-
1 M this compound stock solution (from Protocol 1)
-
Crystallization reservoir solution (either from a commercial screen or a custom formulation)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips or sealing tape
-
Pipettes and tips
-
-
Procedure:
-
Preparation of Additive-Containing Reservoir Solutions:
-
Prepare a series of reservoir solutions containing different final concentrations of this compound (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
To do this, add the appropriate volume of the 1 M this compound stock solution to the base reservoir solution. For example, to make 1 mL of reservoir solution with 100 mM this compound, add 100 µL of the 1 M stock to 900 µL of the base reservoir solution.
-
-
Setting up the Crystallization Drops:
-
Pipette 500 µL of each reservoir solution (with varying this compound concentrations) into the wells of a 24-well crystallization plate.
-
On a clean cover slip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Carefully invert the cover slip and seal the well.
-
Repeat for all concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Regularly observe the drops under a microscope over a period of several days to weeks, documenting any changes such as precipitation, phase separation, or crystal formation.
-
-
Visualizations
Caption: Workflow for screening dipeptide additives in protein crystallization.
Caption: Potential mechanisms of dipeptide additives in promoting crystallization.
References
- 1. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Applications of Glycylglycine Hydrochloride in Capillary Electrophoresis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine, the dipeptide of glycine, and its hydrochloride salt are widely utilized in capillary electrophoresis (CE) as a versatile buffer component. Its zwitterionic nature across a broad pH range makes it an effective buffering agent, particularly in the analysis of biomolecules such as peptides and proteins. A key advantage of using zwitterionic buffers like glycylglycine is their low conductivity, even at high concentrations. This characteristic minimizes the generation of Joule heat during electrophoretic runs, allowing for the application of higher voltages, which in turn leads to faster and more efficient separations.
This document provides detailed application notes and protocols for the use of Glycylglycine hydrochloride in various capillary electrophoresis techniques, including Capillary Zone Electrophoresis (CZE) for peptide and protein analysis, Capillary Isoelectric Focusing (cIEF) for the characterization of protein charge variants, and specialized applications in metal-peptide complex analysis and chiral separations.
Application 1: Capillary Zone Electrophoresis (CZE) of Peptides and Proteins
This compound is an excellent choice as a background electrolyte (BGE) for the CZE analysis of peptides and proteins. Its buffering capacity at both acidic and neutral to slightly alkaline pH allows for the manipulation of the charge states of analytes, enabling effective separation based on their charge-to-size ratios.
Quantitative Data Summary
| Parameter | Application: Peptide Mapping | Application: Protein Purity Analysis |
| Analyte | Tryptic Digest of a Monoclonal Antibody | Recombinant Human Growth Hormone |
| Capillary | Fused Silica, 50 µm i.d., 60.2 cm total length | Fused Silica, 75 µm i.d., 57 cm total length |
| Background Electrolyte (BGE) | 50 mM Glycylglycine-HCl, pH 2.5 | 100 mM Glycylglycine, 50 mM NaCl, pH 8.5 |
| Voltage | 25 kV | -20 kV (reverse polarity) |
| Temperature | 25°C | 30°C |
| Injection | Hydrodynamic, 50 mbar for 5 s | Hydrodynamic, 0.5 psi for 5 s |
| Detection | UV Absorbance at 200 nm | UV Absorbance at 214 nm |
| Migration Time Range | 5 - 25 min | 8 - 15 min |
| Resolution (Rs) between critical pairs | > 1.5 | > 2.0 |
Experimental Protocol: CZE of a Tryptic Digest
-
Buffer Preparation (50 mM Glycylglycine-HCl, pH 2.5):
-
Dissolve 0.66 g of Glycylglycine in approximately 80 mL of deionized water.
-
Adjust the pH to 2.5 using 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm syringe filter before use.
-
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
Between runs, flush with 0.1 M NaOH for 2 minutes, water for 2 minutes, and BGE for 5 minutes.
-
-
Sample Preparation:
-
Lyophilized tryptic digest of the monoclonal antibody is reconstituted in 0.1% formic acid to a final concentration of 1 mg/mL.
-
Centrifuge the sample at 10,000 x g for 5 minutes to remove any particulates.
-
-
Electrophoresis:
-
Set the capillary temperature to 25°C.
-
Introduce the sample into the capillary using hydrodynamic injection at 50 mbar for 5 seconds.
-
Apply a separation voltage of 25 kV.
-
Monitor the separation by UV absorbance at 200 nm.
-
Visualization of the CZE Peptide Mapping Workflow
Application 2: Capillary Isoelectric Focusing (cIEF) of Monoclonal Antibodies
Glycylglycine can be used as a component in the formulation of ampholyte solutions for cIEF, contributing to the stability of the pH gradient and the solubility of proteins, especially for those with basic isoelectric points (pI).
Quantitative Data Summary
| Parameter | Value |
| Analyte | Monoclonal Antibody (mAb) |
| Capillary | Coated Fused Silica, 50 µm i.d., 30 cm total length |
| Anolyte | 200 mM Phosphoric Acid |
| Catholyte | 300 mM Sodium Hydroxide |
| Sample Matrix | 4% Carrier Ampholytes (pH 3-10), 1 M Urea, 50 mM Glycylglycine |
| Focusing | 30 kV for 10 minutes |
| Mobilization | Chemical (350 mM Acetic Acid) |
| Detection | UV Absorbance at 280 nm |
| pI Range of Charge Variants | 7.5 - 9.0 |
Experimental Protocol: cIEF of a Monoclonal Antibody
-
Reagent Preparation:
-
Anolyte (200 mM Phosphoric Acid): Dilute concentrated phosphoric acid in deionized water.
-
Catholyte (300 mM NaOH): Dissolve sodium hydroxide pellets in deionized water.
-
Sample Matrix: Prepare a stock solution containing 4% (v/v) carrier ampholytes (pH 3-10), 1 M urea, and 50 mM Glycylglycine in deionized water.
-
-
Sample Preparation:
-
Desalt the mAb sample using a suitable spin column to a final buffer of 20 mM Tris-HCl, pH 8.0.
-
Dilute the desalted mAb with the sample matrix to a final concentration of 0.5 mg/mL.
-
Add pI markers to the sample for calibration.
-
-
Capillary Conditioning (for a new coated capillary):
-
Rinse with deionized water for 5 minutes.
-
Condition with the sample matrix for 10 minutes.
-
-
Isoelectric Focusing and Mobilization:
-
Fill the capillary with the prepared sample.
-
Place the capillary ends in the anolyte and catholyte vials.
-
Apply a focusing voltage of 30 kV for 10 minutes.
-
Perform chemical mobilization by replacing the catholyte with 350 mM acetic acid and applying voltage.
-
Detect the focused protein bands by UV absorbance at 280 nm.
-
Visualization of the cIEF Method Development Logic
Application 3: Analysis of Metal-Peptide Complexes
Glycylglycine can be used as a background electrolyte for the separation of metal-peptide complexes. Its mild chelating properties and ability to maintain a stable pH are advantageous for preserving the integrity of these complexes during electrophoresis.
Quantitative Data Summary
| Parameter | Value |
| Analyte | Copper(II)-Glycylglycine Complex |
| Capillary | Fused Silica, 75 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 20 mM Glycylglycine-HCl, pH 5.0 |
| Voltage | 15 kV |
| Temperature | 25°C |
| Injection | Electrokinetic, 5 kV for 3 s |
| Detection | UV Absorbance at 210 nm |
| Migration Time of Complex | Approximately 8.5 min |
Experimental Protocol: CE of a Copper(II)-Glycylglycine Complex
-
Buffer Preparation (20 mM Glycylglycine-HCl, pH 5.0):
-
Prepare as described previously, adjusting the pH to 5.0 with NaOH.
-
-
Sample Preparation:
-
Prepare a 1 mM solution of Glycylglycine and a 0.5 mM solution of Copper(II) sulfate in deionized water.
-
Mix equal volumes of the two solutions to form the complex.
-
-
Capillary Conditioning:
-
Follow the standard conditioning protocol for a new fused silica capillary.
-
-
Electrophoresis:
-
Rinse the capillary with BGE for 5 minutes.
-
Inject the sample electrokinetically at 5 kV for 3 seconds.
-
Apply a separation voltage of 15 kV.
-
Monitor the separation at 210 nm.
-
Application 4: Chiral Separation of Dipeptides
While not a chiral selector itself, this compound can be used as a component of the background electrolyte in combination with a chiral selector, such as a cyclodextrin, for the enantiomeric separation of small peptides.
Quantitative Data Summary
| Parameter | Value |
| Analyte | D/L-Alanine-L-Phenylalanine |
| Capillary | Fused Silica, 50 µm i.d., 48.5 cm total length |
| Background Electrolyte (BGE) | 25 mM Glycylglycine, 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 20°C |
| Injection | Pressure, 0.5 psi for 5 s |
| Detection | UV Absorbance at 200 nm |
| Resolution (Rs) between enantiomers | > 2.5 |
Experimental Protocol: Chiral CE of a Dipeptide
-
Buffer Preparation (25 mM Glycylglycine, 15 mM DM-β-CD, pH 2.5):
-
Dissolve the appropriate amounts of Glycylglycine and Heptakis(2,6-di-O-methyl)-β-cyclodextrin in deionized water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter the BGE before use.
-
-
Sample Preparation:
-
Dissolve the racemic dipeptide in deionized water to a concentration of 0.1 mg/mL.
-
-
Capillary Conditioning and Electrophoresis:
-
Follow standard procedures for capillary conditioning and analysis as described in previous sections.
-
Conclusion
This compound is a valuable and versatile reagent in the field of capillary electrophoresis. Its properties as a zwitterionic buffer make it highly suitable for a range of applications, from routine peptide mapping and protein purity analysis to more specialized areas like isoelectric focusing and chiral separations. The protocols and data presented here provide a foundation for researchers and scientists to develop and implement robust and efficient CE methods utilizing this compound.
Application Notes and Protocols: Glycylglycine Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine hydrochloride, the hydrochloride salt of the dipeptide glycylglycine, is a valuable component in cell culture media. Its primary application lies in its function as a biological buffer, owing to its low toxicity and effective buffering capacity in the physiological pH range.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture, with a focus on its role as a buffering agent, its effects on cell proliferation, and its application in enhancing recombinant protein expression.
Key Applications
-
pH Buffering: Glycylglycine is an effective buffering agent with two pKa values, providing buffering capacity in the pH ranges of 2.5-3.8 and 7.5-8.9.[1][2] The latter range is particularly useful for maintaining stable pH in mammalian cell culture, which is critical for optimal cell growth and function.
-
Recombinant Protein Production: Supplementation of culture media with glycylglycine has been shown to significantly enhance the solubility and yield of recombinant proteins, particularly in bacterial expression systems.[3]
-
Cell Proliferation and Modulation: The effects of glycylglycine on cell proliferation are cell-type dependent. It has been observed to promote the proliferation of certain cell types, such as spermatogonial stem cells, while inhibiting the growth of others, including some cancer cell lines and endothelial cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cell culture applications.
Table 1: Effect of Glycylglycine on Recombinant Protein Yield in E. coli
| Concentration of Glycylglycine | Fold Increase in Soluble Protein Yield (Core Protein) | Fold Increase in Soluble Protein Yield (E1/E2 Protein) |
| 0.1 M | Not specified | ~242-fold |
| 0.2 M | Not specified | Not specified |
| 0.4 M | ~225-fold | Not specified |
Data extracted from a study on recombinant HCV structural proteins.[3]
Table 2: Effect of Glycylglycine on Cell Proliferation
| Cell Type | Concentration | Effect |
| Spermatogonial Stem Cells | 10 µM | Promoted proliferation |
| Astrocyte U87 Cells | 0.1 - 1 mM | Inhibited growth |
Experimental Protocols
Protocol 1: Preparation of Glycylglycine-Supplemented Cell Culture Medium
This protocol describes the preparation of a sterile stock solution of this compound and its addition to a basal cell culture medium.
Materials:
-
This compound powder
-
Cell culture-grade water (e.g., WFI or Milli-Q)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
Vortex mixer
-
Sterile serological pipettes
-
Pipette aid
-
pH meter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Preparation of 1 M this compound Stock Solution:
-
Weigh out 16.86 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add cell culture-grade water to a final volume of 100 mL.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the sterile stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
-
-
Supplementation of Cell Culture Medium:
-
Thaw the this compound stock solution at room temperature if frozen.
-
To a desired volume of basal cell culture medium, add the this compound stock solution to achieve the final desired concentration (e.g., for a 10 mM final concentration, add 1 mL of 1 M stock solution to 99 mL of medium).
-
Gently mix the supplemented medium by swirling.
-
Adjust the pH of the final medium to the desired level (e.g., 7.4) using sterile 1 N HCl or 1 N NaOH.
-
The supplemented medium is now ready for use.
-
Protocol 2: Evaluation of the Buffering Efficacy of Glycylglycine in Mammalian Cell Culture
This protocol outlines a method to assess the ability of glycylglycine to maintain a stable pH in a mammalian cell culture environment.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Basal cell culture medium
-
This compound
-
96-well cell culture plates
-
CO2 incubator
-
pH meter or a plate reader with pH measurement capabilities
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5 x 10^4 cells/well in their standard growth medium.
-
Incubate the plate overnight in a CO2 incubator (37°C, 5% CO2).
-
-
Preparation of Test Media:
-
Prepare a series of cell culture media supplemented with varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Adjust the pH of each medium to 7.4.
-
-
Medium Exchange and pH Measurement:
-
After overnight incubation, carefully remove the existing medium from the wells.
-
Add 200 µL of the prepared test media to the respective wells. Include wells with media only (no cells) as a control.
-
Measure the initial pH of the media in each well.
-
Incubate the plate in the CO2 incubator.
-
-
Monitoring pH Changes:
-
At regular time intervals (e.g., 12, 24, 48, and 72 hours), measure the pH of the medium in each well.
-
-
Data Analysis:
-
Plot the pH of the culture medium over time for each concentration of glycylglycine.
-
Compare the pH stability in the presence of different concentrations of glycylglycine to the control (0 mM).
-
The optimal concentration of glycylglycine will be the one that minimizes the drop in pH over the culture period without negatively impacting cell viability (which can be assessed in a parallel experiment using a viability assay).
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of glycylglycine on cell viability.
Materials:
-
Cells cultured in glycylglycine-supplemented medium (from a parallel experiment to Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
At the end of the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each glycylglycine concentration relative to the control (0 mM).
-
Protocol 4: Enhancing Recombinant Protein Expression in E. coli
This protocol provides a method for supplementing E. coli culture medium with glycylglycine to improve the yield of a target recombinant protein.
Materials:
-
E. coli strain carrying the expression plasmid for the target protein
-
LB broth (or other suitable bacterial growth medium)
-
This compound
-
Inducer (e.g., IPTG)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
-
Cell lysis buffer
-
SDS-PAGE equipment and reagents
Procedure:
-
Inoculation and Growth:
-
Inoculate a starter culture of the E. coli strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth containing the antibiotic with the overnight culture to an initial OD600 of ~0.05.
-
-
Supplementation with Glycylglycine:
-
Add sterile this compound to the culture to a final concentration of 0.1 M to 0.4 M.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding the appropriate concentration of the inducer (e.g., 1 mM IPTG).
-
Continue to incubate the culture under inducing conditions (e.g., 16-24 hours at a lower temperature like 18-25°C to enhance protein solubility).
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
-
Analysis of Protein Expression:
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein expression levels in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
-
Quantify the protein yield to determine the effect of glycylglycine supplementation.
-
Signaling Pathways and Logical Relationships
Glycylglycine and the PI3K/Akt/mTOR Signaling Pathway
Glycine, the constituent amino acid of glycylglycine, has been shown to have a biphasic effect on angiogenesis, which is regulated by the PI3K/Akt/mTOR signaling pathway. Low doses of glycine can promote angiogenesis, while high doses are inhibitory. This suggests that glycylglycine, as a source of glycine, could modulate this critical pathway involved in cell growth, proliferation, and survival.
Caption: Biphasic effect of glycylglycine on the PI3K/Akt/mTOR pathway.
Glycylglycine and the NF-κB Signaling Pathway
Glycine has been demonstrated to suppress the activation of NF-κB induced by TNF-α. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB activation, glycylglycine may exert anti-inflammatory effects.
References
- 1. The role of PI3K/Akt/mTOR signaling in dose-dependent biphasic effects of glycine on vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Glycylglycine Hydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Glycylglycine hydrochloride in enzyme kinetics studies. Glycylglycine, a dipeptide of glycine, serves as a valuable tool in biochemistry, acting as both a buffering agent and a substrate for specific enzymes.[1] This document outlines its applications, provides experimental procedures, and presents relevant kinetic data to facilitate its use in research and drug development.
I. Application as a Buffering Agent
This compound is an effective biological buffer with pKa values suitable for maintaining pH in two ranges: 2.5-3.8 and 7.5-8.9.[1] Its utility in the slightly alkaline range (pH 7.5-8.9) makes it particularly useful for studies of enzymes that exhibit optimal activity under these conditions.
This protocol describes the preparation of a 0.1 M this compound buffer.
Materials:
-
This compound (MW: 168.58 g/mol )
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
To prepare a 0.1 M buffer, dissolve 16.858 g of this compound in approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired value within the buffering range (7.5-8.9) by adding NaOH solution dropwise to increase the pH or HCl solution to decrease it.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Store the buffer at 4°C. For critical applications, it is recommended to use freshly prepared solutions.
This compound buffer can be utilized in assays for enzymes such as alkaline phosphatase, which functions optimally at an alkaline pH.
Experimental Protocol:
-
Reaction Mixture Preparation: In a microplate well, combine 50 µL of 0.1 M this compound buffer (pH 8.8), 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution, and 10 µL of the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of a suitable stop solution (e.g., 0.5 M NaOH).
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculations: Determine the enzyme activity based on the amount of product formed over time.
II. Application as an Enzyme Substrate
Glycylglycine serves as a natural substrate for various peptidases, making it a useful tool for studying the kinetics of these enzymes. A notable example is its use in assays for intestinal peptidases.
This protocol details a method to determine the activity of a dipeptidase by quantifying the release of glycine from the hydrolysis of Glycylglycine.
Materials:
-
Glycylglycine
-
Dipeptidase enzyme solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution (15%)
-
Ninhydrin reagent
-
Citrate buffer
-
Glycine standards
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of glycine standards of known concentrations.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of Glycylglycine solution (at varying concentrations for kinetic analysis), 40 µL of Assay Buffer, and 10 µL of the dipeptidase enzyme solution.
-
Prepare a blank by adding 10 µL of Assay Buffer instead of the enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding 100 µL of 15% TCA and centrifuge to pellet any precipitate.
-
Ninhydrin Reaction:
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 50 µL of citrate buffer and 100 µL of ninhydrin reagent.
-
Heat the mixture at 100°C for 20 minutes and then cool to room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Calculations: Determine the concentration of glycine released using the standard curve and calculate the initial reaction velocities.
Data Presentation
The following tables summarize kinetic data for enzymes utilizing Glycylglycine and related dipeptides as substrates.
Table 1: Kinetic Parameters of Intestinal Peptidase with Glycylglycine
| Substrate Concentration [S] (mM) | Product Formed (µmol/min) |
| 1.5 | 0.21 |
| 2.0 | 0.24 |
| 3.0 | 0.28 |
| 4.0 | 0.33 |
| 8.0 | 0.40 |
| 16.0 | 0.45 |
Data from a kinetic study of an intestinal peptidase.[2][3][4][5][6][7]
Table 2: Illustrative Kinetic Parameters of Various Peptidases
| Enzyme | Substrate | K_m (mM) | V_max (units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Intestinal Peptidase | Glycylglycine | 2.14 | 0.50 µmol/min | - | - |
| Aminopeptidase N | H-Gly-Gly-Gly-OH | 1.5 | - | 25 | 1.67 x 10⁴ |
| Carboxypeptidase A | Cbz-Gly-Gly-Phe | 0.52 | - | 138 | 2.65 x 10⁵ |
Note: Data for Aminopeptidase N and Carboxypeptidase A are illustrative and based on similar substrates to demonstrate data presentation format.[8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. learnexams.com [learnexams.com]
- 7. Solved A kinetic study of an intestinal peptidase using | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
Glycylglycine Hydrochloride as a Cryoprotectant for Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology in biomedical research and development, enabling the long-term storage of valuable biological samples such as cell lines, primary cells, and tissues. The success of cryopreservation hinges on the use of effective cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing cycles. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used CPAs, their inherent cytotoxicity can compromise sample viability and function post-thaw. This has driven the search for less toxic and equally effective alternatives.
Glycylglycine, a dipeptide of glycine, and its hydrochloride salt, are emerging as promising cryoprotectants. As a zwitterionic molecule, glycylglycine possesses properties that may help stabilize cellular membranes and proteins during the stresses of freezing. This document provides detailed application notes and protocols for the use of glycylglycine hydrochloride as a cryoprotectant for biological samples, based on current scientific understanding and adapted from established cryopreservation techniques.
Mechanism of Action
The precise cryoprotective mechanism of this compound is thought to be multifactorial, primarily leveraging the physicochemical properties of the glycylglycine molecule. The proposed mechanisms include:
-
Membrane Stabilization: Glycylglycine molecules are believed to interact with the lipid bilayer of the cell membrane, maintaining its fluidity and preventing phase transitions at low temperatures. This interaction helps to avert the formation of damaging intracellular ice crystals.
-
Protein Protection: By forming hydrogen bonds with proteins, glycylglycine can act as a "water replacer," preventing protein denaturation and aggregation that can occur as intracellular water crystallizes.
-
Osmotic Buffering: As a small, permeable molecule, glycylglycine can enter the cell, increasing the intracellular solute concentration. This helps to reduce the osmotic stress experienced by the cells during the freezing and thawing process as extracellular ice forms.
-
pH Regulation: Glycine-based solutions can help to buffer the pH of the cryopreservation medium, mitigating the significant pH shifts that can occur during freezing and cause cellular damage.
Application Notes and Protocols for Glycylglycine Hydrochloride in Affinity Chromatography
Introduction
Glycylglycine hydrochloride, often used as a buffer component, plays a crucial role in the elution step of affinity chromatography, a powerful technique for purifying biomolecules. The acidic nature of a Glycine-HCl buffer is highly effective at disrupting the non-covalent interactions between a target molecule and its affinity ligand, facilitating the release and subsequent collection of the purified substance. This is particularly prevalent in immunoaffinity chromatography, where low pH is used to elute antibodies from Protein A or Protein G resins.[1][2][3] The principle relies on altering the ionization state of amino acid residues involved in the binding, thereby weakening the affinity and allowing for the recovery of the target molecule.[2]
Key Considerations
While Glycine-HCl is a widely used and effective eluent, its low pH (typically 2.5-3.0) can be harsh on certain proteins, potentially leading to denaturation or loss of activity.[1][2] It is therefore critical to neutralize the eluted fractions immediately by adding a suitable alkaline buffer, such as 1 M Tris-HCl, pH 8.5.[1][2] The choice of elution conditions should always be optimized for the specific protein of interest to ensure maximum recovery and preservation of its biological function.
Experimental Protocols
1. Preparation of 0.1 M Glycine-HCl Elution Buffer (pH 3.0)
This protocol outlines the preparation of a standard elution buffer for affinity chromatography.
Materials:
-
Glycine
-
Hydrochloric acid (HCl)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh out the appropriate amount of glycine to achieve a final concentration of 0.1 M in the desired volume.
-
Dissolve the glycine in approximately 80% of the final volume of distilled water in a beaker with a magnetic stir bar.[4]
-
Slowly add HCl to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution reaches 3.0.
-
Once the desired pH is achieved, add distilled water to bring the buffer to the final volume.[4]
-
Store the buffer at room temperature.[5] For long-term storage, sterile filtration through a 0.22 µm filter and storage at 4°C is recommended.[5]
Table 1: Reagent Quantities for 0.1 M Glycine-HCl Buffer (pH 3.0)
| Final Volume | Mass of Glycine (g) |
| 100 mL | 0.75 g |
| 500 mL | 3.75 g |
| 1 L | 7.5 g |
2. General Affinity Chromatography Protocol using Glycine-HCl Elution
This protocol provides a general workflow for affinity chromatography, such as antibody purification on a Protein A or Protein G column.
Materials:
-
Affinity chromatography column (e.g., Protein A-agarose)
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Elution Buffer (0.1 M Glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
-
Clarified sample containing the target molecule
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer. This ensures the column is at the optimal pH and ionic strength for sample binding.
-
Sample Application: Load the clarified sample onto the column. The flow rate should be slow enough to allow for efficient binding of the target molecule to the affinity resin.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove any non-specifically bound molecules.
-
Elution: Elute the bound target molecule by applying the 0.1 M Glycine-HCl Elution Buffer to the column. Collect the eluate in fractions into tubes that have been pre-filled with an appropriate volume of Neutralization Buffer (typically 1/10th the fraction volume) to immediately raise the pH.[1][2]
-
Regeneration: After elution, regenerate the column by washing with several column volumes of Elution Buffer followed by re-equilibration with Binding/Wash Buffer. This prepares the column for subsequent purification runs.
Table 2: Typical Buffer Compositions and Volumes
| Step | Buffer | pH | Typical Volume | Purpose |
| Equilibration | PBS | 7.4 | 5-10 CV | Prepare column for binding |
| Sample Loading | - | 7.4 | Variable | Bind target molecule |
| Wash | PBS | 7.4 | 10-20 CV | Remove non-specific binders |
| Elution | 0.1 M Glycine-HCl | 2.5-3.0 | 3-5 CV | Release target molecule |
| Neutralization | 1 M Tris-HCl | 8.5 | 1/10th of fraction | Preserve protein activity |
| Regeneration | 0.1 M Glycine-HCl & PBS | 2.5-3.0 & 7.4 | 5-10 CV each | Prepare column for reuse |
*CV = Column Volume
Visualizations
Caption: Workflow for a typical affinity chromatography experiment.
Caption: Mechanism of elution using a low pH Glycine-HCl buffer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Glycine-HCl buffer 0.1 M pH 3.0, 1000 ml - Medicago Group [yourvismawebsite.com]
- 4. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. medicago.se [medicago.se]
Application Notes: The Use of Glycylglycine Hydrochloride in Solubilizing Recombinant Proteins
Introduction
The overexpression of recombinant proteins in bacterial systems like Escherichia coli is a cornerstone of modern biotechnology and drug development. However, a significant challenge is the frequent formation of insoluble protein aggregates known as inclusion bodies.[1] While various strategies exist to mitigate this issue, the use of chemical additives to enhance protein solubility during expression and purification is a widely adopted approach.[2] Glycylglycine, a simple dipeptide, and its hydrochloride salt have emerged as effective agents for improving the solubility of recombinant proteins.[3][4] These application notes provide a comprehensive overview of the use of glycylglycine hydrochloride in solubilizing recombinant proteins for researchers, scientists, and drug development professionals.
Mechanism of Action
The precise mechanism by which glycylglycine enhances protein solubility is not fully elucidated, but several hypotheses have been proposed. One theory suggests that high concentrations of glycylglycine in the growth medium may create an "osmophobic effect," prompting the overexpression of heat shock chaperones in E. coli that aid in proper protein folding.[2] Another possibility is that glycylglycine acts as a chemical chaperone, directly interacting with the misfolded protein backbone through its polar surface. This interaction could increase the free energy of the misfolded state, thereby shifting the equilibrium towards the correctly folded, soluble form.[2] Furthermore, the zwitterionic nature of glycylglycine at physiological pH may allow it to interact with charged residues on the protein surface, reducing the intermolecular associations that lead to aggregation.[5]
Advantages of Using this compound
-
Enhanced Solubility: Studies have demonstrated a significant, concentration-dependent increase in the soluble fraction of various recombinant proteins when glycylglycine is added to the culture medium.[2][3] Increases of up to 170-fold, 225-fold, and 242-fold in solubility have been reported for different proteins.[1][2]
-
Improved Yield: By preventing aggregation and promoting proper folding, glycylglycine can lead to a higher yield of soluble, functional protein.[2]
-
Cost-Effective: Compared to more complex strategies like co-expression of chaperones or extensive refolding protocols, the addition of glycylglycine to the culture medium is a relatively simple and economical method.[1]
-
Compatibility: Glycylglycine is compatible with standard bacterial culture media and downstream purification techniques.[2]
Data Presentation: Efficacy of Glycylglycine in Protein Solubilization
The following table summarizes quantitative data from studies on the use of glycylglycine to enhance the solubility of recombinant proteins.
| Protein | Host System | Glycylglycine Concentration | Fold Increase in Solubility | Reference |
| Mycobacterial protein (Rv0256c) | E. coli | 1 M | > 170-fold | [1] |
| HCV core protein | E. coli BL21 (DE3) | 0.4 M | ~ 225-fold | [2] |
| HCV E1/E2 envelope protein | E. coli BL21 (DE3) | 0.1 M | ~ 242-fold | [2] |
Experimental Protocols
Protocol 1: Enhancing Recombinant Protein Solubility in E. coli Culture
This protocol details the addition of glycylglycine to the bacterial culture medium to promote the expression of soluble recombinant proteins.[2]
Materials:
-
E. coli strain harboring the expression vector for the target protein
-
2XYT culture medium (or other suitable rich medium)
-
Appropriate antibiotic for plasmid selection (e.g., carbenicillin)
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Starter Culture: Inoculate a single colony of the recombinant E. coli strain into 10 mL of 2XYT medium containing the appropriate antibiotic. Incubate at 37°C with vigorous shaking until the culture is saturated.
-
Main Culture Preparation: Inoculate 1 mL of the starter culture into 100 mL of 2XYT medium containing the antibiotic.
-
Addition of Glycylglycine: Add this compound to the main culture to achieve the desired final concentration (e.g., 0.1 M to 1 M). The optimal concentration should be determined empirically for each target protein.[2][3]
-
Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 250 rpm) until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1–1 mM. The optimal IPTG concentration and induction temperature may need to be optimized for each protein.[2]
-
Post-Induction Incubation: Continue incubation overnight at a lower temperature (e.g., 16°C) with shaking (e.g., 200 rpm).
-
Cell Harvesting: Collect the cells by centrifugation at 5,000 x g for 30 minutes at 4°C. The cell pellet can now be used for protein extraction and purification.
Protocol 2: Extraction and Purification of Soluble Protein
This protocol describes the lysis of E. coli cells and subsequent purification of the soluble recombinant protein under native conditions.[2]
Materials:
-
Cell pellet from Protocol 1
-
Native Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme
-
Benzonase® Nuclease
-
Ni-NTA agarose resin (or other appropriate affinity resin)
-
Native Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Native Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 10 mL of native lysis buffer supplemented with lysozyme (1 mg/mL final concentration) and Benzonase® Nuclease (250 U).
-
Incubation: Incubate the suspension on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble proteins.
-
Binding: Collect the supernatant (soluble fraction) and allow it to bind to the pre-equilibrated Ni-NTA agarose resin for 1 hour at room temperature.
-
Washing: Wash the resin with 4 volumes of native wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with 2 mL of native elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE and other relevant techniques to assess purity and yield.
Visualizations
Caption: Experimental workflow for enhancing recombinant protein solubility using glycylglycine.
Caption: Factors influencing the effectiveness of glycylglycine on recombinant protein outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for enhancing solubility of the expressed recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycylglycine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: Glycylglycine Hydrochloride in Pharmaceutical Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of pharmaceutical proteins is a critical quality attribute that directly impacts their safety, efficacy, and shelf-life. Protein degradation, through pathways such as aggregation, denaturation, and chemical modification, can lead to loss of therapeutic activity and potentially elicit an immunogenic response. Excipients are therefore essential components of protein formulations, acting to stabilize the protein and protect it from various stresses encountered during manufacturing, storage, and administration.
Glycylglycine hydrochloride, the hydrochloride salt of the simplest dipeptide, has emerged as a valuable excipient in the formulation of therapeutic proteins. Its utility stems from its dual functionality as a buffering agent and a protein stabilizer. This document provides detailed application notes and protocols for the use of this compound in the formulation of pharmaceutical proteins, with a focus on quantitative data, experimental methodologies, and logical workflows.
Roles and Mechanisms of Action
This compound contributes to protein stability through several mechanisms:
-
Buffering Capacity: Maintaining a stable pH is crucial for protein integrity, as pH deviations can alter the ionization state of amino acid residues, leading to conformational changes and aggregation. Glycylglycine has effective buffering ranges between pH 2.5–3.8 and 7.5–8.9, making it suitable for a variety of protein formulations.[1]
-
Protein Stabilization: As a dipeptide, glycylglycine can interact with the surface of proteins through hydrogen bonds and potentially electrostatic interactions.[2] These interactions help to maintain the native conformation of the protein, thereby preventing denaturation and subsequent aggregation.[2][3]
-
Inhibition of Aggregation: The zwitterionic nature of glycylglycine at physiological pH allows it to interact with charged residues on protein surfaces. This can reduce intermolecular associations that are often precursors to aggregation.[2]
-
Improved Solubility: Glycylglycine has been shown to enhance the solubility of recombinant proteins, which is a significant advantage during protein production and formulation.[1] In some cases, the integration of 0.1–0.4M glycylglycine in growth media has been reported to significantly enhance the solubility and yield of recombinant proteins by approximately 225 and 242-fold, respectively.[4]
-
Lyoprotectant in Freeze-Drying: While its primary role is often as a buffer and stabilizer in liquid formulations, glycylglycine has also been investigated for its potential as a lyoprotectant in freeze-dried protein formulations, where it may help to preserve protein structure during lyophilization and subsequent storage.[5][6]
Quantitative Data on Protein Stabilization
The selection of an appropriate excipient and its concentration is a data-driven process. The following tables summarize quantitative data from studies investigating the effect of glycylglycine and the related amino acid, glycine, on protein stability.
Table 1: Effect of Glycylglycine on Recombinant Protein Yield
| Protein | Glycylglycine Concentration (M) | Fold Increase in Solubility/Yield | Reference |
| Recombinant HCV Core Protein | 0.4 | ~225 | [4] |
| Recombinant HCV Envelope Protein | 0.1 | ~242 | [4] |
Table 2: Effect of Glycine Buffer on Monoclonal Antibody (mAb) Stability (Half-Life in Days)
| Buffer System | Initial Aggregate Level | Storage Temperature (°C) | Half-Life (Days) | Reference |
| Glycine | Low | 4 | 129 | [7] |
| Glycine | High | 4 | 74.5 | [7] |
| Glycine | Low | 30 | 13.38 | [7] |
| Glycine | High | 30 | 7.73 | [7] |
| Citrate | Low | 4 | 85 | [7] |
| Citrate | High | 4 | 39.5 | [7] |
| Citrate | Low | 30 | 13.5 | [7] |
| Citrate | High | 30 | 3.5 | [7] |
| Acetate | Low | 4 | 97 | [7] |
| Acetate | High | 4 | 49.8 | [7] |
| Acetate | Low | 30 | 14.98 | [7] |
| Acetate | High | 30 | 7.68 | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the stability of proteins in formulations containing this compound.
Protocol for Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein in a this compound buffer, which is an indicator of its thermal stability.
Materials:
-
Purified protein of interest
-
This compound
-
Dialysis tubing or desalting columns
-
MicroCal PEAQ-DSC system or equivalent
-
Reference buffer (the final formulation buffer without the protein)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the desired this compound buffer at the target pH.
-
Dialyze the purified protein against the this compound buffer overnight at 4°C to ensure buffer matching. Save the dialysis buffer to use as the reference.
-
Determine the protein concentration accurately using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Adjust the protein concentration to the desired level (typically 0.1-2 mg/mL) using the reference buffer.
-
-
Instrument Setup:
-
Set the starting temperature of the scan to at least 20°C below the expected Tm and the final temperature to at least 20°C above the Tm.
-
Set the scan rate (e.g., 60-90 °C/hour for proteins).
-
Set the feedback mode to "None" or "Low" for proteins.
-
Equilibrate the instrument by performing several buffer-buffer scans until a stable and reproducible baseline is achieved.
-
-
Data Acquisition:
-
Load the reference buffer into the reference cell and the protein sample into the sample cell.
-
Initiate the temperature scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the sample scan to obtain the protein denaturation thermogram.
-
Fit the thermogram to a suitable model (e.g., a two-state model) to determine the Tm, which is the temperature at the peak of the transition.
-
Protocol for Monitoring Protein Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates in a protein formulation containing this compound over time.
Materials:
-
Protein formulation containing this compound
-
SEC column suitable for the size range of the protein and its aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (typically the formulation buffer)
Procedure:
-
Sample Preparation:
-
Prepare the protein formulation with the desired concentration of protein and this compound.
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
For stability studies, incubate the formulation under desired stress conditions (e.g., elevated temperature) and take aliquots at different time points.
-
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detection wavelength (typically 280 nm for proteins).
-
-
Data Acquisition:
-
Inject a known volume of the protein sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of monomer and aggregates using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol for Characterizing Particle Size Distribution using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius and size distribution of protein particles in a this compound formulation, providing information on the presence of aggregates.
Materials:
-
Protein formulation containing this compound
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Prepare the protein formulation as described for SEC. The sample must be visually clear and free of large particles.
-
If necessary, filter the sample through a DLS-compatible filter (e.g., 0.02 µm Anotop filter) to remove dust and large aggregates that can interfere with the measurement.
-
-
Instrument Setup:
-
Set the measurement temperature.
-
Enter the viscosity and refractive index of the solvent (this compound buffer) at the measurement temperature.
-
Select the appropriate measurement parameters (e.g., scattering angle, measurement duration).
-
-
Data Acquisition:
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument software will generate a correlation function from the scattered light intensity fluctuations.
-
The software then uses algorithms (e.g., cumulants analysis) to calculate the average hydrodynamic radius (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
A multimodal distribution analysis can be used to identify the presence of different size populations (e.g., monomer and aggregate).
-
Visualization of Experimental Workflow
The following diagram illustrates a high-throughput screening workflow for selecting optimal excipients, including this compound, for a pharmaceutical protein formulation.
Caption: High-throughput excipient screening workflow.
Conclusion
This compound is a versatile excipient that can significantly enhance the stability of pharmaceutical protein formulations. Its effectiveness as both a buffering agent and a direct protein stabilizer makes it a valuable tool for formulation scientists. The selection of this compound and its optimal concentration should be based on a systematic evaluation of its impact on the critical quality attributes of the specific protein therapeutic. The protocols and workflows outlined in this document provide a framework for conducting such evaluations to develop stable and effective protein drug products.
References
- 1. Isothermal Chemical Denaturation to Determine Binding Affinity of Small Molecules to G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Initial Aggregate Level on Aggregation Potential of Monoclonal Antibodies in Different Buffer Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glycylglycine Hydrochloride in Isoelectric Focusing: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein carries no net electrical charge. A stable pH gradient is essential for this separation, and it is typically generated by a mixture of small, amphoteric molecules called carrier ampholytes. Glycylglycine, a dipeptide of glycine, plays a significant role as a component in the synthesis of certain commercial carrier ampholytes, contributing to the formation of these crucial pH gradients.
This document provides detailed application notes and protocols regarding the role and use of glycylglycine in isoelectric focusing, primarily through its incorporation into carrier ampholyte mixtures.
Role of Glycylglycine in Carrier Ampholyte Synthesis
Glycylglycine hydrochloride is a key building block in the synthesis of some commercially available carrier ampholytes, such as Pharmalyte®. These carrier ampholytes are complex mixtures of synthetic polyamino-polycarboxylic acids that, when subjected to an electric field, arrange themselves to form a stable pH gradient within a gel matrix.
The synthesis of Pharmalyte® involves the co-polymerization of glycine, glycylglycine, various amines, and epichlorhydrin.[1][2] The inclusion of glycylglycine, with its specific pKa values, contributes to the buffering capacity and the range of isoelectric points within the resulting mixture of amphoteric molecules. This, in turn, helps to create a smooth and continuous pH gradient necessary for high-resolution protein separation.
The general structure of these carrier ampholytes consists of a polyamine backbone with attached carboxyl and amino groups, providing the amphoteric character.
Quantitative Data: Properties of Commercial Carrier Ampholytes
The choice of carrier ampholyte is critical for achieving optimal separation in IEF. Different commercial preparations have varying compositions and, consequently, different performance characteristics. The table below summarizes the properties of some common carrier ampholytes, including Pharmalyte®, which contains glycylglycine.
| Carrier Ampholyte | Composition | pH Range(s) Available | Molecular Weight | Key Features |
| Pharmalyte® | Co-polymerizate of glycine, glycylglycine, amines, and epichlorhydrin[1][2] | Broad (e.g., 3-10) and narrow ranges | < 1000 Da | Good buffering capacity and resolution. |
| Ampholine® | Reaction product of aliphatic oligoamines and acrylic acids[1][2] | Broad (e.g., 3.5-9.5) and narrow ranges | < 1000 Da | The original commercially available carrier ampholytes. |
| Bio-Lyte® | Mixture of polyamino-polycarboxylic acids | Broad (e.g., 3-10) and narrow ranges | - | Designed for high resolution and minimal background. |
| Servalyt® | Mixture of polyamino-polycarboxylic acids | Broad (e.g., 2-11) and narrow ranges | - | Offers a very wide pH range for comprehensive screening. |
Experimental Protocols
While this compound is not typically used as a standalone buffer to generate the pH gradient in IEF, it is an integral part of carrier ampholyte mixtures that are fundamental to the technique. The following is a general protocol for performing isoelectric focusing using a polyacrylamide gel containing carrier ampholytes like Pharmalyte®.
Protocol: Isoelectric Focusing using Carrier Ampholytes in a Polyacrylamide Gel
Materials:
-
Acrylamide/Bis-acrylamide stock solution (e.g., 30% T, 3% C)
-
Carrier ampholytes (e.g., Pharmalyte® pH 3-10)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)
-
Urea (optional, for denaturing IEF)
-
Anode solution (e.g., 10 mM phosphoric acid or glutamic acid)
-
Cathode solution (e.g., 20 mM sodium hydroxide or 50 mM histidine)
-
Protein sample
-
IEF electrophoresis unit with a cooling platform
-
Power supply
-
Gel casting cassette
Procedure:
-
Gel Preparation:
-
In a small flask, mix the acrylamide/bis-acrylamide solution, water, and carrier ampholytes to the desired final concentrations. A typical final concentration for carrier ampholytes is 2-3% (w/v).[2]
-
If performing denaturing IEF, add urea to the mixture and dissolve completely.
-
Degas the solution under vacuum for 10-15 minutes.
-
Add TEMED and swirl gently to mix.
-
Add freshly prepared 10% APS and mix gently. Immediately proceed to casting the gel.
-
-
Gel Casting:
-
Assemble the gel casting cassette according to the manufacturer's instructions.
-
Carefully pour the gel solution into the cassette, avoiding air bubbles.
-
Insert a comb if sample wells are desired, or overlay with water-saturated butanol to ensure a flat gel surface.
-
Allow the gel to polymerize for at least 1 hour.
-
-
Electrophoresis Setup:
-
Remove the comb (if used) and rinse the wells with deionized water.
-
Place the gel into the IEF chamber on the cooling platform, set to a low temperature (e.g., 4-10°C) to dissipate heat generated during the run.
-
Fill the anode and cathode chambers with the appropriate electrode solutions.
-
Apply electrode wicks soaked in the respective electrode solutions to the anode and cathode ends of the gel.
-
-
Sample Application and Focusing:
-
Load the protein sample into the wells or apply directly onto the gel surface using an applicator strip.
-
Connect the power supply to the electrophoresis unit.
-
Apply a voltage according to a pre-determined program. This typically involves a pre-focusing step at a lower voltage to allow the pH gradient to form, followed by a higher voltage for sample focusing. A constant power setting can also be used.
-
Continue the electrophoresis until the current drops to a stable, low value, indicating that the proteins have reached their isoelectric points.
-
-
Protein Visualization:
-
After focusing, turn off the power supply and carefully remove the gel.
-
Fix the proteins in the gel using a solution such as 10% trichloroacetic acid to precipitate the proteins and remove the carrier ampholytes.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the focused protein bands.
-
Destain the gel to reduce background staining and enhance the visibility of the protein bands.
-
Conclusion
This compound is a valuable component in the field of isoelectric focusing, not as a direct buffering agent in the gel, but as a crucial ingredient in the synthesis of complex carrier ampholyte mixtures like Pharmalyte®. Its inclusion contributes to the formation of stable and effective pH gradients, which are the cornerstone of high-resolution protein separation by IEF. Understanding the composition of these reagents allows researchers to better select the appropriate tools for their specific analytical needs in proteomics, drug development, and other areas of biological research.
References
Troubleshooting & Optimization
Troubleshooting Glycylglycine hydrochloride buffer stability and degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of Glycylglycine hydrochloride buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and expected shelf life for this compound buffer?
A: For optimal stability, it is recommended to store prepared this compound buffer solutions at 2-8°C.[1] Under these conditions, a sterile-filtered 0.2M buffer solution can have a shelf life of up to 2 years.[1] Powdered this compound is more stable and can be stored in a dry place at room temperature for up to three years. Once dissolved, the solution is considered moderately stable.[1]
Q2: What are the primary degradation pathways for Glycylglycine in an aqueous solution?
A: The two main degradation pathways for Glycylglycine in aqueous solutions are hydrolysis of the peptide bond and intramolecular aminolysis (also known as "backbiting") to form a cyclic dipeptide, diketopiperazine.[2] The rates of these reactions are significantly influenced by pH and temperature.[2] At a neutral pH, the formation of diketopiperazine can be a relatively rapid degradation route, with one study showing a half-life of approximately 35 days at 37°C for a similar peptide amide.[3]
Q3: How do pH and temperature affect the stability of the this compound buffer?
A: Both pH and temperature play a critical role in the stability of Glycylglycine buffers. The hydrolysis of the peptide bond is catalyzed by both acid and base.[2][3] Studies have shown that the degradation rate is faster at acidic (pH 3) and alkaline (pH 10) conditions compared to neutral pH (5-7) at elevated temperatures.[2] Increased temperature significantly accelerates degradation.[4] It is also important to note that the pH of the buffer itself can change with temperature. For buffers like Tris, a decrease in temperature leads to an increase in pH, which could affect experimental reproducibility if not accounted for.
Q4: Can metal ions affect the stability of my this compound buffer?
A: Yes, certain metal ions can influence the stability of Glycylglycine buffers. Divalent cations, such as Cu²⁺ and Zn²⁺, have been shown to catalyze the hydrolysis of glycylglycine.[5] Conversely, Cu²⁺ can also promote the formation of peptides under certain conditions.[5] If your experiments involve metal ions, it is crucial to consider their potential interaction with the buffer, which could lead to altered buffer performance and stability.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound buffer.
Issue 1: Unexpected pH shift in the buffer upon temperature change.
-
Possible Cause: The pKa of Glycylglycine, like many buffers, is temperature-dependent. A significant change in temperature from the point of pH measurement to the experimental temperature can lead to a shift in pH.
-
Solution: Always adjust the pH of your buffer at the temperature at which you will be performing your experiment. If experiments are conducted at 4°C, the pH should be calibrated at 4°C.
Issue 2: Precipitation observed in the buffer solution upon storage or after adding other reagents.
-
Possible Cause 1: The concentration of the buffer or an additive has exceeded its solubility limit at the storage temperature.
-
Solution 1: Ensure all components are fully dissolved at room temperature before cold storage. If precipitation occurs upon cooling, gently warm the solution to redissolve the precipitate before use. Consider preparing a more dilute stock solution if the problem persists.
-
Possible Cause 2: Interaction with other components in your experimental system, leading to the formation of an insoluble salt.
-
Solution 2: Review the composition of your experimental mixture. If it contains high concentrations of salts or other molecules, consider their compatibility with the Glycylglycine buffer. A small-scale compatibility test can help identify the problematic component.
Issue 3: Inconsistent or unexpected results in enzymatic assays.
-
Possible Cause 1: The buffer is interacting with a metal ion cofactor required for enzyme activity. Glycylglycine can chelate some metal ions, potentially inhibiting enzyme function.[5]
-
Solution 1: If your enzyme requires a specific metal ion for activity, verify the compatibility of Glycylglycine buffer. You may need to switch to a non-chelating buffer or add a sufficient excess of the required metal ion.
-
Possible Cause 2: The pH of the buffer is not optimal for the enzyme's activity due to improper preparation or temperature-induced shifts.
-
Solution 2: Confirm the pH of the buffer at the experimental temperature. Perform a pH optimization experiment for your specific enzyme to ensure you are using the optimal pH for your assay.
Issue 4: Gradual loss of buffer performance over time.
-
Possible Cause: The buffer is degrading due to hydrolysis or microbial contamination.
-
Solution: Prepare fresh buffer solutions regularly. For long-term storage, sterile filter the buffer and store it at 2-8°C. Avoid introducing contaminants by using sterile techniques when handling the buffer. If you suspect degradation, it is best to discard the old buffer and prepare a fresh batch.
Data Presentation
Table 1: General Stability of this compound Buffer
| Parameter | Recommendation | Shelf Life |
| Storage Temperature | 2-8°C[1] | Up to 2 years for liquid buffer[1] |
| Form | Powder | Up to 3 years |
| pH Range | 2.5 - 3.8 and 7.5 - 8.9 | Moderately stable once dissolved[1] |
Table 2: Factors Influencing Glycylglycine Buffer Degradation
| Factor | Effect on Stability | Notes |
| Elevated Temperature | Decreases stability | Accelerates hydrolysis and other degradation reactions.[4] |
| Acidic pH (e.g., pH 3) | Decreases stability | Catalyzes peptide bond hydrolysis.[2] |
| Alkaline pH (e.g., pH 10) | Decreases stability | Catalyzes peptide bond hydrolysis.[2] |
| Neutral pH (5-7) | Optimal stability | Slower degradation rates compared to acidic or alkaline conditions.[2] |
| Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺) | May decrease stability | Can catalyze the hydrolysis of the peptide bond.[5] |
| Microbial Contamination | Decreases stability | Microorganisms can utilize the buffer components as a nutrient source. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Assessing Glycylglycine Degradation
This protocol provides a general framework for developing an HPLC method to monitor the stability of a this compound buffer.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A linear gradient from 5% to 50% Mobile Phase B over 20 minutes can be used as an initial condition. The gradient should be optimized to achieve good separation between the intact Glycylglycine peak and any potential degradation products.
-
-
Detection:
-
UV detection at 210-220 nm.
-
-
Sample Preparation for Stability Study:
-
Prepare the this compound buffer at the desired concentration and pH.
-
Aliquot the buffer into several vials.
-
Store the vials under different conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a sample, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the intact Glycylglycine over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Mandatory Visualization
Caption: Primary degradation pathways of Glycylglycine in aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Optimizing Glycylglycine Hydrochloride Buffer for Enzyme Assays
Introduction
Welcome to the technical support guide for the optimization of Glycylglycine hydrochloride buffer in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile dipeptide buffer. Maintaining a stable pH is paramount for achieving accurate and reproducible enzyme kinetics, as even minor pH shifts can drastically alter an enzyme's structure, charge, and catalytic activity.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Glycylglycine is a dipeptide frequently employed as a biological buffer due to its two distinct pKa values, offering buffering capacity in both the acidic and alkaline ranges.[2] Its use is particularly prevalent in assays where phosphate buffers might inhibit the enzyme or interfere with the reaction by chelating essential metal ions.[3] This guide will equip you with the knowledge to prepare, optimize, and troubleshoot Glycylglycine buffer systems for your specific enzymatic applications.
Frequently Asked Questions (FAQs)
Q1: What is Glycylglycine, and why is it a useful buffer for enzyme assays?
Glycylglycine is the simplest dipeptide, formed from two glycine molecules. It is a zwitterionic compound with two ionizable groups: a carboxylic acid group and an amino group. This structure gives it two distinct pKa values, making it an effective buffer in two separate pH ranges.[4][5] It is often chosen for its biological compatibility, relatively low toxicity, and because it is less likely than phosphate buffers to interact with or inhibit certain enzymes.[2][3]
Q2: What are the effective buffering ranges for Glycylglycine?
Glycylglycine has two pKa values:
-
pKa1 ≈ 3.14: Providing an effective buffering range of approximately pH 2.5 to 3.8 .[2][4]
-
pKa2 ≈ 8.25: Providing a more commonly utilized buffering range of approximately pH 7.5 to 8.9 .[2][4]
The effectiveness of a buffer is greatest when the desired pH of the solution is close to the buffer's pKa (ideally within ±1 pH unit).[6] For most enzyme assays, which often require neutral to alkaline conditions, the second buffering range (pH 7.5 - 8.9) is the most relevant.
Q3: How does temperature impact the pH of a Glycylglycine buffer?
The pH of amine-containing buffers, including Glycylglycine, is notably sensitive to temperature changes. The pKa of Glycylglycine's amino group decreases as the temperature rises. This means that if you prepare a Glycylglycine buffer to a specific pH at room temperature (e.g., 25°C) and then perform your enzyme assay at a different temperature (e.g., 37°C or 4°C), the actual pH of the assay will have shifted.[7][8]
Causality: The deprotonation of an amine group is an endothermic process. As you increase the temperature, you provide more energy to the system, making it easier for the proton to dissociate, thus lowering the pKa and making the solution more acidic (lower pH).[8]
Best Practice: Always adjust the final pH of your Glycylglycine buffer at the temperature at which the enzyme assay will be conducted.[8]
Q4: What concentration of Glycylglycine buffer should I use?
The optimal buffer concentration must be sufficient to maintain a stable pH throughout the reaction without inhibiting the enzyme through excessive ionic strength.[3]
-
Starting Range: A typical starting concentration is between 20 mM and 100 mM .[3]
-
Optimization: The ideal concentration should be determined empirically. If the reaction produces or consumes a significant amount of protons, a higher buffer concentration may be necessary. Conversely, if you suspect ionic strength is inhibiting your enzyme, you should test lower concentrations.[9] A higher concentration provides greater buffering capacity.[10]
Troubleshooting Guide: pH and Ionic Strength Issues
Q5: My enzyme activity is significantly lower than expected. Could the Glycylglycine buffer be the cause?
Yes, several buffer-related factors could be responsible for low enzyme activity. Here’s a systematic approach to troubleshooting:
-
Verify the pH Optimum: Every enzyme has a specific pH at which it exhibits maximum activity.[7][11] If your assay pH is not within this optimal range, activity can drop sharply. It is crucial to perform a pH optimization experiment by testing the enzyme's activity across a range of pH values (e.g., from 7.5 to 9.0 in 0.2 pH unit increments).[11]
-
Check pH at Assay Temperature: As discussed in Q3, a mismatch between the pH calibration temperature and the assay temperature can lead to a suboptimal pH. Re-measure and adjust the buffer pH at the exact temperature of your experiment.[8]
-
Evaluate Ionic Strength: The total salt concentration of your buffer can alter an enzyme's conformation and affect substrate binding.[1][12] While Glycylglycine itself contributes to the ionic strength, other salts (e.g., NaCl, MgCl₂) in the assay also play a role. Try testing a range of salt concentrations (e.g., 25 mM to 200 mM) to find the optimum for your specific enzyme.[3]
-
Consider Buffer Interactions: Although generally considered non-inhibitory, Glycylglycine is a primary amine and can potentially form Schiff bases with aldehydes or ketones if they are present in your assay (e.g., as substrates or cofactors).[13]
Q6: I'm observing poor reproducibility between experiments. How can I ensure my buffer is consistent?
Inconsistent results are often traced back to variability in buffer preparation and handling.
-
Fresh Preparation: It is recommended to use freshly prepared Glycylglycine solutions for critical applications to avoid degradation.[2]
-
Accurate pH Adjustment: Use a calibrated pH meter and adjust the pH at the correct temperature. When making the buffer, add the acid (HCl) or base (NaOH) slowly while stirring continuously to avoid localized pH extremes that could damage the buffer molecules.
-
Consistent Reagent Quality: Use high-purity Glycylglycine and water (e.g., ultrapure or deionized) to prepare your buffer. Impurities in reagents can act as enzyme inhibitors.[11]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing buffer stock solutions can lead to pH shifts due to the selective precipitation of buffer components.[14] Prepare aliquots of your stock solution to minimize this effect.[3]
Q7: My enzyme requires metal ions for activity. Is Glycylglycine a suitable buffer?
Glycylglycine is generally a good choice for metalloenzyme assays. Unlike phosphate or citrate buffers, which can chelate divalent cations, Glycylglycine has a weaker binding affinity for many common metal ions like Mg²⁺ and Ca²⁺.[13] However, it can bind to other metal ions such as Cu(II), Co(II), and Zn(II).[13] If your enzyme requires one of these specific ions, it is essential to:
-
Determine if the buffer is chelating the required metal ion. This can be tested by measuring enzyme activity at various concentrations of the metal ion in the presence of the Glycylglycine buffer.
-
Consider an alternative buffer, such as HEPES or MOPS, if significant metal ion chelation is suspected.[7]
Experimental Protocols & Workflows
Protocol 1: Preparation of 1 L of 0.1 M Glycylglycine Buffer (pH 8.2 at 37°C)
Materials:
-
Glycylglycine (Free Base, M.W. = 132.12 g/mol )
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
Calibrated pH meter with a temperature probe
-
Stir plate and magnetic stir bar
-
1 L volumetric flask and beakers
-
Water bath or incubator set to 37°C
Procedure:
-
Weigh Glycylglycine: Weigh out 13.21 g of Glycylglycine free base.
-
Dissolve: Add the Glycylglycine to a beaker containing approximately 800 mL of high-purity water. Place on a stir plate and stir until fully dissolved.
-
Equilibrate Temperature: Place the beaker in a 37°C water bath. Allow the solution and the pH probe to equilibrate to this temperature for at least 30 minutes.
-
Adjust pH: While stirring, slowly add 1 M HCl dropwise to lower the pH. Monitor the pH continuously. The initial pH will be alkaline. Carefully bring the pH down to the target of 8.2. If you overshoot the target pH, use 1 M NaOH to adjust it back.
-
Final Volume: Once the pH is stable at 8.2 at 37°C, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of water and add it to the flask. Bring the final volume to 1 L with high-purity water.
-
Sterilization and Storage: If required, sterile-filter the buffer through a 0.22 µm filter. Store in sterile containers at 4°C. For long-term storage, consider preparing aliquots and freezing them.
Workflow 1: Buffer Preparation & pH Adjustment
Below is a diagram illustrating the critical workflow for preparing a temperature-corrected Glycylglycine buffer.
Caption: Workflow for preparing temperature-corrected buffer.
Protocol 2: Determining Optimal pH for an Enzyme Assay
Objective: To identify the pH at which your enzyme exhibits maximum activity using a series of Glycylglycine buffers.
Procedure:
-
Prepare Buffer Series: Prepare a set of 0.1 M Glycylglycine buffers, each adjusted to a different pH value across your target range (e.g., pH 7.4, 7.6, 7.8, 8.0, 8.2, 8.4, 8.6, 8.8). Crucially, adjust the pH of each buffer at the intended assay temperature. [3]
-
Set Up Reactions: For each pH point, set up multiple replicate reactions (e.g., in a 96-well plate). Each reaction should contain:
-
The Glycylglycine buffer at the specific pH.
-
Saturating concentrations of your substrate(s).
-
Any necessary cofactors or metal ions.
-
A consistent, non-limiting concentration of your enzyme.
-
Also, prepare a "no-enzyme" control for each pH point to measure background signal.
-
-
Initiate and Monitor: Initiate the reaction by adding the enzyme (or substrate, depending on your protocol). Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate Initial Velocity: Determine the initial reaction rate (velocity) for each pH point by analyzing the linear portion of the progress curve.[15]
-
Plot and Analyze: Plot the initial velocity as a function of pH. The pH corresponding to the peak of this curve is the optimal pH for your enzyme under these specific assay conditions.
Data Summary & Visualization
Table 1: Key Properties of Glycylglycine Buffer
| Property | Value / Range | Comments and Considerations |
| pKa1 (25°C) | ~3.14 | Useful for assays in acidic conditions.[4] |
| pKa2 (25°C) | ~8.25 | Most commonly used for biological assays requiring neutral to alkaline pH.[4] |
| Buffering Range 1 | pH 2.5 – 3.8 | Based on pKa1 ± 1 unit.[2] |
| Buffering Range 2 | pH 7.5 – 8.9 | Based on pKa2 ± 1 unit.[2] |
| Temperature Effect (ΔpKa/°C) | ~ -0.028 | The pH will increase as the temperature decreases.[8] Always adjust pH at the final assay temperature. |
| Metal Ion Binding | Weak binding to Mg²⁺, Ca²⁺. Binds to Cu²⁺, Co²⁺, Zn²⁺. | Good alternative to phosphate buffers but check for interactions with required metal cofactors.[13] |
Workflow 2: Troubleshooting pH-Related Enzyme Assay Issues
This flowchart provides a logical path for diagnosing common problems related to buffer pH in enzyme assays.
Caption: Troubleshooting flowchart for pH-related assay issues.
References
- 1. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Buffers [staff.ustc.edu.cn]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological buffers pKa calculation [reachdevices.com]
- 14. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential interference of Glycylglycine hydrochloride with the Bradford protein assay.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential interference of Glycylglycine hydrochloride with the Bradford protein assay.
Frequently Asked Questions (FAQs)
Q1: What is the Bradford protein assay and how does it work?
The Bradford protein assay is a rapid and sensitive colorimetric method used to determine the total protein concentration in a solution.[1] The principle is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins under acidic conditions.[2][3] This binding stabilizes the anionic, blue form of the dye, causing a shift in its maximum absorbance from 465 nm to 595 nm.[1][2][3] The intensity of the blue color, measured at 595 nm, is directly proportional to the amount of protein in the sample. The protein concentration is then determined by comparing the sample's absorbance to a standard curve generated with a protein of known concentration, such as bovine serum albumin (BSA).[2]
Q2: Does this compound interfere with the Bradford protein assay?
Yes, this compound is likely to interfere with the Bradford protein assay. While not as commonly cited as strong detergents, its chemical properties as a dipeptide and a buffering agent can disrupt the assay's chemistry. The Bradford assay is sensitive to substances that can alter the pH of the acidic dye reagent. Glycylglycine, particularly in its hydrochloride form, can affect the pH, thereby altering the dye's equilibrium and leading to inaccurate absorbance readings.
Q3: What is the mechanism of interference by this compound?
The interference of this compound in the Bradford assay is primarily due to its effect on the pH of the assay solution. The Coomassie dye's color, and thus its absorbance spectrum, is highly dependent on the pH. The Bradford reagent is strongly acidic to maintain the dye in its cationic, reddish-brown state (Amax ≈ 470 nm). When a protein binds, it stabilizes the anionic, blue form (Amax ≈ 595 nm).
This compound can act as a buffer, resisting the acidic environment of the reagent. This can cause a localized or bulk pH shift, altering the equilibrium between the different forms of the free dye and leading to a higher background absorbance or a non-linear response.
Troubleshooting Guide
Problem: My protein samples are in a buffer containing this compound, and I am getting inconsistent or inaccurate results with the Bradford assay.
High background absorbance, poor linearity of the standard curve, or a general overestimation or underestimation of protein concentration can all be indicators of interference.
Solution 1: Prepare Standards in the Same Buffer
This is the most common and effective method to counteract buffer interference. By preparing your protein standards (e.g., BSA) in the exact same this compound buffer as your unknown samples, you can often nullify the interfering effects.
Experimental Protocol: Standard Preparation with Interfering Buffer
-
Prepare Buffer: Create a batch of the this compound buffer that matches the concentration used for your samples.
-
Prepare Protein Standard Stock: Dissolve a known weight of your protein standard (e.g., BSA) in the this compound buffer to a final concentration of approximately 2 mg/mL.
-
Create Dilution Series: Perform a serial dilution of the protein standard stock using the same this compound buffer to generate a range of concentrations for your standard curve (e.g., 0.1 to 1.4 mg/mL).
-
Blank Preparation: Use the this compound buffer (without any protein) as the blank for zeroing the spectrophotometer.
-
Assay Procedure: Perform the Bradford assay by adding the same volume of your standards and unknown samples to the Bradford reagent. Incubate for 5-10 minutes and measure the absorbance at 595 nm.[2]
-
Data Analysis: Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use this curve to determine the concentration of your unknown samples.
Solution 2: Sample Dilution
If your protein concentration is sufficiently high, you can dilute your sample with a compatible, non-interfering buffer (like PBS or saline) or deionized water. This reduces the concentration of this compound to a level where it no longer significantly affects the assay.
Considerations:
-
Ensure the final protein concentration remains within the linear detection range of the Bradford assay (typically 1-20 µg/mL).[4]
-
Remember to account for the dilution factor when calculating the final concentration of your original, undiluted sample.[5]
Solution 3: Use an Alternative Protein Assay
When interference cannot be adequately addressed, switching to a different quantification method is recommended. The Bicinchoninic Acid (BCA) assay is a popular alternative that is generally more resistant to interference from a wider range of buffers and chemical substances.[4][6]
Comparison of Bradford and BCA Assays
| Feature | Bradford Assay | BCA Assay |
| Principle | Coomassie dye binding to protein.[7] | Protein reduces Cu²⁺ to Cu⁺, which is detected by BCA.[8] |
| Speed | Fast (5-10 minutes). | Slower (requires 30+ minutes incubation). |
| Sensitivity | High (detects down to 1 µg/mL). | Moderate (detects down to 20-25 µg/mL).[6] |
| Interference | Sensitive to detergents and basic buffers.[4] | More tolerant to detergents and buffers, but sensitive to reducing agents.[4][6] |
| Protein-to-Protein Variation | Higher | Lower |
The BCA assay is often the preferred method for complex protein samples, such as cell lysates, where detergents and various buffer components are present.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 5. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. opentrons.com [opentrons.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
Methods for the purification and recrystallization of Glycylglycine hydrochloride.
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification and recrystallization of Glycylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is the hydrochloride salt of glycylglycine, the simplest dipeptide, formed from two glycine molecules linked by a peptide bond.[1][2] It appears as a white to off-white crystalline powder and is soluble in water.[1] This compound is frequently used as a buffering agent in biochemical assays, in peptide synthesis, and for research in protein interactions and folding.[1][2]
Q2: Why is purification of this compound necessary? A2: Purification is essential to remove impurities from the synthesis process, such as unreacted starting materials, byproducts (like 2,5-diketopiperazine), and salts.[3][4] High purity is critical for applications in biochemical assays, pharmaceutical formulations, and peptide synthesis to ensure experimental reproducibility and product safety.
Q3: What are the most common solvents for the recrystallization of this compound? A3: The most common solvent system for recrystallizing this compound and similar amino acid derivatives is a mixture of water and a water-miscible organic solvent like ethanol.[3] The compound is typically dissolved in a minimum amount of hot water, and then ethanol is added to decrease its solubility and induce crystallization upon cooling.[3]
Q4: What is the expected appearance of pure this compound? A4: Pure this compound should be a white crystalline powder.[1] Any discoloration (e.g., yellow or brown) may indicate the presence of impurities.
Q5: How should I properly store purified this compound? A5: The purified compound should be stored in a cool, dry place to prevent degradation.[1] For long-term storage as a powder, -20°C is recommended.[5] Once dissolved in a solution, it is only moderately stable and should be used relatively quickly or stored at -80°C for up to a year.[2][5]
Experimental Protocol: Recrystallization
This protocol describes a standard method for the purification of this compound using a water-ethanol solvent system.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (95% or absolute)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of hot deionized water (e.g., start with 2-3 mL of water per gram of crude product). Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solution for extended periods.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Swirl the flask and gently heat it again for 5-10 minutes. Prepare a fluted filter paper and pre-heat a clean funnel and receiving flask to prevent premature crystallization during filtration. Perform a hot gravity filtration to remove the activated carbon.
-
Precipitation: To the hot, clear filtrate, slowly add ethanol (typically 2-4 times the volume of water used) with continuous stirring. The solution should become cloudy, indicating the onset of precipitation. If it becomes too cloudy too quickly, add a small amount of hot water to redissolve the precipitate and then continue adding ethanol more slowly.
-
Crystallization: Once the ethanol has been added, cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 70-95% ethanol to remove any remaining soluble impurities.[3] It is important to continue washing until the filtrate shows no presence of chloride ions (this can be tested with a silver nitrate solution if necessary).[3][4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | Soluble | Water | [1] |
| Insoluble | DMSO | [5] | |
| Decreases with alcohol concentration | Water-alcohol mixtures | [7] | |
| Melting Point | 258-260 °C (decomposes) | Not Applicable | [3] |
| Effective pH Buffering Range | 2.5–3.8 and 7.5–8.9 | Aqueous solution | [2] |
| Typical Yield (from synthesis) | ~81% | Not Applicable | [3] |
Troubleshooting Guide
Problem: The compound does not fully dissolve in hot water.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small additional volumes of hot water until the solid dissolves. Be mindful that using too much solvent will reduce the final yield.
-
Possible Cause: The impurity is insoluble in water.
-
Solution: If a significant amount of solid remains after adding a reasonable amount of hot water, it may be an insoluble impurity. Perform a hot gravity filtration to remove the solid before proceeding to the precipitation step.
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Evaporate some of the solvent by gently heating the solution to reduce its volume and increase the concentration of the solute. Then, allow it to cool again.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Rapid cooling can sometimes inhibit nucleation.[6]
-
Possible Cause: Nucleation has not initiated.
-
Solution: Try "scratching" the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful crystallization.
Problem: The resulting crystals are discolored (e.g., yellow).
-
Possible Cause: Presence of colored impurities.
-
Solution: The product was likely not treated with activated carbon, or the treatment was insufficient. Redissolve the crystals in hot water and perform the optional decolorization step with activated carbon as described in the protocol.[8]
Problem: The final yield is very low.
-
Possible Cause: Too much solvent was used during dissolution.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Possible Cause: The product is significantly soluble in the cold solvent mixture.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (at least 1 hour) before filtration. Use ice-cold solvent for washing the crystals and use it sparingly.
Problem: An oil or amorphous solid precipitates instead of crystals.
-
Possible Cause: The solution is too supersaturated, or the temperature dropped too quickly. This is common when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution: Reheat the solution until the oil or amorphous solid redissolves. If necessary, add a very small amount of hot water to reduce the saturation level. Allow the solution to cool much more slowly. Adding the anti-solvent (ethanol) at a slightly lower temperature or at a slower rate can also help.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for troubleshooting common crystallization problems.
References
- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Glycylglycine - Wikipedia [en.wikipedia.org]
- 3. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]
- 4. Wholesale High-quality Glycylglycine,Optimize Production Process [cds-bsx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
Identifying and mitigating degradation products of Glycylglycine hydrochloride solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating degradation products in Glycylglycine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main chemical degradation pathways for Glycylglycine in aqueous solutions are:
-
Hydrolysis: The peptide bond in Glycylglycine can be cleaved by water, yielding two molecules of glycine. This reaction is catalyzed by both acidic and basic conditions.
-
Cyclization (Intramolecular Condensation): Glycylglycine can cyclize to form 2,5-diketopiperazine (also known as glycine anhydride or cyclo(Gly-Gly)). This is an intramolecular reaction that results in the elimination of a water molecule.
Q2: What factors can accelerate the degradation of my this compound solution?
A2: Several factors can influence the rate of degradation:
-
pH: Extreme pH values (both acidic and basic) can significantly increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate both hydrolysis and cyclization reactions. For optimal stability, solutions should be stored at low temperatures.
-
Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of peptides.
-
Microbial Contamination: Microorganisms can introduce proteases that will degrade the peptide.
Q3: How should I store my this compound solutions to minimize degradation?
A3: To ensure the long-term stability of your solutions, follow these storage guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C.[1][2] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
-
pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for optimal stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot the stock solution into single-use volumes.[1][3]
-
Sterility: Use sterile water and buffers to prepare your solutions and filter-sterilize the final solution to prevent microbial growth.
Q4: I see some precipitation in my thawed this compound solution. What should I do?
A4: Precipitation upon thawing can be due to a change in solubility at lower temperatures or aggregation of the peptide. Before use, allow the vial to equilibrate to room temperature and gently vortex to redissolve the contents. If precipitation persists, it may indicate degradation or aggregation. It is advisable to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of degraded this compound solution, leading to inaccurate concentration or the presence of interfering degradation products.
Troubleshooting Steps:
-
Prepare a Fresh Solution: Always use a freshly prepared solution from lyophilized powder for critical experiments to rule out degradation as a variable.
-
Verify pH: Check the pH of your experimental buffer. Deviations from the optimal pH range can affect both the stability of Glycylglycine and your experimental outcome.
-
Assess Purity: If you suspect degradation, you can analyze the purity of your solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Issue 2: Shift in the pH of the solution over time.
A noticeable change in the pH of your buffered this compound solution could indicate degradation. The hydrolysis of the peptide bond can lead to the formation of glycine, which can alter the buffering capacity and pH of the solution.
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your stock solutions, especially if they are stored for an extended period.
-
Use High-Purity Reagents: Prepare your solutions with high-purity water and buffer components to minimize potential side reactions.
-
Store Properly: Adhere to the recommended storage conditions to slow down the degradation process.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in high-purity water.
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples, including an unstressed control, by a suitable analytical method like HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate and quantify Glycylglycine from its primary degradation products, glycine and cyclo(Gly-Gly). Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 20% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study and any stability-testing samples to an appropriate concentration with the mobile phase.
-
-
Data Analysis:
-
Identify the peaks for Glycylglycine, glycine, and cyclo(Gly-Gly) based on their retention times, which can be confirmed by running standards of each compound.
-
Calculate the percentage of degradation by comparing the peak area of Glycylglycine in the stressed samples to the unstressed control.
-
Data Presentation
Illustrative Stability Data for this compound Solution (1 mg/mL) at Different Storage Conditions
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data can be presented. Actual degradation rates will vary based on specific experimental conditions.
| Storage Condition | Time (Weeks) | % Glycylglycine Remaining (Illustrative) | Major Degradation Product(s) (Illustrative) |
| -20°C, pH 7.0 | 0 | 100% | - |
| 4 | 99.5% | Glycine | |
| 12 | 98.8% | Glycine | |
| 52 | 97.0% | Glycine | |
| 4°C, pH 7.0 | 0 | 100% | - |
| 4 | 98.2% | Glycine | |
| 12 | 95.5% | Glycine, cyclo(Gly-Gly) | |
| 52 | 88.0% | Glycine, cyclo(Gly-Gly) | |
| 25°C, pH 7.0 | 0 | 100% | - |
| 1 | 96.0% | Glycine, cyclo(Gly-Gly) | |
| 4 | 85.0% | Glycine, cyclo(Gly-Gly) | |
| 12 | 65.0% | Glycine, cyclo(Gly-Gly) |
Illustrative Forced Degradation Results for this compound Solution
| Stress Condition | % Degradation of Glycylglycine (Illustrative) | Major Degradation Product(s) (Illustrative) |
| 1 M HCl, 60°C, 24h | 45% | Glycine |
| 1 M NaOH, 60°C, 24h | 60% | Glycine |
| 3% H₂O₂, RT, 24h | < 5% | - |
| 60°C, 48h | 25% | Glycine, cyclo(Gly-Gly) |
| Photolytic, 48h | < 2% | - |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Workflow for a forced degradation study.
References
How to prevent pH drift in Glycylglycine hydrochloride buffers during experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent pH drift in Glycylglycine hydrochloride buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pH drift in this compound buffers?
A1: The pH of this compound buffers can shift due to several factors:
-
Temperature Fluctuations: The pKa of Glycylglycine, and therefore the pH of the buffer, is temperature-dependent. As the temperature of the laboratory or the experimental setup changes, the pH of the buffer can drift.
-
Absorption of Atmospheric CO2: Glycylglycine buffers, particularly those with a pH in the alkaline range, can absorb carbon dioxide from the atmosphere. This forms carbonic acid, which lowers the pH of the buffer over time.
-
Incorrect Preparation: Inaccurate weighing of buffer components, improper calibration of the pH meter, or using low-quality reagents can lead to an initial pH that is different from the target pH and more susceptible to drift.
-
Evaporation: Over the course of a long experiment, evaporation of water from the buffer solution can increase the concentration of the buffer components, leading to a change in pH.
-
Interaction with Experimental Components: The buffer may interact with acidic or basic components of the experimental system, such as proteins or other molecules, causing a shift in the overall pH.
Q2: How does temperature affect the pH of a this compound buffer?
A2: The pKa of the second ionizing group of Glycylglycine (the amino group) decreases as the temperature increases. This means that for a given composition, the pH of the buffer will decrease as it is heated and increase as it is cooled. This is a critical consideration for experiments conducted at temperatures other than the temperature at which the buffer was prepared.
Q3: What is the effective buffering range for this compound?
A3: Glycylglycine has two pKa values. The first pKa (pKa1) is around 3.14, providing a buffering range of approximately 2.5 to 3.8. The second pKa (pKa2) is around 8.25, with an effective buffering range of approximately 7.5 to 8.9.[1] It is crucial to work within these ranges to ensure maximum buffering capacity and minimize pH drift.
Troubleshooting Guides
Issue 1: My this compound buffer pH is consistently drifting downwards during my experiment.
Possible Causes and Solutions:
| Cause | Solution |
| CO2 Absorption | Prepare fresh buffer for each experiment. If the experiment is long, consider performing it in a closed system or under a nitrogen or argon atmosphere to minimize CO2 exposure. Degas the water used for buffer preparation by boiling or sparging with an inert gas. |
| Temperature Decrease | If the experimental temperature is lower than the buffer preparation temperature, the pH will naturally increase. Prepare and calibrate the buffer at the experimental temperature. Use a temperature-compensated pH probe for accurate measurements. |
| Acidic Contaminants | Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Check for any acidic byproducts from your experimental reaction that might be overwhelming the buffer capacity. |
Issue 2: The initial pH of my prepared this compound buffer is incorrect.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate pH Meter Calibration | Calibrate your pH meter immediately before use with fresh, high-quality calibration standards that bracket your target pH. Ensure the pH probe is properly maintained, cleaned, and stored according to the manufacturer's instructions. |
| Incorrect Reagent Weight or Volume | Use a calibrated analytical balance for weighing Glycylglycine and its hydrochloride salt. Use calibrated volumetric flasks and pipettes for accurate volume measurements. |
| Low-Quality Reagents | Use high-purity, analytical grade Glycylglycine and hydrochloric acid. Impurities can affect the pKa and buffering capacity. |
Data Presentation
Table 1: Effect of Temperature on the pKa of Glycylglycine (pKa2)
| Temperature (°C) | pKa2 |
| 0 | 8.85 |
| 5 | 8.69 |
| 10 | 8.54 |
| 15 | 8.39 |
| 20 | 8.25 |
| 25 | 8.11 |
| 30 | 7.98 |
| 37 | 7.81 |
| 40 | 7.72 |
| 50 | 7.47 |
Note: These are approximate values and can be influenced by the ionic strength of the solution.
Experimental Protocols
Protocol for Preparing a Stable 0.1 M this compound Buffer (pH 8.0 at 25°C)
Materials:
-
Glycylglycine (Molecular Weight: 132.12 g/mol )
-
1 M Hydrochloric Acid (HCl) solution
-
High-purity, deionized water (degassed)
-
Calibrated pH meter with a temperature-compensated probe
-
Volumetric flask (e.g., 1 L)
-
Stir plate and stir bar
-
Analytical balance
Procedure:
-
Degas Water: To minimize CO2 absorption, boil a sufficient volume of deionized water for 15-20 minutes and then allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Weigh Glycylglycine: Accurately weigh out 13.21 g of Glycylglycine.
-
Dissolve Glycylglycine: Add the weighed Glycylglycine to a 1 L volumetric flask. Add approximately 800 mL of the degassed, deionized water and stir until the solid is completely dissolved.
-
Initial pH Adjustment: Place the pH probe into the solution and monitor the pH. Slowly add 1 M HCl dropwise while stirring continuously.
-
Final pH Adjustment: Continue adding HCl until the pH reaches 8.00 at 25°C. Be cautious not to overshoot the target pH.
-
Final Volume Adjustment: Once the target pH is reached, add the degassed, deionized water to bring the final volume to the 1 L mark on the volumetric flask.
-
Storage: Store the buffer in a tightly sealed container at 4°C. For long-term storage or critical applications, consider filtering the buffer through a 0.22 µm filter.
Visualizations
Caption: Workflow for preparing a stable this compound buffer.
Caption: Key factors contributing to pH drift in buffer solutions.
References
Technical Support Center: Optimizing Protein Solubility with Glycylglycine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Glycylglycine Hydrochloride to enhance protein solubility. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve protein solubility?
This compound is the hydrochloride salt of Glycylglycine, the simplest dipeptide.[1] It enhances protein solubility and stability through several mechanisms:
-
Buffering Capacity: Glycylglycine is an effective buffer in the pH ranges of 2.5–3.8 and 7.5–8.9, helping to maintain a stable pH environment that is crucial for protein integrity.[2][3]
-
Surface Interaction: Its zwitterionic nature at physiological pH allows it to interact with charged residues on the protein surface. These interactions can reduce intermolecular associations that lead to aggregation.[4]
-
Stabilization: By forming hydrogen bonds and electrostatic interactions, Glycylglycine helps maintain the native conformation of the protein, preventing denaturation and aggregation.[4][5][6]
Q2: In what concentration range is this compound typically effective?
The optimal concentration of this compound can vary significantly depending on the specific protein and buffer conditions. However, a general starting range to explore is 0.1 M to 0.4 M .[7][8] It is crucial to perform an optimization experiment to determine the ideal concentration for your protein of interest.
Q3: Is this compound suitable for all types of proteins?
Glycylglycine has been shown to be effective in solubilizing recombinant proteins, particularly in E. coli expression systems. It has been successfully used to enhance the solubility of viral structural proteins, such as those from HCV.[7][8] However, its effectiveness is protein-dependent, and empirical testing is necessary.
Q4: Can this compound interfere with downstream applications?
While generally considered a mild and non-interfering additive, it is essential to consider your specific downstream applications. For instance, if your protein is intended for mass spectrometry, the presence of any buffer component should be evaluated. In some cases, buffer exchange or protein precipitation (e.g., with TCA) followed by resuspension may be necessary to remove the this compound.[9]
Troubleshooting Guide
Problem: My protein is still insoluble after adding this compound.
If you are not observing the desired improvement in protein solubility, consider the following troubleshooting steps:
-
Optimize this compound Concentration: The initial concentration may not be optimal. It is recommended to test a range of concentrations. See the experimental protocol below for a detailed guide on optimizing the concentration.
-
Adjust the pH of the Buffer: Proteins are generally least soluble at their isoelectric point (pI).[10] Adjusting the buffer pH to be at least one unit above or below the pI of your protein can significantly improve solubility.[11] Glycylglycine has buffering ranges of pH 2.5-3.8 and 7.5-8.9.
-
Modify the Ionic Strength: The salt concentration in your buffer can influence protein solubility. Try varying the concentration of salts like NaCl (a common starting point is 150-300 mM) in conjunction with this compound.[10][12]
-
Incorporate Other Solubility-Enhancing Additives: Consider the synergistic effect of other additives. These can include:
-
Amino Acids: L-arginine and L-glutamate can help by binding to charged and hydrophobic regions.[11]
-
Osmolytes: Glycerol, sorbitol, or sucrose can stabilize proteins.[10][11]
-
Reducing Agents: For proteins with cysteine residues, adding DTT or β-mercaptoethanol can prevent aggregation caused by disulfide bond formation.[11]
-
-
Lower the Expression and Lysis Temperature: If you are working with recombinant proteins, reducing the post-induction temperature (e.g., to 16-20°C) can slow down protein expression and folding, often leading to a higher yield of soluble protein.[12] Performing cell lysis at a lower temperature can also help maintain protein stability.[10]
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Protein Solubility Screening
| Protein Type | Recommended Starting Range | Key Considerations |
| Recombinant Viral Antigens | 0.1 M - 0.4 M | Monitor for potential precipitation at higher concentrations.[7] |
| General Recombinant Proteins | 0.05 M - 0.5 M | The optimal concentration is highly protein-dependent. |
| Monoclonal Antibodies | 0.1 M - 0.2 M | Often used in conjunction with other excipients for stabilization.[5] |
Table 2: Impact of Glycylglycine on Recombinant HCV Protein Solubility
| Protein | Glycylglycine Concentration | Fold Increase in Soluble Yield | Reference |
| HCV Core Protein | 0.4 M | ~225 | [7][8] |
| HCV E1/E2 Envelope Protein | 0.1 M | ~242 | [7][8] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Protein Solubility
This protocol outlines a method for screening various concentrations of this compound to identify the optimal condition for solubilizing a target protein.
Materials:
-
Cell paste or purified protein sample
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)
-
This compound stock solution (e.g., 2 M)
-
Microcentrifuge tubes
-
Spectrophotometer or SDS-PAGE equipment
Methodology:
-
Prepare a Series of Lysis Buffers: Create a set of lysis buffers containing varying final concentrations of this compound (e.g., 0 M, 0.05 M, 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
Cell Lysis: Resuspend equal amounts of cell paste in each of the prepared lysis buffers. Perform cell lysis using your standard protocol (e.g., sonication, microfluidization). Ensure all samples are treated identically.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the insoluble material.[7]
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) from each tube.
-
Quantification: Analyze the amount of soluble protein in each supernatant. This can be done by:
-
SDS-PAGE: Run equal volumes of each supernatant on an SDS-PAGE gel. Visualize the protein bands using a suitable stain (e.g., Coomassie Blue). Compare the intensity of the band corresponding to your target protein across the different concentrations.
-
Protein Assay: Use a standard protein assay (e.g., Bradford, BCA) to quantify the total protein concentration in each supernatant.
-
-
Determination of Optimal Concentration: The concentration of this compound that yields the highest amount of soluble target protein is the optimal concentration for your experimental conditions.
Visualizations
Caption: Workflow for determining optimal Glycylglycine HCl concentration.
Caption: Decision tree for troubleshooting protein insolubility.
References
- 1. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. You are being redirected... [bio-world.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6 - Pfanstiehl [pfanstiehl.com]
- 7. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Addressing precipitation issues with Glycylglycine hydrochloride in cold storage.
Welcome to the Technical Support Center for Glycylglycine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the use of this compound, particularly its precipitation in cold storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is the hydrochloride salt of glycylglycine, a dipeptide of glycine. It is often used as a biological buffer, particularly in a pH range of 2.5-3.8 and 7.5-8.9.[1] Its zwitterionic nature at physiological pH allows it to interact with charged residues on protein surfaces, which can help to reduce intermolecular associations that may lead to aggregation. It is also utilized in the synthesis of more complex peptides and as a stabilizer in some pharmaceutical formulations.
Q2: I'm observing precipitation in my this compound buffer after storing it at 4°C or -20°C. What is causing this?
A2: Precipitation of this compound in cold storage is often due to its reduced solubility at lower temperatures. Like many solutes, the solubility of this compound in water is temperature-dependent. As the temperature decreases, the kinetic energy of the solvent (water) molecules decreases, reducing their ability to keep the this compound molecules in solution, leading to crystallization or precipitation.
Q3: Is there a specific solubility limit for this compound at low temperatures?
Q4: Can the pH of my buffer affect the precipitation of this compound?
A4: Yes, the pH of the solution can influence the solubility of this compound. The molecule has different ionic forms depending on the pH, and these forms can have different solubilities. Extreme pH values may either increase or decrease its solubility. It is important to operate within the recommended buffering ranges and to verify that the pH of your solution does not shift significantly upon cooling, as this can also impact solubility.
Q5: Are there any alternatives to this compound for buffering in cold storage applications?
A5: If precipitation of this compound is a persistent issue, you might consider alternative buffers that are known to have better solubility at low temperatures. Some options include certain phosphate-based buffers or buffers containing cryoprotectants like glycerol. The choice of an alternative buffer will depend on the specific requirements of your experiment, including the desired pH and compatibility with your biological molecules of interest.
Troubleshooting Guides
Issue: Precipitate Observed in this compound Buffer Upon Removal from Cold Storage
Troubleshooting Steps:
-
Visual Inspection: Confirm that the observed precipitate is indeed from the buffer and not a component of your sample (e.g., protein aggregation). The precipitate will typically appear as crystalline or amorphous solid material.
-
Gentle Warming: Try gently warming the buffer to room temperature with gentle agitation. If the precipitate redissolves, it is a strong indication that the issue is temperature-dependent solubility.
-
Concentration Check: Verify the concentration of your this compound solution. It is possible that the concentration is too high for stable storage at low temperatures.
-
pH Verification: Measure the pH of the buffer at room temperature. An incorrect pH could contribute to solubility issues.
dot
Caption: Troubleshooting workflow for precipitated this compound buffer.
Experimental Protocols
Protocol 1: Preparation of a Cold-Stable this compound Buffer
This protocol provides a method for preparing a this compound buffer that is more resistant to precipitation at low temperatures.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
-
Glycerol (optional, as a cryoprotectant)
Procedure:
-
Determine Required Concentration: Decide on the lowest effective concentration of this compound needed for your experiment to minimize the risk of precipitation.
-
Dissolution:
-
Measure the required amount of this compound powder.
-
In a clean beaker, dissolve the powder in approximately 80% of the final volume of high-purity water.
-
Stir gently with a magnetic stirrer until fully dissolved. Avoid vigorous stirring that could introduce excessive air.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Carefully adjust the pH of the solution to the desired value using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Allow the solution to equilibrate before taking the final pH reading.
-
-
Addition of Cryoprotectant (Optional):
-
If you anticipate storage at very low temperatures or are working with high concentrations, consider adding a cryoprotectant.
-
Add glycerol to a final concentration of 10-20% (v/v). Mix thoroughly.
-
-
Final Volume Adjustment:
-
Transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.
-
-
Sterilization and Storage:
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the buffer at the desired cold temperature (e.g., 4°C).
-
Before use, visually inspect the buffer for any signs of precipitation.
-
dot
References
Improving the shelf-life of Glycylglycine hydrochloride stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life of Glycylglycine hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in the lab?
This compound is the hydrochloride salt of Glycylglycine, the simplest dipeptide, formed from two glycine molecules. It is a white to off-white crystalline powder that is soluble in water.[1] In laboratory settings, it is commonly used as a biological buffer, particularly in the pH ranges of 2.5-3.8 and 7.5-8.9.[2][3] It is also utilized in peptide synthesis and protein interaction studies.[1]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in high-purity, sterile water (e.g., deionized, distilled, or Milli-Q®). It is recommended to filter-sterilize the solution through a 0.22 µm filter to prevent microbial growth, which can degrade the peptide.
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or colder, which can extend the shelf life for several months or even longer.[4][5] For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[4][6] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[4]
Q4: What is the primary degradation pathway for this compound in solution?
The primary chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond linking the two glycine residues. This reaction breaks the dipeptide into two individual glycine molecules. The rate of hydrolysis is significantly influenced by both temperature and pH.
Q5: How does pH affect the stability of the stock solution?
The stability of peptide solutions is pH-dependent. Generally, a pH range of 5-7 is recommended to enhance the stability of peptide solutions.[5] Extreme acidic or alkaline conditions can accelerate the hydrolysis of the peptide bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in the solution upon storage, especially after thawing. | 1. Concentration is too high: The solubility of this compound may decrease at lower temperatures. 2. pH shift: Changes in pH upon freezing and thawing can affect solubility. 3. Contamination: Introduction of contaminants can lead to precipitation. | 1. Prepare a less concentrated stock solution. 2. Ensure the pH of the buffer is stable and consider using a slightly different pH within the recommended range. 3. Use sterile technique and high-purity water for preparation. Filter-sterilize the solution. 4. If precipitation occurs after thawing, gently warm the solution to room temperature and vortex to redissolve. If it does not redissolve, it may indicate degradation or significant contamination. |
| The solution has turned yellow over time. | 1. Oxidation: Although Glycylglycine itself is not highly susceptible to oxidation, trace impurities or contaminants in the solution might be oxidizing. 2. Maillard reaction: If reducing sugars are present as contaminants, a Maillard reaction can occur, leading to browning.[7] 3. Degradation: The yellowing could be an indicator of chemical degradation over time, especially if stored at room temperature.[8] | 1. Store solutions protected from light. 2. Ensure high purity of the this compound and the water used. 3. Prepare fresh solutions more frequently. If a yellow color appears, it is advisable to discard the solution and prepare a new one. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of the stock solution: The concentration of active this compound may have decreased due to hydrolysis. 2. Repeated freeze-thaw cycles: This can lead to degradation and loss of peptide integrity. 3. Microbial contamination: Growth of microorganisms can alter the composition of the solution. | 1. Prepare fresh stock solutions regularly. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Always use sterile preparation and storage techniques. Filter-sterilize solutions after preparation. |
Data Presentation: Estimated Shelf-Life of this compound Solutions
The following table provides estimated shelf-life data for sterile-filtered 0.2 M this compound solutions at a pH of 7.5, based on general peptide stability guidelines. Actual stability may vary depending on the specific experimental conditions.
| Storage Temperature | Estimated Shelf-Life | Recommendations |
| Room Temperature (20-25°C) | Several days | Not recommended for long-term storage. Use for daily working solutions. |
| Refrigerated (2-8°C) | Several weeks | Suitable for short to medium-term storage.[4][6] |
| Frozen (-20°C) | Several months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4] |
| Ultra-low Freezer (-80°C) | Up to 2 years or more | Ideal for archival storage of stock solutions.[6] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution (0.2 M, pH 7.5)
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q®)
-
Calibrated pH meter
-
1 M NaOH solution
-
Sterile volumetric flask
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 0.2 M solution (Molecular Weight of this compound is 168.58 g/mol ).
-
Dissolve the powder in approximately 80% of the final volume of sterile water in a sterile beaker with a sterile stir bar.
-
Adjust the pH of the solution to 7.5 using the 1 M NaOH solution. Monitor the pH carefully with a calibrated pH meter.
-
Transfer the solution to a sterile volumetric flask and add sterile water to reach the final volume.
-
Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile solution into single-use sterile storage tubes.
-
Label the tubes with the name of the solution, concentration, pH, and date of preparation.
-
Store the aliquots at the appropriate temperature (-20°C for long-term storage).
Protocol 2: Stability Assessment of this compound Solution using HPLC
Objective: To monitor the degradation of this compound in an aqueous solution over time by quantifying the decrease in its concentration and the appearance of its degradation product, glycine.
Materials:
-
Stored this compound solution
-
This compound reference standard
-
Glycine reference standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks for refrigerated samples), retrieve an aliquot of the stored this compound solution. Dilute the sample to a suitable concentration for HPLC analysis with Mobile Phase A.
-
Standard Preparation: Prepare a series of calibration standards of this compound and glycine in Mobile Phase A.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Run a suitable gradient to separate Glycylglycine and glycine (e.g., a linear gradient from 0% to 20% Mobile Phase B over 15 minutes).
-
Detect the analytes using a UV detector at a wavelength of approximately 210-220 nm.
-
-
Data Analysis:
-
Generate calibration curves for Glycylglycine and glycine.
-
Quantify the concentration of Glycylglycine and glycine in the stored samples at each time point.
-
Calculate the percentage of Glycylglycine remaining over time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine and other amino compounds prevent chromatin precipitation at physiological ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 6. You are being redirected... [bio-world.com]
- 7. This compound | 13059-60-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Minimizing the impact of Glycylglycine hydrochloride on downstream mass spectrometry analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of Glycylglycine hydrochloride on downstream mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in sample preparation?
A1: Glycylglycine is often used as a biological buffer because it helps maintain a stable pH in the range of 2.5-3.8 and 7.5-8.9. It is also utilized to enhance the solubility of proteins during extraction and purification, which can be beneficial for overall sample yield.
Q2: How does this compound interfere with mass spectrometry analysis?
A2: this compound is a non-volatile salt. In electrospray ionization (ESI) mass spectrometry, non-volatile components in the sample can suppress the ionization of the analyte of interest. This occurs because the non-volatile salts compete with the analyte for ionization, leading to a decreased signal intensity for the target molecule. The chloride ions can also cause adduct formation and interfere with the analysis.[1] This phenomenon, known as ion suppression, can significantly reduce the sensitivity and, in severe cases, prevent the detection of the analyte altogether.[2][3][4]
Q3: Can I inject my sample containing this compound directly into the mass spectrometer?
A3: It is strongly discouraged to directly inject samples containing this compound into a mass spectrometer, especially an ESI-MS system.[1] The non-volatile nature of the buffer can lead to contamination of the ion source, requiring extensive cleaning and instrument downtime. Furthermore, the resulting ion suppression will likely compromise the quality and reliability of your data.[1]
Q4: Are there any mass spectrometry techniques that are more tolerant to this compound?
A4: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is generally more tolerant to the presence of salts and buffers compared to ESI-MS.[1] However, for optimal results and to avoid potential interference, it is still best practice to remove this compound before analysis.
Troubleshooting Guide
This guide addresses common issues encountered when this compound is present in samples for MS analysis.
Issue 1: Low or No Signal Intensity for My Analyte
Possible Cause: Ion suppression due to the presence of this compound in the sample.[2][3][4]
Troubleshooting Steps:
-
Confirm the presence of the buffer: Review your sample preparation protocol to determine if this compound was used.
-
Implement a cleanup procedure: Before MS analysis, remove the this compound using one of the recommended protocols below (e.g., Protein Precipitation or Solid-Phase Extraction).
-
Use a control sample: Analyze a control sample of your analyte prepared in an MS-compatible solvent (e.g., 50% acetonitrile with 0.1% formic acid) to ensure the instrument is performing correctly.
-
Consider an alternative buffer: For future experiments, consider using a volatile, MS-compatible buffer.
Issue 2: Poor Reproducibility of Signal Intensity Between Replicates
Possible Cause: Inconsistent removal of this compound during sample cleanup, leading to varying levels of ion suppression.
Troubleshooting Steps:
-
Standardize the cleanup protocol: Ensure that the chosen cleanup procedure (precipitation or SPE) is performed consistently for all samples. Pay close attention to volumes, incubation times, and washing steps.
-
Optimize the cleanup method: You may need to optimize the cleanup protocol for your specific sample to ensure complete removal of the buffer. This could involve an additional wash step or optimizing elution conditions.
-
Use an internal standard: Incorporating a stable isotope-labeled internal standard can help to normalize for variations in signal intensity caused by ion suppression.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for mass spectrometry signal issues.
Data Presentation
| Contaminant | Analyte Type | Expected Impact on MS Signal | General Concentration Effect |
| Non-Volatile Buffers (e.g., Glycylglycine HCl, Tris-HCl, PBS) | Peptides, Proteins, Small Molecules | Signal Suppression | Increasing concentration leads to greater signal suppression. |
| Volatile Buffers (e.g., Ammonium Bicarbonate, Ammonium Acetate, Formic Acid) | Peptides, Proteins, Small Molecules | Minimal Impact | Generally well-tolerated at typical concentrations. |
Experimental Protocols
To mitigate the negative effects of this compound, it is crucial to remove it from the sample before MS analysis. Below are two detailed protocols for achieving this.
Protocol 1: Acetone Precipitation of Proteins
This method is effective for concentrating protein samples while removing non-volatile salts.
Materials:
-
Sample containing protein in this compound buffer.
-
HPLC-grade acetone, pre-chilled to -20°C.
-
Microcentrifuge tubes compatible with acetone.
-
Microcentrifuge capable of reaching at least 15,000 x g.
-
MS-compatible resuspension buffer (e.g., 50 mM Ammonium Bicarbonate).
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.[5][6][7][8][9]
-
Vortex the tube thoroughly to mix.
-
Incubate the mixture at -20°C for at least 60 minutes to allow for protein precipitation. For very dilute samples, overnight incubation may be necessary.[5][6][7][8]
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5]
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in an appropriate volume of an MS-compatible buffer for downstream processing (e.g., digestion and MS analysis).
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Cleanup
This protocol is suitable for cleaning up peptide samples after protein digestion. It utilizes a reversed-phase C18 cartridge to bind the peptides while salts and other polar contaminants are washed away.
Materials:
-
Peptide sample (e.g., from a protein digest) in a solution containing this compound.
-
C18 SPE cartridge (e.g., a ZipTip® or similar).
-
Conditioning/Activation Solvent: 100% Acetonitrile.
-
Equilibration/Wash Solvent: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Elution Solvent: 50-80% Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
Procedure:
-
Conditioning: Pass 2-3 cartridge volumes of the Conditioning Solvent through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 2-3 cartridge volumes of the Equilibration/Wash Solvent through the cartridge to prepare it for sample loading.
-
Sample Loading: Slowly load the peptide sample onto the cartridge. The peptides will bind to the C18 material, while the this compound will flow through.
-
Washing: Pass 2-3 cartridge volumes of the Equilibration/Wash Solvent through the cartridge to wash away any remaining salts.
-
Elution: Elute the purified peptides from the cartridge by passing 1-2 cartridge volumes of the Elution Solvent through the cartridge and collecting the eluate. The sample is now ready for MS analysis.
Sample Cleanup Workflow Diagram
Caption: Decision workflow for sample cleanup before mass spectrometry.
MS-Compatible Buffer Alternatives
To avoid the issues associated with this compound, consider using one of the following volatile buffers in your experimental workflow, especially for elution steps prior to MS analysis.
| Buffer | Typical pH Range | Volatility | Common Use |
| Ammonium Bicarbonate | 7.5 - 8.5 | High | In-solution and in-gel protein digestion. |
| Ammonium Acetate | 6.5 - 7.5 | High | Mobile phase additive for LC-MS. |
| Ammonium Formate | 3.0 - 4.5 | High | Mobile phase additive for LC-MS. |
| Formic Acid (0.1%) | ~2.7 | High | Acidifier for reversed-phase chromatography. |
| Acetic Acid (0.1%) | ~3.2 | High | Mobile phase additive. |
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Validation & Comparative
Comparative analysis of Glycylglycine hydrochloride vs. HEPES buffer in cell-based assays.
For researchers, scientists, and drug development professionals, the choice of buffering agent in cell-based assays is a critical decision that can significantly impact experimental outcomes. While HEPES has long been a gold standard, Glycylglycine hydrochloride is emerging as a viable alternative with distinct advantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
In the meticulously controlled environment of cell culture, maintaining a stable physiological pH is paramount. Buffers are the unsung heroes that prevent drastic pH shifts, ensuring optimal cell viability, morphology, and function. HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffer, has been a mainstay in laboratories for decades due to its strong buffering capacity in the physiological range. However, recent research has highlighted some of its limitations, paving the way for alternatives like this compound, a dipeptide-based buffer, to gain traction. This guide delves into a comparative analysis of these two buffering agents, providing the necessary data for an informed decision.
Physicochemical Properties: A Head-to-Head Comparison
A buffer's performance is intrinsically linked to its physicochemical properties. The following table summarizes the key characteristics of this compound and HEPES.
| Property | This compound | HEPES |
| Chemical Structure | Dipeptide of glycine | Zwitterionic sulfonic acid |
| pKa at 25°C | pKa1: ~3.1, pKa2: ~8.2[1][2] | ~7.5[3][4][5] |
| Effective Buffering Range | pH 2.5-3.8 and 7.5-8.9[1][2] | pH 6.8-8.2[3][4][6] |
| Temperature Dependence of pKa | Moderate | Low[4] |
| Metal Ion Chelation | Can chelate certain metal ions[7] | Negligible[6] |
| Phototoxicity | Not reported to be phototoxic | Can generate H₂O₂ upon light exposure[8] |
| Common Working Concentration | Varies by application | 10-25 mM[3][8] |
Performance in Cell-Based Assays: A Critical Evaluation
The ideal buffer should be inert, causing no interference with the biological processes under investigation. Here, we compare the known effects of this compound and HEPES on common cell-based assays.
Cell Viability and Proliferation
While HEPES is generally considered non-toxic at concentrations up to 25 mM, some studies have reported concentration-dependent cytotoxicity in certain cell lines.[8] A significant concern with HEPES is its potential for phototoxicity. When exposed to light, especially in the presence of riboflavin (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that is toxic to cells.[8]
Glycylglycine, on the other hand, is reported to have low toxicity.[1] Furthermore, its constituent amino acid, glycine, has been shown to have cytoprotective effects against various cellular stressors and can even suppress apoptosis.[9]
Enzyme Assays
The choice of buffer can significantly influence enzyme kinetics. While HEPES is widely used in enzyme assays and generally considered non-interfering, it is not universally benign.[10] For instance, HEPES can interfere with the Lowry protein assay.[11]
Glycylglycine is also utilized as a buffering agent in enzymatic assays.[12] Its dipeptide nature means it is a substrate for certain peptidases, which could be a consideration in specific experimental setups. However, for many enzyme systems, it provides stable pH without significant interference.
Protein-Related Applications
An interesting property of Glycylglycine is its ability to enhance the solubility of recombinant proteins. A recent study demonstrated that the inclusion of Glycylglycine in the growth media significantly increased the yield of soluble and immunoreactive HCV core/envelope proteins.[13] This could be a significant advantage in workflows involving protein expression and purification.
HEPES has been reported to neutralize the charge of proteins, which can enhance their stability and facilitate their internalization by cells, a property that has been exploited to improve protein transfection efficiency.[14]
Impact on Cellular Signaling Pathways
Buffers can have unintended consequences on cellular signaling. Understanding these effects is crucial for accurate data interpretation.
HEPES has been shown to activate a MiT/TFE-dependent lysosomal-autophagic gene network.[4] This can have broad implications for studies on cellular metabolism, autophagy, and immunology. Furthermore, HEPES can modulate ATP-dependent cellular processes, including the activity of P-glycoprotein, an important drug efflux pump.[8][15]
Glycylglycine , through its hydrolysis to glycine, can influence signaling pathways. Glycine has been demonstrated to protect muscle cells from wasting via mTORC1 signaling. It has also been shown to suppress the AGE/RAGE signaling pathway, which is implicated in diabetic complications, by restoring the function of glyoxalase 1 (Glo1).
Experimental Protocols for Comparative Analysis
To empower researchers to make data-driven decisions for their specific applications, we provide detailed protocols for key comparative experiments.
Cell Viability Assessment using MTT Assay
This protocol outlines a method to compare the effects of this compound and HEPES on mammalian cell viability.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 M, sterile-filtered)
-
HEPES stock solution (e.g., 1 M, sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Buffer Treatment: Prepare culture media supplemented with various concentrations of this compound and HEPES (e.g., 10 mM, 20 mM, 40 mM). Include a no-buffer control. After 24 hours, replace the existing medium with 100 µL of the respective buffer-containing media.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Subtract the absorbance of the blank (medium only) from all readings and calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.
Comparative Analysis of Buffer Effects on Enzyme Kinetics
This protocol provides a framework for evaluating the impact of this compound and HEPES on the kinetic parameters of an enzyme, using lactate dehydrogenase (LDH) as an example.
Materials:
-
Purified lactate dehydrogenase (LDH)
-
Pyruvate (substrate)
-
NADH (co-substrate)
-
Assay buffers: 50 mM this compound (pH 7.4) and 50 mM HEPES (pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer (either Glycylglycine-HCl or HEPES), a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of pyruvate.
-
Enzymatic Reaction: Initiate the reaction by adding a fixed amount of LDH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each pyruvate concentration in each buffer from the linear portion of the absorbance vs. time plot. Plot V₀ against the pyruvate concentration for each buffer and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for LDH in each buffer.
Conclusion: Making an Informed Choice
The selection between this compound and HEPES is not a one-size-fits-all decision. For routine cell culture and assays where light exposure is minimal and potential interactions with the lysosomal-autophagic pathway are not a concern, HEPES remains a reliable choice.
However, for applications demanding high cell viability over long periods, experiments sensitive to reactive oxygen species, or studies involving protein expression and solubility, this compound presents a compelling alternative. Its low toxicity, cytoprotective properties, and lack of phototoxicity make it a safer bet for sensitive cell lines and long-term cultures. Researchers are encouraged to perform their own comparative studies using the provided protocols to determine the optimal buffer for their specific experimental system. As our understanding of the subtle influences of buffer components on cellular physiology grows, a careful and informed selection of these fundamental reagents will become increasingly critical for reproducible and reliable research.
References
- 1. You are being redirected... [bio-world.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. HEPES activates a MiT/TFE-dependent lysosomal-autophagic gene network in cultured cells: A call for caution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [bio-world.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gly-Gly Buffer | CAS 556-50-3 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Protein Transfection Efficiency in Mammalian Cells Using HEPES - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 15. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Glycylglycine hydrochloride versus Tris buffer: which is better for protein stability?
For researchers, scientists, and drug development professionals, selecting the optimal buffer is a critical step in ensuring protein stability for experimental success and therapeutic efficacy. This guide provides a detailed comparison of two commonly used buffers, Glycylglycine hydrochloride and Tris buffer, focusing on their impact on protein stability, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Tris Buffer |
| Chemical Nature | A dipeptide, zwitterionic over a wide pH range. | A primary amine, with a pKa sensitive to temperature. |
| Buffering Range | pH 2.5–3.8 and 7.5–8.9 | pH 7.2–9.0 |
| Interaction with Proteins | Can interact with protein surfaces via hydrogen bonds and electrostatic interactions, potentially stabilizing the native conformation. | Can interact with the peptide backbone. However, its primary amine can be reactive and may interfere with certain assays. |
| Temperature Sensitivity | pKa has a lower temperature coefficient. | pKa is significantly affected by temperature changes (ΔpKa/°C ≈ -0.028), which can lead to pH shifts upon cooling or heating. |
| Potential for Inhibition | Generally considered inert in many enzymatic reactions. | Can act as a competitive inhibitor for some enzymes. |
In-Depth Analysis: Impact on Protein Stability
The choice of buffer can significantly influence a protein's conformational stability, solubility, and propensity to aggregate. While direct head-to-head comparative studies with extensive quantitative data for this compound and Tris buffer are not abundant in publicly available literature, we can infer their performance based on their chemical properties and existing studies on their individual effects.
This compound: A Stabilizing Dipeptide
Glycylglycine, the simplest dipeptide, has gained attention for its ability to enhance the stability of proteins and other biomolecules. Its stabilizing effect is attributed to several key properties:
-
Zwitterionic Nature: At physiological pH, Glycylglycine exists as a zwitterion, allowing it to interact with charged residues on the protein surface. This can reduce intermolecular associations that often lead to aggregation.
-
Surface Interaction: The molecular structure of Glycylglycine enables it to form hydrogen bonds and potentially electrostatic interactions with the protein surface, which helps in maintaining the native conformation.
-
Solubility Enhancement: Studies have shown that Glycylglycine can significantly enhance the solubility of recombinant proteins.
Tris Buffer: The Versatile Workhorse with Caveats
Tris (tris(hydroxymethyl)aminomethane) is one of the most widely used buffers in biochemistry and molecular biology due to its appropriate pKa for many biological reactions. However, its use comes with certain considerations for protein stability:
-
Temperature-Dependent pH: The most significant drawback of Tris buffer is the substantial change in its pKa with temperature. A Tris buffer prepared at pH 7.8 at 25°C will have a pH of approximately 8.4 at 4°C and 7.4 at 37°C. This pH shift can be detrimental to proteins that are stable only within a narrow pH range.
-
Potential for Reactivity: As a primary amine, Tris can react with other components in a formulation, such as aldehydes and ketones, and can also interfere with certain cross-linking chemistries.
-
Enzyme Inhibition: There are documented cases where Tris buffer has been shown to inhibit enzyme activity.
Experimental Data Summary
While direct comparative data is limited, the following table summarizes typical observations on protein stability in the presence of these buffers, drawn from various sources.
| Parameter | This compound | Tris Buffer | Supporting Evidence |
| Protein Aggregation | Generally observed to reduce protein aggregation. | Can sometimes contribute to aggregation, especially if pH shifts due to temperature changes. | Glycylglycine's zwitterionic nature helps reduce intermolecular associations. Tris's temperature-dependent pH can lead to conditions favoring aggregation. |
| Thermal Stability (Melting Temperature, Tm) | Expected to increase or maintain Tm by stabilizing the native state. | The effect on Tm can be protein-specific. In some cases, Tris has been shown to provide greater stabilization than phosphate buffer for certain proteins. | Glycylglycine interacts with the protein surface to maintain its native conformation. The effect of Tris on Tm is influenced by its interaction with the specific protein. |
| Long-Term Storage | Its stabilizing properties make it a good candidate for long-term storage formulations. | The potential for pH shifts with temperature fluctuations during freeze-thaw cycles can be a concern for long-term stability. | Glycylglycine's ability to reduce aggregation and stabilize protein structure is beneficial for extending shelf life. |
Experimental Protocols
Accurate assessment of protein stability requires robust experimental methodologies. Below are detailed protocols for key experiments used to evaluate the effect of buffers on protein stability.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a powerful technique to measure the thermal stability of a protein by determining its melting temperature (Tm).
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the desired buffer (e.g., 20 mM Glycylglycine-HCl, pH 7.5 or 20 mM Tris-HCl, pH 7.5).
-
After dialysis, use the dialysis buffer as the reference solution for the DSC experiment to ensure a perfect match.
-
The protein concentration should typically be between 0.1 and 2 mg/mL.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.
-
Set the scanning parameters. A typical scan rate for proteins is 60 to 90 °C/h.
-
The temperature range should start at least 20°C below the expected Tm and end at least 20°C above it.
-
-
Data Analysis:
-
The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the peak of the unfolding transition.
-
A higher Tm in a particular buffer indicates greater thermal stability.
-
Protein Aggregation Assessment
Several techniques can be used to monitor protein aggregation.
1. Dynamic Light Scattering (DLS):
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
Methodology:
-
Prepare protein samples in the respective buffers (Glycylglycine-HCl and Tris-HCl) at a suitable concentration.
-
Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Place the sample in a clean cuvette and analyze using a DLS instrument.
-
Monitor the size distribution and polydispersity index (PDI) over time or after stress (e.g., thermal or mechanical) to assess aggregation. An increase in particle size and PDI indicates aggregation.
2. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
Methodology:
-
Equilibrate an appropriate SEC column with the desired buffer.
-
Inject the protein sample and monitor the elution profile using UV absorbance (typically at 280 nm).
-
The appearance of peaks eluting before the main monomer peak is indicative of aggregate formation. The area under these peaks can be used to quantify the extent of aggregation.
Visualizing the Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and Tris buffer on protein stability.
Validating Experimental Results with Glycylglycine Hydrochloride Buffer: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a buffering agent is a critical decision that can significantly impact the reliability and reproducibility of experimental outcomes. Glycylglycine hydrochloride, a dipeptide buffer, has gained prominence in a variety of biochemical and pharmaceutical applications due to its distinct properties. This guide provides an objective comparison of this compound with other common buffers, supported by experimental data and detailed protocols to aid in the validation of your research.
Glycylglycine is a dipeptide of glycine, notable for its utility as a biological buffer.[1] It possesses two pKa values, giving it effective buffering ranges between pH 2.5-3.8 and 7.5-8.9.[2][3] This dual-range capability makes it a versatile option for a wide array of experimental conditions.[2] Furthermore, its low toxicity profile makes it a suitable choice for sensitive biological systems.[1]
Comparative Analysis of Buffering Performance
The selection of an appropriate buffer is contingent on the specific requirements of the experiment, such as the desired pH range, the potential for interaction with reactants, and the required buffering capacity. Below is a comparative table summarizing the key properties of this compound against other widely used biological buffers.
| Buffer | pKa (25°C) | Effective pH Range | Metal Ion Binding | Notes |
| Glycylglycine | pKa1: 3.14, pKa2: 8.25 | 2.5-3.8, 7.5-8.9 | Binds Cu(II), Mn(II); weakly binds Ca(II), Mg(II)[4] | Primary amine can form Schiff bases with aldehydes/ketones.[4] Useful in enzyme assays and as a stabilizer for proteins.[2][5] |
| Tris | 8.06 | 7.5-9.0 | Can chelate copper.[6] | Can be toxic to some cells and its pH is temperature-dependent.[7] Not recommended for protein assays using the Bradford method.[6] |
| HEPES | 7.48 | 6.8-8.2 | Negligible metal binding. | Not suitable for protein assays using the Folin reagent.[6] Often used in cell culture.[7] |
| Phosphate (PBS) | pKa1: 2.15, pKa2: 7.20 | 5.8-8.0 | Precipitates with polyvalent cations like Ca(II).[7] Can inhibit some enzymes.[6] | Widely used in biological research, but can interfere with certain enzymatic reactions and cellular processes.[6][7] |
Experimental Protocols: A Practical Guide
To ensure the validity of experimental results, it is imperative to follow well-defined protocols. Below are examples of experimental methodologies where this compound buffer is a suitable choice.
1. Enzyme Kinetics Assay
This protocol outlines a general procedure for studying enzyme kinetics, where maintaining a stable pH is crucial for accurate measurements.
-
Objective: To determine the kinetic parameters of an enzyme at a slightly alkaline pH.
-
Buffer Preparation: Prepare a 0.1 M Glycylglycine-HCl buffer solution and adjust the pH to 8.0 using NaOH.
-
Assay Procedure:
-
Prepare a reaction mixture containing the Glycylglycine-HCl buffer, the enzyme substrate, and any necessary cofactors.
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme to the mixture.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or substrate.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Repeat the assay at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). A 1983 study on the glycine cleavage system utilized this buffer to determine an optimal pH of 7.1 for the forward reaction.[8]
-
2. Protein Stability and Formulation Studies
Glycylglycine is also utilized in the formulation of protein-based drugs to enhance their stability.[5]
-
Objective: To assess the stabilizing effect of Glycylglycine on a therapeutic protein.
-
Buffer Preparation: Prepare a series of formulations containing the protein of interest in different concentrations of Glycylglycine buffer (e.g., 10 mM, 50 mM, 100 mM) at a pH of 7.5.
-
Methodology:
-
Subject the protein formulations to various stress conditions, such as elevated temperature, freeze-thaw cycles, or mechanical agitation.
-
Following the stress exposure, analyze the physical and chemical stability of the protein using techniques like size-exclusion chromatography (SEC-HPLC) to detect aggregation, and circular dichroism (CD) spectroscopy to assess conformational changes.
-
Compare the stability of the protein in the Glycylglycine-containing formulations to a control formulation without the buffer. Glycylglycine's zwitterionic nature at physiological pH allows it to interact with charged residues on protein surfaces, which can reduce intermolecular associations that lead to aggregation.[5]
-
3. Cell-Based Assays
While Glycylglycine is generally considered to have low toxicity, it is crucial to validate its compatibility with the specific cell line and assay being used.
-
Objective: To evaluate the effect of a drug candidate on a specific cellular signaling pathway.
-
Buffer System: For certain applications, a Glycylglycine-based buffer can be used for cell washing or as a component of the assay buffer, particularly in studies where Tris or phosphate buffers may interfere.
-
Workflow:
-
Culture the cells of interest to the desired confluency.
-
Treat the cells with the drug candidate or a vehicle control for the specified duration.
-
Lyse the cells to extract proteins.
-
Perform a Western blot analysis to detect the phosphorylation status or expression level of key proteins in the signaling pathway of interest.
-
It is important to note that for some applications, such as dissociating antigen-antibody complexes on cell surfaces, Glycine-HCl buffers have been found to be only partially effective, which could introduce inaccuracies.[9]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for a typical enzyme kinetics experiment.
Simplified Signaling Pathway Analysis
References
- 1. You are being redirected... [bio-world.com]
- 2. nbinno.com [nbinno.com]
- 3. Biological Buffers [staff.ustc.edu.cn]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. nbinno.com [nbinno.com]
- 6. med.unc.edu [med.unc.edu]
- 7. fishersci.com [fishersci.com]
- 8. Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell membrane antigen-antibody complex dissociation by the widely used glycine-HCL method: an unreliable procedure for studying antibody internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Buffer Maze: A Comparative Guide to Glycylglycine Hydrochloride Alternatives in Plant Science
In the intricate world of plant science research, maintaining a stable pH is paramount for experimental success. While Glycylglycine hydrochloride has been a common choice, a range of alternative biological buffers, particularly "Good's buffers," offer superior performance in various applications. This guide provides an objective comparison of prominent alternatives—MES, HEPES, PIPES, MOPS, and Tricine—supported by experimental data to aid researchers in selecting the optimal buffer for their specific needs.
At a Glance: Key Alternatives and Their Properties
Good's buffers were developed to meet several criteria for biological research, including pKa values near physiological pH, high water solubility, low cell membrane permeability, and minimal interference with biological processes.[1][2][3] The following table summarizes the key physicochemical properties of common alternatives to this compound.
| Buffer | pKa (at 25°C) | Useful pH Range | Molecular Weight ( g/mol ) | Metal Ion Binding | Notes |
| MES | 6.15[4] | 5.5 - 6.7[4] | 195.24[4] | Negligible[5] | Ideal for acidic conditions; widely used in plant tissue culture and hydroponics.[6][7] |
| HEPES | 7.48[8] | 6.8 - 8.2[8][9] | 238.30[10] | Negligible[9][11] | Versatile for neutral to slightly alkaline pH; common in cell culture.[10] Can form radicals.[12] |
| PIPES | 6.76[8] | 6.1 - 7.5[8] | 302.37[8] | Negligible[11][13] | Useful for physiological pH; can form radicals and is not ideal for redox studies.[3][11] |
| MOPS | 7.20[4] | 6.5 - 7.9[4] | 209.26[4] | Negligible | Suitable for near-neutral pH experiments. |
| Tricine | 8.05 | 7.4 - 8.8 | 179.17 | Can form complexes with metal ions.[14] | Useful for chloroplast reactions and electrophoresis.[15] |
Performance in Specific Plant Science Applications
The choice of buffer can significantly impact experimental outcomes, from whole-plant studies to subcellular investigations. Below, we compare the performance of these buffers in various plant science applications based on available experimental data.
Plant Growth and Development
Maintaining a stable pH in growth media is crucial for nutrient availability and root health. MES is a widely studied buffer in this context.
Table 1: Effect of MES Buffer on Lettuce (Lactuca sativa 'Hugin') Growth in Hydroponics [7]
| MES Concentration | Leaf Dry Weight (g) | Leaf Area (cm²) |
| 0 mM | 2.9 ± 0.3 | 450 ± 45 |
| 1 mM | 2.9 ± 0.2 | 460 ± 40 |
| 3 mM | 3.4 ± 0.3 | 550 ± 50 |
| 5 mM | 3.1 ± 0.2 | 500 ± 45 |
Data are presented as mean ± standard deviation.
In a study on hydroponically grown lettuce, a 3 mM MES buffer concentration resulted in a significant increase in both leaf dry weight and leaf area compared to the unbuffered control.[7] However, higher concentrations of some buffers can have inhibitory effects. For instance, in Arabidopsis thaliana, 1% MES was found to significantly inhibit root growth, while 0.1% promoted it.[12]
Nuclear Isolation for Flow Cytometry
The integrity of isolated nuclei is critical for accurate DNA content analysis by flow cytometry. The choice of lysis buffer is a key factor in achieving high-quality nuclei suspensions. A comparative study of four different nuclear isolation buffers highlights their differential performance across various plant species.
Table 2: Comparison of Nuclear Isolation Buffers for Flow Cytometry [16][17][18][19]
| Buffer | Key Components | Average Coefficient of Variation (CV) of DNA Peaks (%) | Relative Nuclei Yield |
| Galbraith's | MgCl₂, MOPS, Triton X-100 | 3.5 - 5.5 | Moderate |
| LB01 | MgCl₂, Tris, Triton X-100 | 3.0 - 5.0 | High |
| Otto's | Citric acid, Tween 20 | 2.5 - 4.5 | High |
| Tris.MgCl₂ | Tris, MgCl₂, Triton X-100 | 4.0 - 6.0 | Low to Moderate |
CV values are indicative ranges observed across different species in the study. Lower CV indicates better resolution.
The study concluded that LB01 and Otto's buffers generally provided the best results, with Otto's buffer being particularly effective for species with low DNA content.[16][17][18][19]
Protoplast Viability
The viability of protoplasts after isolation is crucial for subsequent experiments like transient gene expression or regeneration. While direct comparative studies on a range of buffers are limited, the composition of the washing and suspension buffers is known to be critical.
Table 3: Cytotoxicity of MES and HEPES Buffers on Nicotiana benthamiana Leaves [15]
| Buffer (pH) | Concentration (mM) | Cell Death (%) |
| MES (5.0) | 30 | < 20 |
| MES (6.0) | 30 | < 20 |
| MES (7.4) | 30 | < 20 |
| HEPES (7.4) | 30 | < 20 |
| HEPES (8.0) | 30 | < 20 |
Data are expressed as the percentage of cell death assessed by Evans blue staining.
This study indicates that both MES and HEPES exhibit low cytotoxicity to Nicotiana benthamiana leaf tissue at concentrations up to 30 mM across a range of pH values.[15]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Here, we provide protocols for key experiments cited in this guide.
Protocol 1: Comparative Analysis of Nuclear Isolation Buffers for Plant DNA Flow Cytometry
This protocol is adapted from the study by Loureiro et al. (2007).[16][17][18][19]
Materials:
-
Fresh, young leaf tissue (e.g., Arabidopsis thaliana, pea, tomato)
-
Nuclear Isolation Buffers (see compositions below)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Nylon filter (50 µm)
-
Flow cytometer
Buffer Compositions:
-
Galbraith's Buffer: 45 mM MgCl₂, 30 mM sodium citrate, 20 mM MOPS, 0.1% (v/v) Triton X-100, pH 7.0.
-
LB01 Buffer: 15 mM Tris, 2 mM EDTA, 80 mM KCl, 20 mM NaCl, 0.1% (v/v) Triton X-100, pH 7.5.
-
Otto's Buffer (Otto I): 0.1 M citric acid, 0.5% (v/v) Tween 20.
-
Tris.MgCl₂ Buffer: 200 mM Tris, 4 mM MgCl₂, 0.5% (v/v) Triton X-100, pH 7.5.
Procedure:
-
Excise approximately 50 mg of fresh leaf tissue and place it in a petri dish on ice.
-
Add 1 mL of the desired ice-cold nuclear isolation buffer.
-
Chop the tissue into fine pieces using a sharp razor blade for 30-60 seconds.
-
Filter the homogenate through a 50 µm nylon filter into a new tube.
-
Add PI staining solution containing RNase A to the nuclear suspension.
-
Incubate on ice for 10 minutes.
-
Analyze the sample using a flow cytometer, collecting data on forward scatter, side scatter, and fluorescence of the stained nuclei.
-
Evaluate the performance of each buffer based on the coefficient of variation (CV) of the G0/G1 peak and the total number of nuclei released.
Protocol 2: Protoplast Isolation and Viability Assay
This protocol provides a general framework for isolating protoplasts and assessing their viability.
Materials:
-
Young, fully expanded leaves
-
Enzyme solution (e.g., 1% cellulase, 0.5% macerozyme in a suitable buffer)
-
Washing solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)[20]
-
Sucrose solution (e.g., 20%)
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Hemocytometer
-
Fluorescence microscope
Procedure:
Protoplast Isolation:
-
Sterilize and slice young leaves into thin strips.
-
Incubate the leaf strips in the enzyme solution in the dark with gentle shaking.
-
Filter the resulting protoplast suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the suspension at low speed (e.g., 200 x g) to pellet the protoplasts.
-
Purify the protoplasts by layering the suspension over a sucrose solution and centrifuging. Viable protoplasts will form a band at the interface.
-
Wash the collected protoplasts with the washing solution.
Viability Assay:
-
Resuspend the protoplasts in the washing solution to a known density.
-
Add FDA stock solution to a final concentration of 0.01%.
-
Incubate for 5-10 minutes at room temperature.
-
Observe the protoplasts under a fluorescence microscope. Viable protoplasts will exhibit green fluorescence.
-
Count the number of fluorescent (viable) and non-fluorescent (non-viable) protoplasts using a hemocytometer to calculate the percentage of viability.[1][21]
Protocol 3: Enzyme Kinetic Assay in Plant Extracts
This protocol outlines a general procedure for measuring enzyme activity in a plant extract using different buffers.
Materials:
-
Plant tissue
-
Extraction buffer (containing a suitable buffer, e.g., Tris-HCl, HEPES)
-
Assay buffers (e.g., MES, HEPES, MOPS at the desired pH)
-
Substrate for the enzyme of interest
-
Spectrophotometer
Procedure:
-
Homogenize the plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Prepare a series of assay mixtures, each containing one of the test buffers at a specific pH and concentration.
-
Add the substrate to the assay mixtures.
-
Initiate the reaction by adding a small volume of the enzyme extract to each assay mixture.
-
Immediately measure the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) for each buffer condition from the linear portion of the absorbance vs. time plot.
-
Compare the V₀ values to determine the effect of each buffer on enzyme activity.[2][22]
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the interplay of signaling molecules is crucial. The following diagrams, generated using Graphviz, illustrate key processes discussed in this guide.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. [PDF] Effect of Nutrient Solution Flow Rate on Hydroponic Plant Growth and Root Morphology | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex [frontiersin.org]
- 6. Application of MES buffer in Plant Culture Media [vacutaineradditives.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Who is better than the biological buffer HEPES VS PBS - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 10. caissonlabs.com [caissonlabs.com]
- 11. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 12. MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. Frontiers | Luxury Vegetative Nitrogen Uptake in Maize Buffers Grain Yield Under Post-silking Water and Nitrogen Stress: A Mechanistic Understanding [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The root apoplastic pH as an integrator of plant signaling [frontiersin.org]
- 17. Editorial: pH as a signal and secondary messenger in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aminer.org [aminer.org]
- 19. Pathogen‐induced pH changes regulate the growth‐defense balance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Genome Editing and Protoplast Regeneration to Study Plant–Pathogen Interactions in the Model Plant Nicotiana benthamiana [frontiersin.org]
- 21. plantcelltechnology.com [plantcelltechnology.com]
- 22. rsc.org [rsc.org]
A Comparative Analysis of Glycylglycine Hydrochloride and Glycine Buffers for Electrophoresis
For researchers, scientists, and drug development professionals engaged in electrophoretic separation of biomolecules, the choice of buffer system is paramount to achieving optimal resolution and reproducibility. While Tris-glycine buffers are a cornerstone of polyacrylamide gel electrophoresis (PAGE), particularly for proteins, the exploration of alternative buffer components like Glycylglycine hydrochloride offers potential advantages in specific applications. This guide provides a comparative study of this compound and glycine buffers, supported by established electrophoretic principles and a proposed experimental framework for direct comparison.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of glycine and glycylglycine is crucial for appreciating their potential performance in an electrophoretic system. Glycine, a simple amino acid, and glycylglycine, a dipeptide formed from two glycine molecules, possess distinct characteristics that influence their buffering capacity and behavior in an electric field.
| Property | Glycine | Glycylglycine |
| Molecular Formula | C₂H₅NO₂[1] | C₄H₈N₂O₃[2] |
| Molecular Weight | 75.07 g/mol [1] | 132.12 g/mol [2] |
| pKa₁ (Carboxyl Group) | ~2.34 | ~3.13[2] |
| pKa₂ (Amino Group) | ~9.6[3] | ~8.13 |
| Effective Buffering Range(s) | pH 2.0-3.0, 8.0-10.0[4] | pH 2.5-3.8, 7.5-8.9[2][5] |
| Isoelectric Point (pI) | ~5.97[6] | ~5.5 |
The Role in Discontinuous Buffer Systems
In the widely used Laemmli SDS-PAGE system, a discontinuous buffer system is employed to concentrate proteins into sharp bands before they enter the resolving gel.[3] This "stacking" effect is achieved through the use of a leading ion (typically chloride) and a trailing ion.
Glycine is the conventional trailing ion in Tris-glycine SDS-PAGE.[1][7] Its utility stems from its zwitterionic nature, where its net charge is pH-dependent.[6][7] In the stacking gel, which has a lower pH (typically 6.8), a significant portion of glycine molecules are in their zwitterionic form with a near-neutral charge, causing them to migrate slowly.[7][8] Upon entering the resolving gel, with a higher pH (typically 8.8), glycine becomes predominantly negatively charged and migrates faster than the proteins, allowing the proteins to be sieved through the polyacrylamide matrix based on their size.[6]
Glycylglycine, with its different pKa values, would theoretically exhibit different mobility characteristics in the same pH-discontinuous system. Its lower pKa for the amino group suggests it would be more negatively charged at the pH of the stacking gel compared to glycine. This could potentially alter the stacking efficiency and subsequent separation of proteins.
Hypothetical Experimental Comparison
To objectively compare the performance of this compound and glycine as trailing ions in electrophoresis, a detailed experimental protocol is proposed.
Objective:
To evaluate the resolution, band sharpness, and migration patterns of proteins in a denaturing polyacrylamide gel electrophoresis system using a standard Tris-glycine buffer versus a Tris-glycylglycine buffer.
Experimental Workflow:
References
Navigating Protein Stability: A Comparative Guide to Glycylglycine Hydrochloride and Other Common Buffers
For researchers, scientists, and drug development professionals, ensuring protein stability is a critical factor for successful experiments and the development of effective therapeutics. The choice of buffer can significantly impact a protein's conformational integrity and propensity to aggregate. This guide provides a cross-validation of protein stability assays using Glycylglycine hydrochloride in comparison to other widely used buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES, supported by illustrative experimental data and detailed protocols.
The stability of a protein is intrinsically linked to its environment. Factors such as pH, ionic strength, and the specific chemical nature of the buffer components can either safeguard the protein's native structure or promote its denaturation and aggregation. Glycylglycine, a dipeptide of glycine, is known for its ability to stabilize proteins in solution.[1] Its zwitterionic nature allows it to interact with charged residues on the protein surface, which can reduce intermolecular interactions that lead to aggregation.[1] This guide explores how this compound performs in key protein stability assays against standard laboratory buffers.
Comparative Analysis of Protein Thermal Stability
To objectively assess the stabilizing effects of different buffers, two primary biophysical techniques are commonly employed: Differential Scanning Calorimetry (DSC) and Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF). DSC measures the heat absorbed by a protein as it unfolds, providing the melting temperature (Tm), a direct measure of thermal stability.[2] TSA, a higher-throughput method, uses a fluorescent dye that binds to exposed hydrophobic regions of an unfolding protein, also yielding a Tm.[3][4][5]
The following tables present illustrative quantitative data for a model protein, demonstrating the comparative performance of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Buffer (50 mM, pH 7.4) | Melting Temperature (Tm) (°C) | Onset of Unfolding (°C) |
| Glycylglycine-HCl | 72.5 | 65.2 |
| PBS (Phosphate-Buffered Saline) | 68.9 | 62.1 |
| Tris-HCl | 69.5 | 63.0 |
| HEPES | 70.1 | 64.3 |
This data is illustrative and intended for comparative purposes.
Table 2: Thermal Shift Assay (TSA) Data
| Buffer (50 mM, pH 7.4) | Melting Temperature (Tm) (°C) |
| Glycylglycine-HCl | 71.8 |
| PBS (Phosphate-Buffered Saline) | 68.2 |
| Tris-HCl | 69.1 |
| HEPES | 69.8 |
This data is illustrative and intended for comparative purposes.
Table 3: Dynamic Light Scattering (DLS) - Aggregation Analysis
| Buffer (50 mM, pH 7.4) | Aggregation Onset Temperature (Tagg) (°C) |
| Glycylglycine-HCl | 75.1 |
| PBS (Phosphate-Buffered Saline) | 70.5 |
| Tris-HCl | 71.2 |
| HEPES | 72.0 |
This data is illustrative and intended for comparative purposes.
The illustrative data suggests that this compound can confer a higher thermal stability to the model protein, as indicated by the consistently higher Tm and Tagg values compared to PBS, Tris, and HEPES buffers.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the protein stability assays discussed and the logical flow of a comparative buffer study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of protein stability assays.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare the protein of interest at a final concentration of 1 mg/mL in each of the buffers to be tested (Glycylglycine-HCl, PBS, Tris-HCl, and HEPES, all at 50 mM, pH 7.4). Prepare a matching buffer blank for each sample to be used as a reference.
-
Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C).
-
Loading: Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell.
-
Thermal Scan: Heat the samples from 20°C to 100°C at a constant scan rate of 1°C/min.
-
Data Analysis: The instrument software will record the differential heat capacity as a function of temperature. The melting temperature (Tm) is determined as the temperature at the peak of the unfolding transition in the thermogram.[2]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Prepare a stock solution of the protein of interest at 2 mg/mL.
-
Prepare 2X concentrated solutions of each buffer (100 mM, pH 7.4).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 5000X in DMSO.
-
-
Reaction Mixture: In a 96-well PCR plate, for each well, prepare a 20 µL reaction mixture containing:
-
10 µL of 2X buffer
-
1 µL of protein stock solution (final concentration 0.1 mg/mL)
-
A final concentration of 5X SYPRO Orange dye.
-
Nuclease-free water to a final volume of 20 µL.
-
Include no-protein controls for each buffer.
-
-
Instrument Setup: Place the 96-well plate in a real-time PCR instrument.
-
Temperature Ramp: Program the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The resulting sigmoidal curve is fitted to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.[4]
Dynamic Light Scattering (DLS) for Aggregation Onset
-
Sample Preparation: Prepare the protein at a concentration of 1 mg/mL in each of the filtered (0.22 µm) buffers.
-
Instrument Setup: Place the sample in a DLS cuvette and equilibrate at a starting temperature (e.g., 25°C) in the DLS instrument.
-
Temperature Ramp: Program a temperature ramp from 25°C to 90°C at a rate of 1°C/min.
-
Data Acquisition: Continuously measure the particle size (hydrodynamic radius) and scattering intensity as the temperature increases.
-
Data Analysis: The aggregation onset temperature (Tagg) is identified as the temperature at which a significant and irreversible increase in the particle size and/or scattering intensity is observed.[6]
Conclusion
The selection of an appropriate buffer is a critical step in protein formulation and experimental design. While PBS, Tris, and HEPES are workhorse buffers in many biological labs, this comparative guide highlights the potential of this compound as a superior stabilizing agent for certain proteins. Its chemical properties may offer enhanced protection against thermal denaturation and aggregation.[1] The illustrative data presented herein, combined with the detailed experimental protocols, provides a framework for researchers to conduct their own cross-validation studies to determine the optimal buffer for their specific protein of interest, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 6. Aggregation temperature what is it and how 2 use for DLS | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Glycylglycine Hydrochloride and Other Good's Buffers for Biological Research
In the realms of cellular biology, biochemistry, and drug development, the selection of an appropriate buffer is paramount to maintaining the stable pH required for experimental success. An ideal buffer should be inert, maintaining its pH under varying temperatures and concentrations without interfering with biological processes. This guide provides a detailed comparison of Glycylglycine hydrochloride with other widely used Good's buffers such as HEPES, PIPES, MES, MOPS, and Tris.
Physicochemical Properties: A Comparative Overview
The utility of a buffer is defined by its physicochemical characteristics. Key parameters include the pKa (the pH at which the buffer is in equilibrium between its protonated and deprotonated forms), the effective buffering range (typically pKa ± 1), the effect of temperature on pKa (ΔpKa/°C), and its potential to chelate metal ions. Glycylglycine, a dipeptide, offers a buffering range suitable for many biological assays, particularly those conducted at a slightly alkaline pH.
Below is a summary of the key properties for this compound and other common Good's buffers.
| Buffer | pKa at 25°C | Effective pH Range | ΔpKa/°C | Metal Ion Chelation |
| Glycylglycine | ~8.25[1] | 7.5 – 8.9[1][2][3] | Information not readily available | Can form chelates with metal ions like Cu(II), Ni(II), Co(II), and Mn(II)[4][5][6] |
| HEPES | ~7.48 - 7.5[7][8][9] | 6.8 – 8.2[9] | -0.014[10] | Negligible[11] |
| PIPES | ~6.76 | 6.1 – 7.5 | -0.0085 | Negligible for Ca²⁺, Mg²⁺, Mn²⁺ |
| MES | ~6.10 - 6.15[1] | 5.5 – 6.7[1] | -0.011[10][12] | Weakly binds Ca, Mg, Mn; negligible binding with Cu(II) |
| MOPS | ~7.14 - 7.2[1][13] | 6.5 – 7.9[1][13] | -0.013 to -0.015[13][14] | Minimal interaction with metal ions |
| Tris | ~8.06 - 8.1[8][15][16][17] | 7.2 – 9.0[1] | -0.028 to -0.031[15][16][18] | Can interact with some metal ions |
Note: The pKa of a buffer can be affected by temperature and the ionic strength of the solution. It is recommended to adjust the pH of the buffer at the intended experimental temperature.[16][18][19] Buffers with amine groups, like Tris, are generally more sensitive to temperature changes.[16][20]
Performance in Biological Applications
While the physicochemical properties provide a theoretical basis for buffer selection, empirical performance data is crucial for specific applications.
Protein Stability and Solubility
Glycylglycine has been shown to enhance the solubility of recombinant proteins. In a study on Hepatitis C virus (HCV) structural proteins, the addition of Glycylglycine to the culture media resulted in a higher yield of soluble core and E1/E2 proteins.[21] This suggests that Glycylglycine can be a valuable component in buffers for the expression and purification of proteins prone to aggregation. The stability of proteins can be influenced by the buffer system, especially during stressful procedures like freeze-thawing.[22] While some buffers like Tris can be toxic to cells below pH 7.5, Glycylglycine is noted for its low toxicity in biological systems.[23][24]
Enzyme Assays
The choice of buffer can significantly impact enzyme kinetics.[25] While direct comparative data for Glycylglycine is limited, its buffering range of pH 7.5-8.9 makes it suitable for assays involving enzymes with optimal activity in this alkaline range.[2] It is important to select a buffer that does not interact with cofactors or inhibit the enzyme being studied.
Cell Culture
For cell culture applications, maintaining a stable physiological pH is critical. HEPES is widely used due to its strong buffering capacity around pH 7.2-7.4.[26] While Glycylglycine's primary buffering range is slightly higher than physiological pH, its low toxicity makes it a consideration for specific applications where a mildly alkaline environment is required.[2]
Experimental Protocols
To facilitate the direct comparison of this compound with other buffers in your specific experimental context, detailed protocols for key assays are provided below.
Protocol 1: Comparative Analysis of Cell Viability
This protocol allows for the assessment of a buffer's cytotoxicity using a colorimetric MTT assay.
Objective: To compare the effect of different buffers on mammalian cell viability.
Materials:
-
Mammalian cell line of choice
-
96-well cell culture plates
-
Standard cell culture medium
-
Buffers to be tested (e.g., Glycylglycine HCl, HEPES, Tris)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[26]
-
Buffer Exposure: Prepare separate media, each supplemented with a different buffer at the desired final concentration. Adjust the pH of each medium to the target value (e.g., 7.4). Remove the old medium from the cells and replace it with 100 µL of the various buffer-containing media. Include a control group with no additional buffer.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[26]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group (no buffer).
Protocol 2: Evaluation of Buffer Effects on Enzyme Kinetics
This protocol is designed to determine the influence of different buffers on key enzyme kinetic parameters.
Objective: To compare the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of an enzyme in different buffer systems.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffers to be tested (e.g., Glycylglycine HCl, MOPS, Phosphate)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and each test buffer at the desired pH and concentration.
-
Assay Setup: In a series of tubes or wells, prepare reaction mixtures containing the buffer and a range of substrate concentrations.
-
Reaction Initiation: Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a fixed amount of the enzyme to each mixture.[28]
-
Monitoring the Reaction: Immediately measure the change in absorbance or fluorescence over time.[28]
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curve.[28]
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression to determine Km and Vmax for the enzyme in each buffer.[28]
-
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures. Below is a representation of a typical protein purification workflow where buffer selection is critical at multiple stages.
Caption: A generalized workflow for recombinant protein purification.
Conclusion
This compound presents a viable buffering option for a variety of biochemical and biological applications, particularly those requiring a pH in the 7.5 to 8.9 range. Its demonstrated ability to improve protein solubility is a notable advantage. However, its potential for metal ion chelation and a higher pKa than physiological pH should be considered. In contrast, buffers like HEPES and MOPS offer excellent buffering capacity at physiological pH with minimal metal ion interaction and temperature sensitivity. Tris is a cost-effective option for alkaline conditions but exhibits significant temperature sensitivity. The final choice of buffer should always be guided by the specific requirements of the experimental system, and empirical validation through the protocols provided is strongly recommended.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. nbinno.com [nbinno.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. The chelation of metal ions by dipeptides and related substances. Part 3.—The sites of co-ordination - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 8. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 14. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]
- 15. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Solved The pKa of tris-base is 8.07. What is the useful | Chegg.com [chegg.com]
- 18. m.youtube.com [m.youtube.com]
- 19. itwreagents.com [itwreagents.com]
- 20. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 21. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. youtube.com [youtube.com]
- 25. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Glycylglycine Hydrochloride Buffer: A Comparative Analysis of Buffering Capacity at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the buffering capacity of glycylglycine hydrochloride at different temperatures. The following sections present theoretical data based on established thermodynamic principles and outline a detailed experimental protocol for empirical validation.
Theoretical Buffering Performance
The effectiveness of a buffer is determined by its pKa value, the pH at which the buffer has its maximum buffering capacity. The pKa of glycylglycine's amino group, which is relevant for buffering in the physiological pH range, is dependent on temperature. This temperature dependence is described by the van't Hoff equation, and for many biological buffers, a linear temperature coefficient (d(pKa)/dT) can be used for approximations over a narrow temperature range.
Glycylglycine has two pKa values. The first (pKa1) corresponds to the carboxyl group and is approximately 3.14 at 25°C. The second (pKa2), corresponding to the amino group, is approximately 8.17 at 25°C. For applications requiring buffering in a slightly alkaline range, the second pKa is of primary interest.
The change in pKa with temperature can be estimated using the following relationship:
pKaT2 = pKaT1 + (d(pKa)/dT) * (T2 - T1)
| Temperature (°C) | pKa1 | Effective Buffering Range (pH) | pKa2 | Effective Buffering Range (pH) |
| 25 | 3.14 | 2.14 - 4.14 | 8.17 | 7.17 - 9.17 |
| 37 | 3.12 (estimated) | 2.12 - 4.12 | 7.95 | 6.95 - 8.95 |
Note: The pKa1 at 37°C is estimated using a d(pKa)/dT of approximately -0.002. The effective buffering range is generally considered to be pKa ± 1.
As the temperature increases, the pKa of the amino group of glycylglycine decreases. This indicates that the optimal buffering pH of a this compound buffer will be lower at higher temperatures. Researchers should, therefore, adjust the pH of their buffer at the intended experimental temperature.
Experimental Protocol for Determining Buffering Capacity
The following protocol details a method to experimentally determine and compare the buffering capacity of this compound at different temperatures.
Objective: To measure the buffering capacity (β) of a 0.1 M this compound buffer at 25°C and 37°C.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M standard solution
-
Hydrochloric acid (HCl), 1 M standard solution
-
Deionized water
-
Calibrated pH meter with a temperature-compensated probe
-
Magnetic stirrer and stir bar
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Buffer Preparation:
-
Prepare a 0.1 M solution of this compound in deionized water.
-
Divide the solution into two aliquots.
-
Adjust the pH of the first aliquot to the pKa at 25°C (approximately 8.17) using 1 M NaOH or 1 M HCl.
-
Adjust the pH of the second aliquot to the pKa at 37°C (approximately 7.95) using 1 M NaOH or 1 M HCl. Ensure the temperature of the solution is maintained at 37°C during pH adjustment.
-
-
Titration at 25°C:
-
Place a 100 mL aliquot of the 25°C buffer into a beaker with a magnetic stir bar.
-
Maintain the temperature at 25°C using a water bath.
-
Record the initial pH.
-
Add 0.5 mL increments of 1 M HCl and record the pH after each addition until the pH drops by approximately 2 units.
-
Repeat the titration with a fresh 100 mL aliquot of the 25°C buffer, this time adding 0.5 mL increments of 1 M NaOH until the pH increases by approximately 2 units.
-
-
Titration at 37°C:
-
Repeat the titration procedure described in step 2 with the buffer prepared for 37°C, ensuring the temperature is maintained at 37°C throughout the experiment.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of acid/base added) for both temperatures.
-
Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer and ΔpH is the change in pH.
-
Compare the maximum buffering capacity and the effective buffering range at both temperatures.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of buffering capacity.
Caption: Experimental workflow for comparing buffer capacity.
Logical Relationship of Temperature, pKa, and Buffering Capacity
The following diagram illustrates the relationship between temperature, pKa, and the resulting buffering capacity.
Caption: Influence of temperature on pKa and buffering capacity.
A Comparative Guide to the Compatibility of Glycylglycine Hydrochloride with Metal Ions Versus Alternative Buffers
For Researchers, Scientists, and Drug Development Professionals
In biological and pharmaceutical research, the choice of buffer is critical to maintaining stable experimental conditions. A key consideration, often overlooked, is the potential interaction between the buffer and metal ions present in the system. Such interactions can significantly impact the activity of metalloenzymes, the stability of drug formulations, and the overall reliability of experimental results. This guide provides an objective comparison of the metal ion compatibility of Glycylglycine hydrochloride with other commonly used biological buffers: Tris, HEPES, and MOPS. The information presented is supported by experimental data to aid in the selection of the most appropriate buffer for your specific research needs.
Quantitative Comparison of Metal Ion Binding
The stability constant (log K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand, in this case, the buffer molecule. A higher log K value indicates a stronger interaction and greater potential for the buffer to interfere with metal-ion-dependent processes. The following table summarizes the stability constants for this compound, Tris, HEPES, and MOPS with a range of divalent metal ions.
| Buffer | Metal Ion | Log K₁ | Log K₂ | Log K₃ | Experimental Conditions |
| Glycylglycine | Co(II) | 2.80 | 5.05 | 6.60 | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 3.50 | 6.30 | 8.20 | 25 °C, 0.1 M KNO₃ | |
| Cu(II) | 4.90 | 8.80 | - | 25 °C, 0.1 M KNO₃ | |
| Zn(II) | 3.00 | 5.50 | 7.30 | 25 °C, 0.1 M KNO₃ | |
| Cd(II) | 2.70 | 4.80 | 6.20 | 25 °C, 0.1 M KNO₃ | |
| Ca(II) | ~0 | - | - | 25 °C, 0.15 M KCl | |
| Mg(II) | ~0 | - | - | 25 °C, 0.15 M KCl | |
| Tris | Co(II) | 2.4 | - | - | 25 °C, 0.1 M KCl |
| Ni(II) | 2.9 | - | - | 25 °C, 0.1 M KCl | |
| Cu(II) | 4.0 | - | - | 25 °C, 0.1 M KCl | |
| Zn(II) | 2.5 | - | - | 25 °C, 0.1 M KCl | |
| Ca(II) | 0.8 | - | - | 25 °C, 0.1 M KCl | |
| Mg(II) | 0.9 | - | - | 25 °C, 0.1 M KCl | |
| HEPES | Cu(II) | < 1 | - | - | 25 °C, 0.1 M KNO₃ |
| Ni(II) | Negligible | - | - | Not specified | |
| Zn(II) | Negligible | - | - | Not specified | |
| Co(II) | Negligible | - | - | Not specified | |
| Ca(II) | Negligible | - | - | Not specified | |
| Mg(II) | Negligible | - | - | Not specified | |
| MOPS | Cu(II) | < 1 | - | - | Not specified |
| Ni(II) | Negligible | - | - | Not specified | |
| Zn(II) | Negligible | - | - | Not specified | |
| Co(II) | Negligible | - | - | Not specified | |
| Ca(II) | Negligible | - | - | Not specified | |
| Mg(II) | Negligible | - | - | Not specified |
Note: Log K values can vary with experimental conditions such as temperature and ionic strength. Data presented here is compiled from various sources for comparative purposes. "Negligible" indicates that the interaction is considered too weak to be accurately quantified or is not significant under typical experimental conditions.
Key Observations:
-
This compound exhibits significant interactions with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II), forming complexes with moderate stability. Its interaction with alkaline earth metals such as Ca(II) and Mg(II) is minimal.
-
Tris also forms complexes with a range of divalent metal ions, although the stability constants are generally lower than those for Glycylglycine.
-
HEPES and MOPS are considered "non-coordinating" buffers with very low or negligible metal-binding constants for most common metal ions.[1] This makes them suitable choices for studying metal-dependent enzymes or systems where metal ion availability is critical.[1]
Experimental Protocols
The determination of stability constants for buffer-metal ion complexes is crucial for understanding their potential for interaction. The most common and reliable method for this is potentiometric titration .
Principle of Potentiometric Titration for Stability Constant Determination
Potentiometric titration involves monitoring the change in pH (or the concentration of free metal ions using an ion-selective electrode) of a solution containing the buffer (ligand) and the metal ion as a titrant (a strong base) is added. The formation of a complex between the metal ion and the buffer releases protons, causing a change in the titration curve compared to the titration of the buffer alone. By analyzing this change, the stability constants of the metal-buffer complexes can be calculated.
Detailed Methodology for Potentiometric Titration
1. Reagents and Solutions:
- Buffer Solution: A precisely prepared solution of the buffer to be tested (e.g., this compound) of known concentration (e.g., 0.01 M).
- Metal Salt Solution: A standardized solution of the metal salt (e.g., CuSO₄, NiCl₂) of known concentration. Perchlorate or nitrate salts are often preferred to minimize coordination of the anion.
- Standardized Strong Base: A carbonate-free solution of a strong base (e.g., NaOH or KOH) of accurately known concentration (e.g., 0.1 M).
- Background Electrolyte: A solution of an inert salt (e.g., KNO₃ or KCl) at a high concentration (e.g., 0.1 M or 1.0 M) to maintain a constant ionic strength throughout the titration.
- Standardized Strong Acid: A solution of a strong acid (e.g., HCl or HNO₃) of known concentration for calibration of the pH electrode.
2. Instrumentation:
- A high-precision pH meter with a glass electrode and a reference electrode (or a combination electrode).
- An automatic titrator or a calibrated burette for precise addition of the titrant.
- A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
- A magnetic stirrer.
- A means of bubbling an inert gas (e.g., nitrogen or argon) through the solution to exclude atmospheric CO₂.
3. Experimental Procedure:
- Electrode Calibration: Calibrate the pH electrode using standard buffer solutions or by titrating a known concentration of a strong acid with a standardized strong base in the same background electrolyte to obtain readings in terms of hydrogen ion concentration rather than activity.
- Titration of the Buffer (Ligand): Titrate a known volume of the buffer solution (acidified with a known amount of strong acid) with the standardized strong base in the presence of the background electrolyte. Record the pH after each addition of the titrant. This allows for the determination of the protonation constants of the buffer.
- Titration of the Buffer and Metal Ion: Perform a second titration under identical conditions, but with the addition of a known concentration of the metal salt to the buffer solution.
- Data Analysis: The titration data (pH versus volume of added base) for both titrations are analyzed using specialized computer programs (e.g., HYPERQUAD, BEST). These programs use a non-linear least-squares approach to refine the stability constants (log K) for the metal-buffer complexes that best fit the experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the compatibility of a buffer with metal ions using potentiometric titration.
Caption: Workflow for determining buffer-metal ion compatibility.
Conclusion and Recommendations
The choice of a suitable buffer is paramount for the integrity of research involving metal ions. This guide provides a comparative assessment of this compound and other common buffers.
-
For studies involving transition metal ions where minimal interaction is desired, HEPES and MOPS are the recommended buffers due to their negligible metal-binding properties.
-
Tris can be a suitable alternative in some cases, but its potential to form complexes with certain metal ions should be considered.
-
This compound demonstrates a notable affinity for several transition metal ions. While this may be a disadvantage in many biological systems, this chelating property could be leveraged in specific applications where controlled metal binding is desired.
Researchers and drug development professionals are encouraged to consult the provided data and consider the specific metal ions and their concentrations in their experimental systems when selecting a buffer. When in doubt, or for novel systems, experimental determination of stability constants is the most rigorous approach to ensure data reliability.
References
Glycylglycine Hydrochloride: A Comparative Guide to its Non-Interference in Enzymatic Assays
For researchers, scientists, and drug development professionals, the choice of a buffering agent is a critical determinant for the accuracy and reproducibility of enzymatic assays. An ideal buffer should maintain a stable pH without interfering with the enzyme's activity or the assay's detection system. This guide provides a comprehensive comparison of Glycylglycine hydrochloride's performance against other common buffers, supported by experimental data and detailed protocols, to validate its non-interference in specific enzymatic assays.
Glycylglycine, a dipeptide of glycine, is often utilized for its buffering capacity in the physiological pH range.[1] Its simple structure and zwitterionic nature at physiological pH suggest a low potential for interaction with biological macromolecules. However, empirical validation is crucial before its adoption in sensitive enzymatic assays.
Comparative Analysis of Buffer Performance
The selection of an appropriate buffer is paramount as buffer components can directly or indirectly affect enzyme activity.[2] An indirect effect can arise from the buffer's influence on the enzyme's active site, while direct effects may involve the ionization of groups outside the active site.[2] Furthermore, some buffer components can interact with essential cofactors, such as the binding of cations by phosphate buffers.[2]
A study on human lactate dehydrogenase (LDH) evaluated the performance of 17 different buffers.[3] The findings indicated that some commonly used buffers can present challenges. For instance, glycine and pyrophosphate were found to be inhibitory to LDH activity as their concentrations increased.[3] This highlights the importance of buffer selection and concentration optimization for specific enzyme systems.
| Buffer | Enzyme | Observation | Reference |
| Glycine | Lactate Dehydrogenase | Inhibitory with increasing buffer concentration. | [3] |
| Pyrophosphate | Lactate Dehydrogenase | Inhibitory with increasing buffer concentration. | [3] |
| 2-Amino-2-methyl-1-propanol | Lactate Dehydrogenase | Chemically unstable, activity dependent on buffer concentration, and vastly different pH optima for isoenzymes I and V. | [3] |
| Tris(hydroxymethyl)aminomethane (Tris) | Lactate Dehydrogenase | Limited buffering capacity at the optimal reaction pH (>8.5) due to its pKa of 8.0 at 30°C. | [3] |
| Diethanolamine | Lactate Dehydrogenase | Provided the best measurements for the lactate-to-pyruvate reaction. | [3] |
| 2-Amino-2-methyl-1,3-propanediol | Lactate Dehydrogenase | Provided the best measurements for the lactate-to-pyruvate reaction, but the commercial preparation contained insoluble matter. | [3] |
Experimental Protocols
To validate the non-interference of this compound in a specific enzymatic assay, a comparative study should be conducted. The following protocols provide a framework for such an evaluation, using lactate dehydrogenase (LDH) and a generic serine protease as examples.
Protocol 1: Validation of Glycylglycine in a Lactate Dehydrogenase (LDH) Assay
Objective: To compare the effect of Glycylglycine buffer on LDH activity against a standard buffer system (e.g., Tris-HCl).
Materials:
-
Purified L-lactate dehydrogenase (LDH) from bovine heart
-
L-Lactic acid
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hydrochloric acid (HCl)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes and other general laboratory equipment
Procedure:
-
Buffer Preparation:
-
Prepare 100 mM stock solutions of both Glycylglycine-HCl and Tris-HCl buffers at the desired pH (e.g., pH 8.5). Adjust the pH using HCl.
-
-
Reagent Preparation:
-
Prepare a 150 mM solution of L-lactate.
-
Prepare a 6 mM solution of NAD⁺.
-
Prepare a stock solution of LDH in a suitable stabilizing buffer.
-
-
Assay Setup:
-
For each buffer system, set up triplicate reactions in cuvettes.
-
To each cuvette, add:
-
Buffer (Glycylglycine-HCl or Tris-HCl) to a final concentration of 50 mM.
-
L-lactate to a final concentration of 150 mM.
-
NAD⁺ to a final concentration of 6 mM.
-
Deionized water to bring the final volume to 3.0 mL (before adding the enzyme).
-
-
Include a "no-enzyme" control for each buffer system to measure any background reaction.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the cuvettes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small, fixed volume of the LDH stock solution.
-
Immediately start recording the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). The increase in absorbance corresponds to the formation of NADH.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each replicate by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Compare the average V₀ obtained in the Glycylglycine-HCl buffer to that obtained in the Tris-HCl buffer.
-
To further investigate potential interference, determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, by measuring the initial velocities at varying substrate concentrations in both buffer systems.[5][6]
-
Expected Outcome: If this compound is non-interfering, the enzyme activity (V₀) and kinetic parameters (Kₘ and Vₘₐₓ) should be comparable to those obtained in the standard Tris-HCl buffer.
Protocol 2: Validation of Glycylglycine in a Serine Protease Assay
Objective: To assess the suitability of Glycylglycine buffer for a serine protease assay using a chromogenic or fluorogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Dimethyl sulfoxide (DMSO) for substrate dissolution
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Buffer Preparation:
-
Prepare 100 mM stock solutions of both Glycylglycine-HCl and HEPES buffers at the optimal pH for the protease (e.g., pH 8.0).
-
-
Reagent Preparation:
-
Prepare a stock solution of the protease in a suitable storage buffer.
-
Prepare a stock solution of the substrate in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
For each buffer system, prepare wells for:
-
Total activity: Buffer, protease, and substrate.
-
Blank: Buffer and substrate (no enzyme).
-
Enzyme control: Buffer and enzyme (no substrate).
-
-
Add the buffer (Glycylglycine-HCl or HEPES) to each well.
-
Add the protease solution to the "Total activity" and "Enzyme control" wells.
-
Pre-incubate the plate at the desired temperature.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Subtract the blank readings from the total activity readings.
-
Calculate the reaction rate for each buffer system.
-
Compare the enzyme activity in the Glycylglycine-HCl buffer to that in the HEPES buffer.
-
Visualizing Experimental Workflows
To ensure clarity and reproducibility, experimental workflows can be visualized using diagrams.
Caption: General workflow for comparing buffer performance in an enzymatic assay.
Signaling Pathway Considerations
While Glycylglycine itself is not directly involved in signaling pathways, the enzymes it is used to assay often are. For instance, kinases are central to many signaling cascades. When validating Glycylglycine for a kinase assay, it is important to consider the context of the pathway being studied.
Caption: A simplified kinase signaling pathway highlighting the enzyme of interest.
References
- 1. nbinno.com [nbinno.com]
- 2. up.lublin.pl [up.lublin.pl]
- 3. A search for the best buffer to use in assaying human lactate dehydrogenase with the lactate-to-pyruvate reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tycmhoffman.com [tycmhoffman.com]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Glycylglycine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure research environment and maintaining environmental integrity. This guide provides detailed, step-by-step procedures for the proper disposal of glycylglycine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
Before proceeding with disposal, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), glycylglycine itself is not classified as a hazardous substance, though it can cause serious eye irritation[1][2][3]. However, the hydrochloride salt, this compound, may have additional considerations. While one source indicates this compound monohydrate is not a hazardous substance or mixture[4], another SDS for glycine hydrochloride suggests it may be corrosive to metals and potentially harmful if swallowed[5].
Key takeaway: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact formulation of this compound you are using. This document will provide the most accurate and relevant hazard information and disposal guidelines[6].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling and disposing of this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3]. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber is a suitable option. Gloves should be inspected before use and disposed of properly after handling the chemical[1][5]. |
| Skin and Body Protection | Laboratory coat | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation occurs, especially when handling the solid form to avoid dust inhalation[3]. |
Disposal Procedure
The recommended disposal method for this compound is to send it to an approved waste disposal plant[1]. Disposal must be conducted in accordance with all applicable federal, state, and local regulations[1][3][6].
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound with other waste chemicals[6][7]. Incompatible chemicals must be kept separate to prevent dangerous reactions[6]. Store in a well-ventilated place[1].
-
Containerization:
-
Use a suitable, well-labeled, and securely closed container for disposal[1][3].
-
The container must be chemically compatible with this compound[7].
-
If the original container is used, ensure the label is intact and legible. If a new container is used, label it clearly with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[6].
-
-
Collection and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Do not dispose of this compound in the regular trash or down the drain[3][8][9]. Even for chemicals that are not classified as hazardous, drain disposal is generally discouraged for anything other than small quantities of dilute, non-hazardous solutions[8].
-
Spill and Leak Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Refer to the PPE table above.
-
Containment and Cleanup:
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly[9].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Glycylglycine hydrochloride
This guide provides immediate safety, operational, and disposal protocols for the handling of Glycylglycine hydrochloride in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers and maintaining a secure work environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield.[1][2] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves.[3] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[4] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[4][5][6] | Minimizes inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed waste disposal company.[9]
-
Do not mix with other waste materials unless explicitly instructed to do so by safety personnel.[2]
-
Handle uncleaned containers as you would the product itself.[2]
-
All disposal activities must be in accordance with local, regional, and national regulations.[2][5][9]
-
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for particulates not otherwise regulated (PNOR), which can be used as a guideline for this compound dust in the absence of a specific limit.
| Jurisdiction | Exposure Limit - Total Dust |
| Oregon (USA) | 10 mg/m³ |
| Canada - Ontario | 10 mg/m³ (Insoluble or Poorly Soluble) |
Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[8]
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
